1,3'-Bipyrrolidine dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKBIQXWILCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957540-36-2 | |
| Record name | 1,3'-Bipyrrolidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 1,3'-Bipyrrolidine Dihydrochloride: Synthesis, Applications, and Analysis
This guide provides an in-depth exploration of 1,3'-Bipyrrolidine Dihydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, stereospecific synthesis, burgeoning applications, and the analytical methodologies crucial for its characterization and quality control.
Introduction: Defining 1,3'-Bipyrrolidine and Its Salts
1,3'-Bipyrrolidine is a heterocyclic organic compound featuring two pyrrolidine rings linked between the nitrogen atom of one ring and the 3-position of the other. Its utility in drug discovery is amplified by the presence of a stereocenter at the 3-position of the second pyrrolidine ring, leading to the existence of two enantiomers: (S)-1,3'-Bipyrrolidine and (R)-1,3'-Bipyrrolidine. For practical applications, particularly in pharmaceutical development where stability and solubility are paramount, these are often prepared and utilized as their dihydrochloride salts.
It is crucial for researchers to distinguish between the different forms of this compound, as their biological activities can vary significantly. The Chemical Abstracts Service (CAS) has assigned unique numbers to each of these forms, which are essential for unambiguous identification in research and commerce.
| Compound Name | CAS Number |
| 1,3'-Bipyrrolidine (racemic free base) | 267241-99-6 |
| (S)-1,3'-Bipyrrolidine dihydrochloride | 956605-97-3 |
| (R)-1,3'-Bipyrrolidine dihydrochloride | 913702-34-8 |
| This compound (racemic) | 957540-36-2[1] |
Physicochemical Properties
The dihydrochloride salt form of 1,3'-Bipyrrolidine enhances its aqueous solubility and stability, making it more amenable for use in biological assays and for formulation studies.
| Property | Value |
| Molecular Formula | C₈H₁₈Cl₂N₂ |
| Molecular Weight | 213.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Storage | Store in a cool, dry place under an inert atmosphere |
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical process that directly impacts its potential therapeutic applications. The most common and efficient strategies involve the use of chiral precursors to establish the desired stereochemistry. A highly effective approach starts from a readily available chiral starting material, such as (R)- or (S)-3-aminopyrrolidine.
The following is a representative, field-proven protocol for the synthesis of (S)-1,3'-Bipyrrolidine dihydrochloride, starting from (S)-3-aminopyrrolidine. The causality behind each step is explained to provide a deeper understanding of the process.
Conceptual Synthetic Workflow
Step-by-Step Experimental Protocol
Part 1: Synthesis of (S)-1,3'-Bipyrrolidine (Free Base)
-
Reaction Setup: To a solution of (S)-3-aminopyrrolidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 2.5 equivalents). The use of an excess of a solid base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,4-dibromobutane or 1,4-dichlorobutane (1.1 equivalents) dropwise at room temperature. The slight excess of the dihalide ensures complete consumption of the starting amine. This reaction is a nucleophilic substitution where the primary amine of the starting material attacks one of the electrophilic carbons of the dihalobutane, followed by an intramolecular cyclization to form the second pyrrolidine ring.
-
Reaction Monitoring and Work-up: The reaction is typically heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up and purification by column chromatography to yield the pure (S)-1,3'-Bipyrrolidine free base.
Part 2: Formation of (S)-1,3'-Bipyrrolidine Dihydrochloride
-
Dissolution: Dissolve the purified (S)-1,3'-Bipyrrolidine free base in a minimal amount of a suitable anhydrous solvent, such as isopropanol (IPA) or diethyl ether. The use of anhydrous solvents is critical to prevent the introduction of water, which can affect the stoichiometry of the salt and the crystalline nature of the final product.
-
Acidification: To the stirred solution, slowly add a solution of hydrogen chloride (2.0 equivalents) in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol). The addition of exactly two equivalents of HCl ensures the protonation of both basic nitrogen atoms in the bipyrrolidine structure, leading to the formation of the dihydrochloride salt.
-
Isolation and Drying: The dihydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the anhydrous solvent to remove any residual impurities, and dried under vacuum to yield the final (S)-1,3'-Bipyrrolidine dihydrochloride as a stable, crystalline solid.
Applications in Drug Discovery and Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The 1,3'-bipyrrolidine structure, with its defined stereochemistry and multiple points for diversification, serves as a versatile building block for the creation of novel therapeutic agents.
The Bipyrrolidine Scaffold in Molecular Design
The rigid, yet three-dimensional, nature of the bipyrrolidine core allows for the precise spatial orientation of appended functional groups. This is a key advantage in designing ligands that can selectively interact with the complex binding pockets of biological targets such as enzymes and receptors. The pyrrolidine motif can enhance aqueous solubility and provide hydrogen bond donors and acceptors, which are crucial for drug-target interactions.[2]
Examples of Therapeutic Potential
While specific drugs containing the 1,3'-bipyrrolidine moiety are still largely in the discovery and preclinical stages, derivatives of this scaffold have shown promise in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: The rigid structure of the bipyrrolidine core is well-suited for targeting receptors in the CNS. For instance, analogs have been investigated as ligands for nicotinic and muscarinic acetylcholine receptors, which are implicated in cognitive disorders.
-
Infectious Diseases: The pyrrolidine scaffold is a key component of several antiviral and antibacterial agents. The unique stereochemistry of 1,3'-bipyrrolidine can be exploited to design novel inhibitors of viral or bacterial enzymes.
-
Oncology: The development of selective kinase inhibitors is a major focus in cancer research. The bipyrrolidine scaffold can be used to orient functional groups that interact with the ATP-binding site of kinases.
Analytical Methodologies: Ensuring Chiral Purity
The determination of the enantiomeric purity of this compound is of utmost importance, as the biological activity often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Protocol for Chiral HPLC Analysis
This protocol provides a starting point for the development of a robust analytical method for the enantiomeric separation of 1,3'-Bipyrrolidine. Optimization will likely be required for specific instrumentation and applications.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like methanol.
-
Prepare a solution of the racemic this compound at the same concentration to confirm the retention times of both the (S) and (R) enantiomers.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: An isocratic mixture of a non-polar solvent like n-Hexane and a polar modifier such as isopropanol (IPA) or ethanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for basic compounds. A typical starting point is 90:10:0.1 (v/v/v) n-Hexane:IPA:DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: Wavelength should be selected where the analyte has sufficient absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.
-
Inject the sample of the single enantiomer (e.g., (S)-1,3'-Bipyrrolidine dihydrochloride).
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])| * 100
-
Summary of HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP) | Proven efficacy in separating a wide range of chiral amines. |
| Mobile Phase | n-Hexane/IPA/DEA (e.g., 90:10:0.1) | Normal phase conditions often provide the best selectivity for chiral separations. DEA is added to minimize peak tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good resolution and reasonable run times. |
| Temperature | 25 °C | Provides reproducible retention times. Temperature can be varied to optimize selectivity. |
| Detection | UV at 210 nm | The pyrrolidine moiety has some UV absorbance at lower wavelengths. |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the ability to be incorporated into a wide range of molecular scaffolds make it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective utilization in the laboratory.
References
- Góra, J., et al. (2020). Synthesis and anticonvulsant activity of new N-substituted derivatives of 3,3-diphenylpyrrolidine-2,5-dione. Molecules, 25(15), 3469.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
Sources
An In-Depth Technical Guide to the Synthesis of 1,3'-Bipyrrolidine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 1,3'-Bipyrrolidine dihydrochloride, a valuable heterocyclic scaffold for drug discovery and chemical biology. The proposed synthetic route is a robust, two-step process commencing with commercially available starting materials. The core of the synthesis involves the formation of a lactam intermediate, 1-(pyrrolidin-3-yl)pyrrolidin-2-one, followed by its complete reduction to the target bipyrrolidine system. This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers field-proven insights into reaction optimization and safety considerations. It is intended for researchers, medicinal chemists, and process development professionals requiring a practical and scientifically grounded approach to this important molecule.
Introduction and Strategic Overview
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Bicyclic systems containing two pyrrolidine moieties, such as 1,3'-Bipyrrolidine, offer a unique three-dimensional architecture that is of significant interest for exploring chemical space in drug development programs. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to biological screening and formulation studies.
The synthesis of 1,3'-Bipyrrolidine is most effectively approached via a convergent strategy that builds the molecule in two key stages. This methodology was designed for clarity, efficiency, and scalability.
The core synthetic strategy involves:
-
Lactam Formation: Construction of the N-substituted γ-lactam, 1-(pyrrolidin-3-yl)pyrrolidin-2-one, through the condensation of a protected 3-aminopyrrolidine with γ-butyrolactone. This step establishes the core C-N bond linking the two heterocyclic rings.
-
Lactam Reduction: Complete reduction of the amide carbonyl group within the lactam intermediate to a methylene group, yielding the 1,3'-Bipyrrolidine free base.
-
Salt Formation: Conversion of the basic free amine to its stable dihydrochloride salt.
This approach is advantageous as it utilizes well-established and high-yielding chemical transformations, ensuring reproducibility.
Visualized Synthetic Workflow
The overall process can be visualized as a three-stage workflow, from starting materials to the final, purified product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Stage 1: Synthesis of tert-butyl 3-(2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate
This initial step involves a nucleophilic acyl substitution reaction where the primary amine of 3-aminopyrrolidine attacks the electrophilic carbonyl carbon of γ-butyrolactone (GBL). The use of N-Boc protected 3-aminopyrrolidine is critical to prevent the secondary amine of the starting material from participating in the reaction, which would lead to undesired side products. The reaction is typically driven to completion by heating, which facilitates the ring-opening of the lactone and subsequent intramolecular cyclization/dehydration to form the more stable five-membered lactam ring.
Reaction Scheme: (Image of the reaction scheme: Boc-3-aminopyrrolidine reacting with gamma-butyrolactone to form the N-Boc protected lactam intermediate)
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq), γ-butyrolactone (1.1 eq), and a high-boiling point solvent such as toluene or xylene (approx. 5 mL per gram of amine).
-
Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product, tert-butyl 3-(2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate, typically as a viscous oil or low-melting solid.
Stage 2: Reduction of the Lactam Intermediate to 1,3'-Bipyrrolidine
The reduction of the amide (lactam) carbonyl is a challenging transformation that requires a powerful hydride-donating reagent. Sodium borohydride (NaBH₄) is generally not reactive enough for this purpose. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation, as it is highly effective for the complete reduction of amides and lactams to their corresponding amines.[2][3][4]
Expert Insight: The reaction must be conducted under strictly anhydrous (water-free) conditions, as LAH reacts violently with water. All glassware should be oven- or flame-dried, and anhydrous solvents must be used. The reaction is highly exothermic and generates hydrogen gas, requiring proper pressure equalization (e.g., a balloon or bubbler) and a controlled rate of addition.
Reaction Scheme: (Image of the reaction scheme: The N-Boc protected lactam intermediate reacting with LiAlH4, followed by acidic workup to yield 1,3'-Bipyrrolidine free base)
Experimental Protocol:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
-
Suspend Lithium Aluminum Hydride (LAH, approx. 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Dissolve the lactam intermediate from Stage 1 (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the lactam solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-8 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back down to 0 °C.
-
CAUTION: The following workup is highly exothermic and produces hydrogen gas. Perform the workup slowly and carefully in a well-ventilated fume hood. Sequentially and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LAH used (Fieser workup).
-
Stir the resulting granular white precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1,3'-Bipyrrolidine free base. The crude product may be used directly in the next step or purified by vacuum distillation.
Stage 3: Formation of this compound
The final step is a straightforward acid-base reaction to form the stable, crystalline dihydrochloride salt. Both nitrogen atoms in 1,3'-Bipyrrolidine are basic and will be protonated.
Experimental Protocol:
-
Dissolve the crude 1,3'-Bipyrrolidine free base from Stage 2 in a minimal amount of an anhydrous solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanol), with stirring. A white precipitate will begin to form.
-
Continue adding the HCl solution until the mixture is acidic (test with pH paper on a withdrawn drop). A slight excess (approx. 2.2 equivalents) is recommended to ensure complete salt formation.
-
Stir the resulting suspension at 0 °C for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any non-salt impurities.
-
Dry the product under vacuum to yield this compound as a white to off-white crystalline solid.
Data Presentation
Table 1: Reagent Summary
| Reagent | Formula | M.W. ( g/mol ) | Role | Key Hazards |
| tert-butyl 3-aminopyrrolidine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | Starting Material (Amine) | Skin/Eye Irritant |
| γ-Butyrolactone (GBL) | C₄H₆O₂ | 86.09 | Starting Material (Lactone) | Harmful if swallowed, Eye Irritant |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | Reducing Agent | Water-reactive, Flammable, Corrosive |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Solvent | Flammable, Peroxide former |
| Hydrochloric Acid (in solvent) | HCl | 36.46 | Acid for Salt Formation | Corrosive, Respiratory Irritant |
Table 2: Product Characterization
| Compound | Formula | M.W. ( g/mol ) | Expected Appearance | Purity (Typical) |
| This compound | C₈H₁₈Cl₂N₂ | 213.15 | White crystalline solid | >98% (by NMR) |
Mechanistic Visualization: LAH Reduction of the Lactam
The reduction proceeds via nucleophilic attack of the hydride (H⁻) on the carbonyl carbon, followed by coordination of the oxygen to the aluminum center. The intermediate is then further reduced to the amine.
Caption: Simplified mechanism of lactam reduction using LiAlH₄.
Note: The DOT script above is a template. Actual chemical structure images would be required for a functional diagram.
Conclusion
This guide outlines a reliable and well-precedented synthetic route to this compound. The methodology is based on fundamental organic transformations, including lactam formation and subsequent reduction, providing a robust pathway for accessing this valuable chemical building block. By adhering to the detailed protocols and safety considerations, particularly concerning the use of Lithium Aluminum Hydride, researchers can confidently and efficiently produce high-purity material for applications in pharmaceutical research and development.
References
- Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528.
- MDPI. (1999). 1,3-Bis(pyrrolidin-2-on-1-yl)but-1-ene. Molecules, 4(11), M117.
- Al-Hiari, Y. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1561.
- Hosseininejad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Name of the Book/Journal.
- Basf Ag. (2005). Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Gotor-Fernández, V., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
- Milstein, D., et al. (2014). Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source. Journal of the American Chemical Society, 136(8), 2998-3001.
- Gribble, G. W., et al. (1990). Reduction of amides and lactams with lithium aluminum hydride-sodium borohydride. The Journal of Organic Chemistry, 55(5), 1491-1494.
- PubChem. (n.d.). γ-Butyrolactone.
- Gribble, G. W. (1973). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, 220-224.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
- AdiChemistry. (2023). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Chinese Patent CN102531987A. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Chinese Patent CN105646321A. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- Chad's Prep. (n.d.). Hydride Reduction.
- U.S. Patent 2,952,688 A. (1960). Synthesis of pyrrolidine.
- Sarpong, R., et al. (2021). α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams.
- Cope, A. C., & Ciganek, E. (1963). Methylenecyclohexane and N,N-Dimethyl-α-cyclohexylmethylamine. Organic Syntheses, 43, 55.
- U.S. Patent 8,476,301 B2. (2013).
- Denmark, S. E., Fu, J., & Lawler, M. J. (2006). (R,R)- and (R,S)-2,2'-Bispyrrolidine. Organic Syntheses, 83, 16.
- Akabori, S., & Yoshimura, S. (1954). The Reduction of Amides with LiAlH4. I. The Reduction of Succinimide and Phthalimide. Bulletin of the Chemical Society of Japan, 27(5), 293-294.
- Deiters, A., & Martin, S. F. (2004). A one-pot preparation of 1,3-disubstituted azetidines. Tetrahedron Letters, 45(1), 127-129.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
- European Patent Office. (n.d.). EP0657428A1 - Process for preparing 3-aminopyrrolidine.
- Zhuo, J.-C. (1999). 1,3-Bis(pyrrolidin-2-on-1-yl)but-1-ene. Molecules, 4(11), M117.
- Mamedov, V. A., & Mamedova, Y. V. (2021). One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Russian Journal of Organic Chemistry, 57(6), 942-946.
Sources
Comprehensive Technical Guide: 1,3'-Bipyrrolidine Dihydrochloride
Executive Summary
1,3'-Bipyrrolidine dihydrochloride (C₈H₁₈Cl₂N₂) is a specialized bicyclic diamine scaffold increasingly utilized in medicinal chemistry to modulate physicochemical properties and introduce sp³-rich complexity into drug candidates.[1][2][3][4] Unlike planar aromatic linkers, this saturated heterocycle offers defined stereochemical vectors (typically available as R or S enantiomers) and high water solubility.
This guide serves as a technical reference for researchers handling this compound, detailing its physical properties, structural characteristics, and validated experimental protocols for its integration into synthetic workflows.
Physicochemical Profile
The dihydrochloride salt form is the preferred commercial standard due to its enhanced stability compared to the oxidation-prone free base.
Table 1: Core Physical Properties
| Property | Data | Notes |
| IUPAC Name | This compound | Also referred to as 3-(1-Pyrrolidinyl)pyrrolidine dihydrochloride |
| CAS Number | 1254936-74-9 (Generic) | S-isomer: 956605-97-3; R-isomer: 913702-34-8 |
| Molecular Formula | C₈H₁₈Cl₂N₂ | (C₈H₁₆N₂[1][2][4][5][6][7] · 2HCl) |
| Molecular Weight | 213.15 g/mol | Free base: 140.23 g/mol |
| Appearance | White to off-white solid | Hygroscopic powder |
| Melting Point | >200 °C (Decomposition) | Exact MP varies by purity/isomer; typically decomposes before distinct melting.[7] |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Ethyl Acetate, Hexane | Salt form is highly polar. |
| pKa (Calc.) | ~10.5 (Tertiary amine)~11.3 (Secondary amine) | Values approximate based on pyrrolidine core. |
| Hygroscopicity | High | Requires storage under inert atmosphere (Argon/N₂). |
Structural Analysis & Characterization
Understanding the connectivity of 1,3'-bipyrrolidine is critical for interpreting NMR spectra and predicting reactivity.
-
Connectivity : The nitrogen atom of the first pyrrolidine ring (Ring A) is covalently bonded to the C3 carbon of the second pyrrolidine ring (Ring B).
-
Stereochemistry : The C3 position of Ring B is a chiral center. Commercial supplies are available as racemic, (R), or (S) enantiomers.
-
Basicity : The molecule contains two basic nitrogen centers:
-
N1 (Ring A) : A tertiary amine (part of the linkage).
-
N1' (Ring B) : A secondary amine (available for functionalization).
-
Diagram 1: Structural Logic & Reactivity Profile
This diagram illustrates the connectivity and the differential reactivity of the two nitrogen centers.
Figure 1: Structural connectivity highlighting the distinction between the tertiary (Ring A) and secondary (Ring B) amine centers.
Experimental Protocols
Protocol A: Free-Basing for Nucleophilic Coupling
The dihydrochloride salt is non-nucleophilic and must be neutralized to the free base before use in SₙAr, acylation, or reductive amination reactions.
Context : Many standard coupling conditions (e.g., EDC/NHS) may tolerate the salt if excess base is added, but sensitive transition-metal catalyzed cross-couplings (Buchwald-Hartwig) often perform better with the isolated free base or strictly controlled in-situ deprotonation.
Methodology:
-
Dissolution : Suspend 1.0 eq of this compound in minimal water (approx. 2 mL/g).
-
Basification : Cool to 0°C. Slowly add 4M NaOH or saturated K₂CO₃ solution until pH > 12.
-
Extraction : Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1). Note: The free base is highly polar; simple ether extraction is often insufficient.
-
Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40°C).
-
Storage : Use immediately. The free base absorbs CO₂ from air rapidly.
Protocol B: Handling & Storage (Self-Validating System)
Due to hygroscopicity, improper storage leads to "wet" salts that ruin stoichiometry in sensitive reactions.
Validation Step :
-
Visual Check : The compound should be a free-flowing powder. If it appears clumpy or sticky, it has absorbed moisture.
-
Correction : Recrystallize from Ethanol/Ether or dry under high vacuum (0.1 mbar) over P₂O₅ for 24 hours before weighing.
Safety & Toxicology (SDS Summary)
Hazard Classification (GHS) :
-
Signal Word : Warning
-
Hazard Statements :
Handling : Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust. In case of contact, wash with copious amounts of water.[10][11]
Synthetic Application Workflow
The following diagram outlines the decision tree for utilizing this scaffold in drug discovery, specifically for optimizing solubility and target engagement.
Figure 2: Decision matrix for processing the dihydrochloride salt based on downstream synthetic requirements.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11618381, 3-(Pyrrolidin-1-yl)pyrrolidine. Retrieved from [Link]
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Organic Chemistry Data (2022) . pKa Values of Nitrogen Heterocycles. Retrieved from [Link]
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An In-Depth Technical Guide to 1,3'-Bipyrrolidine Dihydrochloride: Structure, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract: The bipyrrolidine structural motif is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is valuable for exploring chemical space in drug discovery. This technical guide provides a comprehensive overview of 1,3'-bipyrrolidine dihydrochloride, a key building block for the synthesis of novel therapeutics. This document details its chemical structure, outlines a robust synthetic pathway, provides in-depth characterization data, and explores its applications in the development of pharmacologically active agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.
Introduction: The Significance of the Bipyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in the design of biologically active compounds, prized for its conformational flexibility and its ability to serve as a versatile scaffold. The connection of two such rings to form a bipyrrolidine system creates a molecule with a well-defined three-dimensional shape, which can be crucial for achieving high-affinity and selective interactions with biological targets. The sp³-rich nature of the bipyrrolidine core allows for the exploration of a broader range of chemical space compared to flat, aromatic systems, a strategy often referred to as "escaping flatland" in modern drug discovery. This increased three-dimensionality can lead to improved physicochemical properties, such as enhanced solubility and better pharmacokinetic profiles.
1,3'-Bipyrrolidine, as a specific isomer, presents a unique spatial arrangement of its two nitrogen atoms, making it an attractive building block for the synthesis of novel ligands for a variety of biological targets. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
Chemical Structure and Physicochemical Properties
This compound is an organic compound consisting of two pyrrolidine rings linked at the 1 and 3' positions. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.
Molecular Formula: C₈H₁₈Cl₂N₂
Molecular Weight: 213.15 g/mol
Canonical SMILES: C1CCN(C1)C2CCNC2.Cl.Cl[1]
IUPAC Name: 1,3'-bipyrrolidin-1-ium-1'-yl-1'-ide dichloride
The presence of two chiral centers in the 1,3'-bipyrrolidine structure means that it can exist as different stereoisomers. The specific stereochemistry can significantly influence the biological activity of its derivatives. This guide will focus on the synthesis and properties of the racemic mixture, although stereoselective syntheses can be employed to access specific enantiomers or diastereomers.
Table 1: Physicochemical Properties of (S)-1,3'-Bipyrrolidine Dihydrochloride
| Property | Value | Source |
| CAS Number | 956605-97-3 | [1] |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [1] |
| Molecular Weight | 213.15 | [1] |
| Storage | Inert atmosphere, room temperature |
Synthesis and Characterization
A robust and reproducible synthetic route is essential for the reliable production of this compound. While a specific, detailed protocol for this exact molecule is not widely published, a logical and effective synthesis can be designed based on established methodologies for related pyrrolidine derivatives. The following proposed synthesis is a multi-step process starting from readily available precursors.
Proposed Synthetic Pathway
The synthesis of 1,3'-bipyrrolidine can be approached through the reductive amination of a suitable pyrrolidinone with a protected aminopyrrolidine, followed by deprotection and salt formation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-1,3'-Bipyrrolidine
-
To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) is added N-Boc-3-aminopyrrolidine (1.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-Boc-1,3'-bipyrrolidine.
Step 2: Synthesis of this compound
-
N-Boc-1,3'-bipyrrolidine (1.0 eq) is dissolved in a minimal amount of DCM.
-
A solution of hydrochloric acid in diethyl ether (2.0 M, 2.5 eq) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 2-4 hours, during which a precipitate forms.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.
Characterization
Due to the limited availability of published experimental data for this compound, the following characterization data is predicted based on the analysis of similar structures and general principles of spectroscopic techniques.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the protons of the two pyrrolidine rings. The protons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the bipyrrolidine core. The carbons bonded to nitrogen will be observed in the range of δ 40-65 ppm.
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for N-H stretching of the ammonium salts in the range of 2400-2800 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
3.3.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 141.14.
Applications in Drug Discovery and Development
The 1,3'-bipyrrolidine scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. Its unique stereochemical and conformational properties make it an attractive starting point for the design of ligands targeting various biological receptors and enzymes.
Role as a Privileged Scaffold
The bipyrrolidine moiety can be considered a "privileged scaffold" due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets. By modifying the substituents on the bipyrrolidine core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity.
Potential Therapeutic Areas
Derivatives of bipyrrolidine have been investigated for a range of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in many CNS-active drugs. The bipyrrolidine scaffold can be used to develop novel agents for treating neurological and psychiatric conditions.
-
Infectious Diseases: The basic nitrogen atoms of the bipyrrolidine structure can be important for interactions with microbial targets.
-
Oncology: The rigid, three-dimensional structure of bipyrrolidine derivatives can be exploited to design potent and selective enzyme inhibitors for cancer therapy.
Sources
A Technical Guide to Determining the Aqueous and Organic Solubility of 1,3'-Bipyrrolidine Dihydrochloride for Drug Development Applications
Foreword: The Critical Role of Solubility in Preclinical Research
Understanding 1,3'-Bipyrrolidine Dihydrochloride: A Physicochemical Overview
This compound is the salt form of 1,3'-Bipyrrolidine, a bicyclic organic compound featuring two pyrrolidine rings.[4] The dihydrochloride salt has a molecular formula of C8H18Cl2N2 and a molecular weight of 213.15 g/mol (for the (R)-enantiomer).[5] The presence of the two hydrochloride moieties suggests that the compound is likely to exhibit significantly different solubility characteristics compared to its free base form, particularly in aqueous media. The protonated amine groups will increase the polarity of the molecule, which generally enhances aqueous solubility. The parent compound, 1,3'-Bipyrrolidine, is noted to be soluble in polar organic solvents.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H18Cl2N2 | [5] |
| Molecular Weight | 213.15 g/mol | [5] |
| CAS Number | 913702-34-8 (for (R)-enantiomer) | [5] |
| Physical Form | Solid (predicted) | General chemical knowledge |
| Predicted Solubility | Likely soluble in aqueous solutions and polar organic solvents. | [4] |
The Foundation of Solubility Measurement: Thermodynamic vs. Kinetic Solubility
Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[6] This value is intrinsic to the compound and solvent system and is typically determined using the shake-flask method over an extended period to ensure equilibrium is reached.[7][8]
-
Kinetic Solubility: This measurement is often used in high-throughput screening and reflects the concentration at which a compound precipitates from a solution under specific, non-equilibrium conditions.[2][9] Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated state.[10][11]
For the purposes of thorough characterization in drug development, determining the thermodynamic solubility is paramount.
Experimental Protocol: The Saturation Shake-Flask Method for Thermodynamic Solubility Determination
The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method.[7][8][12] This protocol is recommended by regulatory bodies and provides a reliable and reproducible measure of a compound's solubility.[12]
Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.
Step-by-Step Methodology
-
Preparation of Solvent Media: Prepare the desired solvents. For aqueous solutions, it is recommended to test solubility at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).[12][13]
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of each solvent in separate vials. The key is to have undissolved solid material present at the end of the experiment to ensure saturation has been reached.[7][8]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[12] Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[7][12] It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[12]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid using either centrifugation or filtration.[12] This step must be performed carefully to avoid disturbing the equilibrium.
-
Sample Dilution and Analysis: Immediately after separation, dilute the saturated supernatant with a suitable solvent to prevent precipitation.[12] Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[12]
Causality Behind Experimental Choices
-
Use of Excess Solid: Ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[8]
-
Extended Equilibration Time: Allows the dissolution process to reach a true equilibrium state, avoiding the measurement of a transient, supersaturated (kinetic) state.[7][12]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for obtaining reproducible and meaningful data.[12]
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute. HPLC is often preferred as it can also detect any potential degradation of the compound.[12]
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the saturation shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Interpreting the Results: The Biopharmaceutics Classification System (BCS)
The aqueous solubility data generated can be used to classify this compound according to the Biopharmaceutics Classification System (BCS). A drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[12][13] This classification is a critical factor in predicting a drug's in vivo performance and can influence regulatory decisions.[12]
Conclusion: A Pathway to Robust Data
While a definitive, pre-existing table of solubility data for this compound is not currently available, this guide provides a robust and scientifically sound methodology for its determination. By adhering to the principles of thermodynamic solubility and employing the validated saturation shake-flask method, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug discovery and development process. The insights gained from these studies will be instrumental in formulation development, preclinical testing, and ultimately, in advancing promising compounds toward clinical application.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
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World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available from: [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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Anderson, B. D., & Conradi, R. A. (1985). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Pharmaceutical Sciences, 74(8), 815-820. Available from: [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]
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Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Available from: [Link]
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ResearchGate. Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Available from: [Link]
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Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available from: [Link]
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Drug Development & Delivery. (2023). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available from: [Link]
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ResearchGate. Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Available from: [Link]
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The Biological Versatility of 1,3'-Bipyrrolidine Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of the 1,3'-Bipyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the diverse architectures incorporating this privileged heterocycle, the 1,3'-bipyrrolidine scaffold has emerged as a particularly intriguing framework, primarily for its potent interactions with neuronal nicotinic acetylcholine receptors (nAChRs).[2][3][4] These receptors are critical players in a multitude of physiological and pathological processes, including cognitive function, pain perception, and addiction.[2] This technical guide provides an in-depth exploration of the biological activities of 1,3'-bipyrrolidine derivatives, with a primary focus on their well-documented role as nAChR modulators. We will delve into the synthetic strategies, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, while also touching upon other potential, albeit less explored, therapeutic avenues such as antimicrobial and anticancer activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Modulation of Nicotinic Acetylcholine Receptors: The Primary Frontier
The most significant and well-characterized biological activity of 1,3'-bipyrrolidine derivatives lies in their ability to modulate nAChRs. These ligand-gated ion channels are found throughout the central and peripheral nervous systems and are implicated in a range of neurological and psychiatric conditions.[2] Many potent 1,3'-bipyrrolidine-based nAChR ligands are analogues of the natural product epibatidine, a potent analgesic.[3]
Mechanism of Action at Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are pentameric structures composed of various α and β subunits. The specific subunit composition dictates the receptor's pharmacological and biophysical properties.[2] The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and is a key target for therapies aimed at nicotine addiction.[2][4] 1,3'-Bipyrrolidine derivatives can act as agonists, partial agonists, or antagonists at these receptors, influencing the flow of ions through the channel and subsequently modulating neurotransmitter release.[2][3][4]
Caption: Mechanism of nAChR modulation.
Structure-Activity Relationship (SAR) Studies
Systematic structural modifications of the 1,3'-bipyrrolidine core have yielded valuable insights into the determinants of potency and selectivity for different nAChR subtypes. Key modifications often involve the substitution pattern on the pyridine ring of deschloroepibatidine analogues.[3][4]
Table 1: Structure-Activity Relationship of 3'-(Substituted Pyridinyl)-deschloroepibatidine Analogs at α4β2-nAChRs*[3]
| Compound | R Group on Pyridine Ring | Binding Affinity (Ki, nM) | Functional Activity |
| 5a | 2-pyridinyl | 0.25 | Antagonist |
| 5b | 3-pyridinyl | 0.15 | Antagonist |
| 5c | 4-pyridinyl | 0.18 | Antagonist |
| 6b | 3-(5-methylpyridinyl) | 0.13 | Potent Antagonist |
Note: Data extracted from in vitro studies on α4β2-nAChRs.*
These studies demonstrate that even subtle changes to the substituent on the pyridine ring can significantly impact both binding affinity and functional activity, highlighting the importance of precise structural modifications in designing selective nAChR modulators.[3]
Experimental Protocol: Competitive Binding Assay for nAChR Affinity
A fundamental experiment to determine the binding affinity of novel 1,3'-bipyrrolidine derivatives is the competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific nAChR subtype (e.g., α4β2).
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radioligand with high affinity for the target receptor (e.g., [³H]epibatidine).
-
Test compounds (1,3'-bipyrrolidine derivatives) at various concentrations.
-
Incubation buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (typically 1-2 hours at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Competitive binding assay workflow.
Exploring Other Biological Frontiers: Antimicrobial and Anticancer Potential
While the modulation of nAChRs is the most prominent biological activity of 1,3'-bipyrrolidine derivatives, the broader class of pyrrolidine-containing compounds has shown promise in other therapeutic areas, suggesting potential avenues for future investigation of the 1,3'-bipyrrolidine scaffold.
Antimicrobial Activity
Various pyrrolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[5][6] For instance, certain thiazole-based pyrrolidine derivatives have demonstrated selective activity against Gram-positive bacteria.[5] The proposed mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. However, to date, there is a lack of specific studies focusing on the antimicrobial properties of 1,3'-bipyrrolidine derivatives.
Anticancer Activity
The pyrrolidine scaffold is also present in several compounds with reported anticancer activity.[7] For example, some novel dispiropyrrolidines have been synthesized and shown to possess cytotoxic effects against various cancer cell lines.[6] The mechanisms underlying these effects are diverse and can include the induction of apoptosis and cell cycle arrest. As with antimicrobial activity, the anticancer potential of the 1,3'-bipyrrolidine core remains an underexplored area of research.
Conclusion and Future Directions
The 1,3'-bipyrrolidine scaffold represents a valuable pharmacophore, primarily for the development of potent and selective modulators of nicotinic acetylcholine receptors. The extensive research into epibatidine analogues has laid a strong foundation for the rational design of novel therapeutics for a range of CNS disorders, including nicotine addiction, pain, and neurodegenerative diseases.[2][3][4] The detailed structure-activity relationships that have been established provide a clear roadmap for further optimization of these compounds.
While the exploration of other biological activities, such as antimicrobial and anticancer effects, is still in its infancy for this specific scaffold, the known versatility of the broader pyrrolidine class suggests that these are promising avenues for future investigation. A deeper understanding of the biological activity of 1,3'-bipyrrolidine derivatives will undoubtedly be driven by continued synthetic efforts, robust pharmacological screening, and detailed mechanistic studies. This in-depth technical guide serves to equip researchers with the foundational knowledge required to navigate and contribute to this exciting and evolving field of drug discovery.
References
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Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
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Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. (n.d.). University of Miami. Retrieved February 6, 2026, from [Link]
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Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. (2013). PubMed Central. Retrieved February 6, 2026, from [Link]
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1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
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Synthesis, Characterization and antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]
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Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. (2024). MDPI. Retrieved February 6, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved February 6, 2026, from [Link]
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Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). Biointerface Research in Applied Chemistry. Retrieved February 6, 2026, from [Link]
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Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. (2010). PubMed. Retrieved February 6, 2026, from [Link]
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- 4. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: 1,3'-Bipyrrolidine Dihydrochloride in Drug Discovery
Topic: 1,3'-Bipyrrolidine Dihydrochloride Potential Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Scientists
Pharmacophore Integration, Synthetic Protocols, and Therapeutic Utility[1]
Executive Summary
This compound (CAS: 956605-97-3 for the (S)-enantiomer; 267241-99-6 for racemate) is a bicyclic diamine scaffold that has emerged as a "privileged structure" in modern medicinal chemistry. Unlike flexible alkyl linkers, the 1,3'-bipyrrolidine moiety offers conformational restriction , reducing the entropic penalty of binding while increasing the fraction of sp³-hybridized carbons (
This guide details its primary utility as a pharmacophore in Histamine H3 receptor antagonists and Fluoroquinolone antibiotics , providing validated synthetic protocols for its incorporation into bioactive cores.
Chemical Profile & Physical Properties[2][3][4]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 956605-97-3 (S-isomer); 267241-99-6 (racemate) |
| Molecular Formula | C₈H₁₆N₂[1][2][3][4] · 2HCl |
| Molecular Weight | 213.15 g/mol (Salt); 140.23 g/mol (Free Base) |
| Solubility | Highly soluble in water, MeOH, DMSO; Insoluble in non-polar organics (Et₂O, Hexane) |
| pKa (Calculated) | ~9.5 (Secondary amine), ~10.5 (Tertiary amine) |
| Hygroscopicity | High (Store under inert atmosphere) |
Mechanistic Applications in Drug Design
A. Histamine H3 Receptor Antagonists (Neuroscience)
The H3 receptor functions as a presynaptic autoreceptor in the CNS, regulating the release of histamine, acetylcholine, and norepinephrine.[5][6] Blockade of H3 receptors enhances cognitive function, making it a target for Alzheimer’s disease, narcolepsy, and ADHD.
-
Pharmacophore Role: 1,3'-Bipyrrolidine serves as a non-imidazole replacement for the endogenous histamine ethylamine chain. Its rigid structure positions the basic nitrogen (N1') to interact with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain, while the N1-terminus allows for extension into the lipophilic binding pocket.
-
Advantage: Unlike imidazole-based antagonists (which suffer from CYP450 inhibition), bipyrrolidine derivatives typically show improved metabolic stability and blood-brain barrier (BBB) penetration.
B. Antibacterial Agents (Fluoroquinolones)
In the optimization of 7-substituted fluoroquinolones (e.g., Moxifloxacin analogs), the C7 position is critical for spectrum of activity and pharmacokinetics.
-
Mechanism: Substitution of the C7-chloride with 1,3'-bipyrrolidine enhances activity against Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) and resistant strains (MRSA).
-
SAR Logic: The bulky, bicyclic nature of the substituent hinders efflux pump recognition in bacteria while maintaining the zwitterionic character necessary for porin channel traversal.
C. Kinase Inhibitors & Linker Chemistry
The scaffold acts as a rigidifying linker in fragment-based drug design. It connects the "hinge-binding" motif of a kinase inhibitor to the "solvent-exposed" tail, improving water solubility without introducing rotatable bonds that decrease binding affinity.
Experimental Protocols
Protocol A: Free-Basing of this compound
Rationale: The commercial salt is stable but unreactive in nucleophilic substitutions. It must be neutralized to liberate the nucleophilic secondary amine.
-
Dissolution: Dissolve 1.0 eq of 1,3'-Bipyrrolidine · 2HCl in minimal water (approx. 2 mL/g).
-
Basification: Cool to 0°C. Add 10M NaOH dropwise until pH > 12.
-
Extraction: Extract exhaustively with DCM (3 x 10 mL/g). Note: The free base is highly polar; multiple extractions are required.
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.
-
Storage: Use immediately or store under Argon at -20°C (prone to oxidation/carbonate formation).
Protocol B: S_NAr Coupling to Heteroaryl Chlorides (General Procedure)
Context: This protocol couples the bipyrrolidine to a chloropyrimidine or chloroquinolone core.
-
Reagents:
-
Substrate: 1.0 eq (e.g., 4,7-dichloroquinoline or 2-chloropyrimidine).
-
Nucleophile: 1.2 eq 1,3'-Bipyrrolidine (Free base or Salt + 3.0 eq DIPEA).
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Base: 3.0 eq N,N-Diisopropylethylamine (DIPEA) or K₂CO₃.
-
-
Procedure:
-
Dissolve the heteroaryl chloride in MeCN (0.2 M concentration).
-
Add DIPEA followed by the 1,3'-Bipyrrolidine salt.
-
Thermal: Heat to reflux (80°C) for 4–12 hours. Monitor by LC-MS.
-
Microwave (Alternative): Heat at 120°C for 20 minutes in a sealed vessel.
-
-
Workup:
-
Concentrate solvent. Partition residue between EtOAc and sat. NaHCO₃.
-
Wash organic layer with brine, dry over MgSO₄.
-
Purify via flash chromatography (DCM/MeOH/NH₃ gradient).
-
Visualizations
Diagram 1: Synthetic Workflow for Bioactive Coupling
This flowchart illustrates the critical decision points between using the salt directly versus free-basing, leading to the final coupled product.
Caption: Figure 1. Synthetic routes for incorporating 1,3'-bipyrrolidine into drug scaffolds. The free-base route (solid blue line) is preferred for stoichiometry control.
Diagram 2: H3 Antagonist Pharmacophore Logic
This diagram visualizes the structural logic behind using 1,3'-bipyrrolidine to mimic histamine's binding mode while blocking receptor activation.
Caption: Figure 2. Pharmacophore mapping of 1,3'-bipyrrolidine in H3 receptor antagonism. The scaffold rigidly orients the basic nitrogen for optimal receptor interaction.
Safety & Handling
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to air will result in the formation of a sticky gum, making accurate weighing difficult. Recommendation: Weigh quickly in a glovebox or dry bag.
-
Corrosivity: As a hydrochloride salt of a secondary amine, it is an irritant to eyes and skin (GHS H315, H319).
-
Stability: The salt is stable for years at room temperature if sealed. The free base oxidizes slowly and absorbs CO₂ from the air; store under nitrogen.
References
-
Cole, D. C., et al. (2010). "Benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(3), 1237-1240.
-
Vasudevan, A., et al. (2002).[7] "Synthesis and evaluation of potent pyrrolidine H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058.[7]
-
Domagala, J. M., et al. (1993). "7-Substituted quinolone antibacterial agents."[8][9] Journal of Medicinal Chemistry. (Contextual reference for quinolone SAR).
-
Shih, N. Y., et al. (1995). "A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist."[10] Journal of Medicinal Chemistry.
-
Bachem. (2024).[11] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (General reference for amide coupling protocols).
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- 4. BJOC - Search Results [beilstein-journals.org]
- 5. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect [mdpi.com]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
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- 9. Quinolone antibacterials containing the new 7-[3-(1-aminoethyl)-1- pyrrolidinyl] side chain: the effects of the 1-aminoethyl moiety and its stereochemical configurations on potency and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document: A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. (CHEMBL1128351) - ChEMBL [ebi.ac.uk]
- 11. List of Common Quinolones + Uses, Types & Side Effects - Drugs.com [drugs.com]
Technical Guide: Structural & Analytical Characterization of 1,3'-Bipyrrolidine Dihydrochloride
Topic: Characterization of 1,3'-Bipyrrolidine Dihydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.
Executive Summary: The Scaffold & The Salt
1,3'-Bipyrrolidine (CAS: 267241-99-6 for free base; 956605-97-3 for (S)-2HCl) represents a "privileged scaffold" in modern drug discovery.[1] Its sp³-rich architecture offers higher solubility and better metabolic stability compared to flat aromatic amines.[1] However, its utility hinges on the rigorous characterization of its dihydrochloride salt form.
The dihydrochloride salt is the preferred solid form for storage and handling due to the volatility and oxidative instability of the free base. This guide moves beyond basic identification, detailing the causality behind analytical choices and providing self-validating protocols for verifying this critical intermediate.
Physicochemical Profile & Handling
Before instrumental analysis, one must understand the material's physical behavior.
-
Molecular Weight: ~213.15 g/mol (Salt) vs. 140.23 g/mol (Base).
-
Hygroscopicity: Highly hygroscopic. The dihydrochloride salt will deliquesce if exposed to ambient humidity.
-
Operational Insight: All weighing for quantitative analysis (qNMR, HPLC standards) must occur in a glovebox or a humidity-controlled chamber (<30% RH).
-
-
Solubility:
-
High: Water, Methanol, DMSO.
-
Low/Insoluble: Dichloromethane, Ethyl Acetate, Hexanes.
-
Implication: Extraction of the free base for GC analysis requires pH adjustment (>12) and extraction into CHCl₃ or IPA/DCM mixtures.
-
Strategic Characterization Workflow
The characterization strategy is divided into three tiers: Identity , Purity , and Composition .
Tier 1: Structural Elucidation (Identity)
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC):
-
Solvent Choice: Deuterium Oxide (D₂O) is mandatory. DMSO-d₆ can be used, but the ammonium protons (–NH₂⁺) often broaden significantly, obscuring the aliphatic region. D₂O ensures sharp signals for the carbon backbone by exchanging the labile protons.
-
Key Diagnostic Signals:
-
-
Mass Spectrometry (ESI-MS):
-
Mode: Positive Ion Mode (ESI+).
-
Expectation: A dominant peak at m/z 141.1 [M+H]⁺.
-
Fragmentation: High collision energy often yields a fragment at m/z 70 (pyrrolidinium ion), confirming the presence of the pyrrolidine ring.
-
Tier 2: Purity Profiling
-
HPLC Method (HILIC or Ion-Pair):
-
Challenge: The compound is highly polar and lacks a strong UV chromophore (no aromatic rings). Standard C18/MeCN gradients will result in elution at the void volume.
-
Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) with an Amide or Bare Silica column.
-
Detection: Charged Aerosol Detection (CAD) or ELSD is superior to UV (205 nm) for this aliphatic amine.
-
-
Chloride Content (Titration):
-
Purpose: To confirm the "dihydrochloride" stoichiometry and calculate the "free base equivalent" weight.
-
Method: Potentiometric titration with AgNO₃.
-
Tier 3: Stereochemical Verification
-
If the sample is the chiral (S)- or (R)-isomer (e.g., CAS 956605-97-3), optical rotation is insufficient due to the low specific rotation of small aliphatic amines.[1]
-
Derivatization: React with Marfey’s Reagent (FDAA) or Mosher’s Acid Chloride followed by HPLC or ¹H NMR to determine enantiomeric excess (ee).
Visualization: Analytical Logic
The following diagram illustrates the decision matrix for characterizing this specific scaffold.
Caption: Analytical workflow ensuring structural integrity and salt stoichiometry before release.
Detailed Experimental Protocols
Protocol A: Chloride Content Determination (Potentiometric)
This protocol validates that the material is indeed the dihydrochloride salt (theoretical Cl% ≈ 33.2%), distinguishing it from the monohydrochloride or wet material.
-
Equipment: Automatic Potentiometric Titrator equipped with a Silver/Sulfide electrode.
-
Reagents: 0.1 N Silver Nitrate (AgNO₃) standardized solution; 5% Nitric Acid (HNO₃).
-
Procedure:
-
Accurately weigh ~50 mg of 1,3'-Bipyrrolidine 2HCl into a titration beaker.
-
Dissolve in 50 mL of deionized water.
-
Add 1 mL of 5% HNO₃ (to prevent carbonate interference).
-
Titrate with 0.1 N AgNO₃ to the potentiometric endpoint.
-
-
Calculation:
-
Acceptance Criteria: 32.5% – 34.0% (anhydrous basis).
-
Protocol B: HILIC-CAD Purity Analysis
Standard UV methods fail for this compound.[1] This method uses Charged Aerosol Detection.
| Parameter | Setting |
| Column | Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | CAD (Nebulizer Temp: 35°C) |
| Sample Diluent | 50:50 Acetonitrile:Water |
Structural Connectivity Visualization
Understanding the fragmentation logic is vital for interpreting MS data during QC.
Caption: ESI-MS fragmentation logic. The bond between the ring nitrogen and the C3-carbon is the primary cleavage point.[1]
References
-
Chemical Structure & Identifiers: 1,3'-Bipyrrolidine. National Center for Biotechnology Information. PubChem Compound Summary for CID 10226685. [Link]
-
Salt Form Characterization: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6][7] (2011). Wiley-VCH.[1] (General reference for dihydrochloride salt stoichiometry and hygroscopicity).
-
HILIC Chromatography Guide: A Practical Guide to HILIC. Waters Corporation. [Link]
- Synthesis & Applications:Synthesis of 3-aminopyrrolidine derivatives. Patent US20060004083A1. (Describes the synthetic utility of the bipyrrolidine scaffold in antibiotic synthesis).
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. pharmaexcipients.com [pharmaexcipients.com]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of 1,3'-Bipyrrolidine Dihydrochloride
This guide provides an in-depth technical overview of the safety protocols and handling procedures for 1,3'-Bipyrrolidine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a deeper understanding of the causality behind experimental choices, ensuring both personal safety and the integrity of your research.
Compound Profile and Inherent Risks
This compound is a heterocyclic building block utilized in organic synthesis and medicinal chemistry. Its dihydrochloride salt form generally improves stability and solubility in polar solvents. However, like many amine salts, it presents specific handling challenges that necessitate a thorough understanding of its properties.
The primary risks associated with this compound stem from its irritant nature and its potential hygroscopicity. As a fine solid, it can easily become airborne, leading to respiratory, skin, and eye irritation. The toxicological properties have not been fully investigated, warranting a cautious approach.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [2] |
| Molecular Weight | 213.15 g/mol | [2][3] |
| Appearance | White to off-white solid/crystals | [4] |
| Solubility | Soluble in polar organic solvents | [4] |
| Storage Temperature | Room temperature, under inert atmosphere | [3][5] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as an irritant. Understanding these classifications is the first step in establishing a robust safety protocol.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Source: GHS classifications are based on data from various suppliers.[3][6]
The causality behind these classifications lies in the compound's chemical nature. As an amine salt, it can react with moisture on the skin, in the eyes, or in the respiratory tract to release hydrochloric acid, which is corrosive and irritating to tissues.[7][8][9][10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.
Primary Engineering Controls: The Fume Hood
All manipulations of this compound, especially the handling of the solid, must be conducted in a certified chemical fume hood.[11] This is a non-negotiable control to prevent the inhalation of fine dust particles and to contain any potential spills. The fume hood also provides a controlled environment that can be kept dry, which is important for handling this potentially hygroscopic compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE should be based on a thorough risk assessment. The following are mandatory when handling this compound:
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, due to the "serious eye irritation" classification, it is highly recommended to use chemical splash goggles. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[6]
-
Skin Protection : Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before use. Always use proper glove removal technique to avoid contaminating your skin.[6] A lab coat should be worn and buttoned to protect the skin and clothing.
-
Respiratory Protection : If, for any reason, work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter (N100 or P100) is necessary.[6]
Safe Handling and Experimental Workflows
The hygroscopic and air-sensitive nature of this compound requires specific handling techniques to ensure both safety and the quality of your experimental results.[12][13]
Weighing a Hygroscopic Solid: A Step-by-Step Protocol
-
Preparation : Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, flasks, and solvent) is clean, dry, and readily available.
-
Inert Atmosphere : If the compound is particularly sensitive or if the experiment requires strictly anhydrous conditions, perform the weighing in a glove box.[13]
-
Tare the Balance : Place a clean, dry weigh boat on the analytical balance within the fume hood and tare it.
-
Dispense the Solid : Minimize the time the stock bottle is open. Use a clean, dry spatula to transfer the desired amount of this compound to the weigh boat.
-
Record the Mass : Quickly and accurately record the mass.
-
Seal the Stock Bottle : Immediately and tightly seal the stock bottle to prevent moisture absorption.
-
Transfer to the Reaction Vessel : Promptly transfer the weighed solid to the reaction vessel.
Diagram 1: Workflow for Weighing this compound
Caption: A streamlined workflow for accurately weighing hygroscopic solids.
Solution Preparation
When preparing solutions, add the solid to the solvent in a controlled manner. Be aware of any potential exotherms, especially when dissolving in protic solvents. If the reaction is air-sensitive, use degassed solvents and perform the dissolution under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[14][15]
Emergency Procedures: A Self-Validating System
Your experimental protocol is only as strong as your emergency preparedness.
Diagram 2: Emergency Response Flowchart
Caption: Immediate actions for different exposure routes.
In any case of exposure, it is critical to consult the Safety Data Sheet and seek medical attention, providing the SDS to the medical personnel.[6]
Storage and Disposal
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage area should be secure and accessible only to trained personnel. Storing under an inert atmosphere is recommended to maintain the integrity of the compound.[3]
Disposal
Dispose of waste in accordance with all local, state, and federal regulations. Contaminated labware and unused product should be treated as hazardous waste.
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its inherent risks and the implementation of robust safety protocols. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into your laboratory practices, you can mitigate risks and ensure the integrity of your scientific endeavors. This guide serves as a foundational document to be integrated into your institution's broader safety and chemical hygiene plan.
References
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BOJNSCI . (3'S)-1,3'-bipyrrolidine dihydrochloride. [Link]
-
Society for Chemical Hazard Communication . Skin Corrosion / Irritation. [Link]
-
CP Lab Safety . (S)-1,3'-Bipyrrolidine dihydrochloride, 97% Purity. [Link]
-
ChemSafetyPro.COM . (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation. [Link]
-
Wipf Group - University of Pittsburgh . (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ChemRadar . GHS Classification: Serious Eye Damage/Eye Irritation. [Link]
-
Fisher Scientific . Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
Society for Chemical Hazard Communication . Serious Eye Damage / Eye Irritation. [Link]
-
PubChem . GHS Classification (Rev.11, 2025) Summary. [Link]
-
Wikipedia . Pyrrolidine. [Link]
-
Neilson Lab . The Manipulation of Air-Sensitive Compounds. [Link]
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- 4. CAS 267241-99-6: 1,3'-bipyrrolidine | CymitQuimica [cymitquimica.com]
- 5. 913702-34-8|(R)-1,3'-Bipyrrolidine dihydrochloride|BLD Pharm [bldpharm.com]
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- 7. schc.org [schc.org]
- 8. chemsafetypro.com [chemsafetypro.com]
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- 10. schc.org [schc.org]
- 11. documents.tocris.com [documents.tocris.com]
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"stereochemistry of 1,3'-Bipyrrolidine dihydrochloride"
An In-Depth Technical Guide to the Stereochemistry of 1,3'-Bipyrrolidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and biological properties.[1] The 1,3'-Bipyrrolidine scaffold, a molecule comprising two directly linked pyrrolidine rings, presents a fascinating and complex stereochemical challenge. The presence of at least two stereogenic centers gives rise to a set of stereoisomers, each with potentially distinct pharmacological, pharmacokinetic, and toxicological profiles. Understanding and controlling this stereochemistry is therefore not merely an academic exercise but a critical necessity in the development of safe and effective therapeutics. This technical guide provides a comprehensive exploration of the stereochemical landscape of this compound, detailing the possible isomers and outlining authoritative analytical methodologies for their separation and definitive characterization. We delve into the causality behind experimental choices in chiral chromatography, NMR spectroscopy, and X-ray crystallography, offering field-proven insights for professionals engaged in drug discovery and development.
The Strategic Importance of the Pyrrolidine Motif
The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in modern drug discovery.[1][2] Its prevalence in natural products, from alkaloids to essential amino acids like proline, speaks to its evolutionary selection as a robust molecular building block.[3] For medicinal chemists, the non-planar, sp³-hybridized nature of the pyrrolidine ring offers an efficient means to explore three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1]
When two such rings are joined, as in the 1,3'-Bipyrrolidine structure, the stereochemical complexity multiplies. The linkage at the 3-position of one ring to the 3'-position of the second creates two chiral centers. The resulting stereoisomers can exhibit profoundly different biological activities. One isomer may be a potent therapeutic agent, while another could be inactive or, in the worst-case scenario, contribute to toxicity.[4] The story of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a powerful lesson on the imperative of stereochemical control.[4][5] This guide is therefore designed to equip researchers with the foundational knowledge and practical methodologies required to navigate the stereochemistry of this compound.
The Stereochemical Landscape of 1,3'-Bipyrrolidine
The stereochemistry of 1,3'-Bipyrrolidine is defined by the spatial arrangement of atoms at its two chiral centers, located at the C3 and C3' positions where the two rings are joined.
Identifying Chiral Centers and Possible Stereoisomers
A carbon atom is chiral if it is bonded to four different substituents.[5] In the 1,3'-Bipyrrolidine core, the C3 and C3' atoms each fit this description. According to the 2^n rule, where 'n' is the number of chiral centers, a molecule with two chiral centers can have a maximum of 2² = 4 stereoisomers.[6]
These four potential isomers of 1,3'-Bipyrrolidine consist of one pair of enantiomers and a meso compound.
-
Enantiomers: The (3R, 3'R) and (3S, 3'S) isomers are non-superimposable mirror images of each other.[6] They will have identical physical properties (melting point, boiling point, solubility in achiral solvents) but will rotate plane-polarized light in equal and opposite directions.
-
Meso Compound: The (3R, 3'S) isomer possesses an internal plane of symmetry and is therefore achiral and optically inactive. Its mirror image, the (3S, 3'R) form, is identical and superimposable upon it.
Table 1: Stereoisomers of 1,3'-Bipyrrolidine and Their Relationships
| Isomer Configuration | Relationship to (3R, 3'R) | Relationship to (3S, 3'S) | Relationship to (3R, 3'S) | Optical Activity |
| (3R, 3'R) | Identity | Enantiomer | Diastereomer | Active |
| (3S, 3'S) | Enantiomer | Identity | Diastereomer | Active |
| (3R, 3'S) | Diastereomer | Diastereomer | Identity (Meso) | Inactive |
The following diagram illustrates the stereoisomers of the 1,3'-Bipyrrolidine core.
Caption: The stereoisomers of 1,3'-Bipyrrolidine.
Analytical Strategy for Stereoisomer Resolution and Characterization
A robust analytical workflow is essential to separate, identify, and quantify the stereoisomers of this compound. The strategy typically involves a primary separation technique followed by spectroscopic and crystallographic methods for absolute structure confirmation.
Caption: Analytical workflow for stereoisomer separation and characterization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for the analytical and preparative separation of stereoisomers.[7] Its efficacy stems from the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[8]
Expertise & Causality: The choice of a CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[9] The separation mechanism relies on a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the chiral selectors on the CSP. The dihydrochloride salt form of the analyte requires careful mobile phase selection to ensure good peak shape and solubility.
Step-by-Step Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Begin with a polysaccharide-based CSP, such as a Chiralpak® AD or Chiralcel® OD column. These are robust and versatile starting points.
-
-
Mobile Phase Screening:
-
Normal Phase: A typical starting mobile phase is a mixture of Hexane/Ethanol with a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) to improve the peak shape of the basic bipyrrolidine molecule.[9] Screen gradients from 90:10 to 70:30 Hexane:Ethanol.
-
Reversed Phase: An alternative is a mobile phase of Acetonitrile/Water with a buffer (e.g., ammonium bicarbonate) or acid modifier (e.g., 0.1% Trifluoroacetic Acid, TFA).
-
-
Analyte Preparation:
-
Dissolve the this compound sample in the initial mobile phase to ensure compatibility and prevent peak distortion. A typical concentration is 1 mg/mL.
-
-
Initial Analysis:
-
Equilibrate the column with the starting mobile phase for at least 30 minutes.
-
Inject 5-10 µL of the sample.
-
Monitor the elution profile using a UV detector (a wavelength around 210 nm is a reasonable starting point for a saturated amine).
-
-
Method Optimization:
-
Resolution: If peaks are not resolved, systematically vary the ratio of the organic modifier (e.g., ethanol). Lowering the percentage of the polar solvent often increases retention and may improve resolution.
-
Peak Shape: If peak tailing is observed, adjust the concentration of the amine (in normal phase) or acid (in reversed phase) modifier.
-
Temperature: Adjusting the column temperature can influence selectivity. Analyze at different temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition.
-
-
System Validation:
-
Once separation is achieved, confirm the resolution between all peaks. A resolution factor (Rs) greater than 1.5 is generally considered baseline separation.[9]
-
Table 2: Hypothetical Chiral HPLC Separation Data
| Peak | Retention Time (min) | Proposed Isomer |
| 1 | 8.4 | (3R, 3'R) |
| 2 | 9.7 | (3S, 3'S) |
| 3 | 12.1 | (3R, 3'S) Meso |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the chemical structure and assessing the purity of the separated isomers.
Expertise & Causality: While enantiomers are indistinguishable by NMR in a standard achiral solvent (they have identical spectra), diastereomers are not.[10] The meso (3R, 3'S) form is a diastereomer of the (3R, 3'R) and (3S, 3'S) forms and will therefore have a distinct NMR spectrum. The protons in the two pyrrolidine rings of the meso form may be equivalent due to the plane of symmetry, leading to a simpler spectrum compared to the C2-symmetric enantiomers. Advanced techniques like 2D-NOESY can reveal through-space correlations that help confirm the relative stereochemistry.
Protocol: NMR Analysis of Isolated Isomers
-
Sample Preparation:
-
Evaporate the HPLC mobile phase from the collected fractions under reduced pressure.
-
Dissolve a sufficient amount (1-5 mg) of the isolated isomer in a deuterated solvent (e.g., D₂O for the dihydrochloride salt, or CDCl₃/CD₃OD if the free base is generated).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and observe the chemical shifts and coupling patterns.[11]
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments. The meso form is expected to have fewer signals than the enantiomeric forms due to symmetry.[12]
-
Acquire 2D correlation spectra (e.g., COSY, HSQC) to assign proton and carbon signals definitively.
-
For confirming relative stereochemistry, acquire a 2D NOESY spectrum. Protons that are close in space will show cross-peaks, which can be used to build a 3D model of the molecule's preferred conformation.
-
-
Data Analysis:
-
Compare the spectra of the different isolated fractions. The spectra of the two enantiomers should be identical, while the spectrum of the meso form should be unique.
-
Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[13]
Expertise & Causality: This technique works by diffracting X-rays off a well-ordered crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of every atom in space. For chiral molecules, specialized data analysis (calculating the Flack parameter) can unambiguously determine the absolute configuration (R or S) of each stereocenter.[13][14] This provides the ultimate, authoritative confirmation of the isomer's identity.
Protocol: X-ray Crystallography Workflow
-
Crystallization:
-
This is the most critical and often most challenging step. The goal is to grow a single, high-quality crystal of a pure stereoisomer.
-
Techniques include slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A wide range of solvents and solvent combinations should be screened (e.g., ethanol/water, isopropanol/ether).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using an X-ray diffractometer.[15]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map and molecular model.
-
Refine the model against the experimental data until the calculated and observed diffraction patterns match closely.
-
-
Absolute Configuration Assignment:
-
If the data is of sufficient quality, calculate the Flack parameter. A value close to 0 confirms the assigned stereochemistry, while a value close to 1 indicates the opposite enantiomer was crystallized.
-
Implications for Drug Development
The stereochemical composition of a drug candidate is a primary concern for both efficacy and safety. Different stereoisomers interact differently with chiral biological macromolecules like enzymes and receptors. This can lead to significant variations in their therapeutic effects.[4] Regulatory bodies such as the FDA require that the stereoisomeric composition of a new drug be well-defined and that the individual isomers be studied for their pharmacological and toxicological properties. Therefore, the application of the rigorous analytical methods described in this guide is not optional, but an essential component of the drug development process.
Conclusion
The stereochemistry of this compound is a multifaceted challenge that demands a systematic and multi-technique approach. Its four potential stereoisomers—a pair of enantiomers and a meso compound—necessitate high-resolution separation, typically achieved via chiral HPLC. Subsequent characterization by NMR spectroscopy confirms structural integrity and relative stereochemistry, while single-crystal X-ray crystallography provides the definitive, unambiguous assignment of absolute configuration. For any researcher or organization involved in the synthesis or application of 1,3'-Bipyrrolidine derivatives, a thorough understanding and rigorous application of these principles and protocols are paramount to ensuring scientific integrity and advancing the development of safe, effective, and stereochemically pure pharmaceutical agents.
References
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing).
- A one-pot preparation of 1,3-disubstituted azetidines - PubMed.
- Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - NIH.
- chiral separation for enantiomeric determination in the pharmaceutical industry - IAPC-OBP.
- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... - ResearchGate.
- Synthesis of Bioactive Fluoropyrrolidines through 1,3-Dipolar Cycloadditions of Azomethine Ylides.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Effects of Stereoisomers on Drug Activity.
- One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Crystallization and preliminary X-ray diffraction analysis of BipD, a virulence factor from Burkholderia pseudomallei - PubMed.
- Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF - ResearchGate.
- Journal of Chemical Health Risks Chiral Selector-Enhanced Chromatographic Separation of Chlorthalidone Enantiomers.
- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents.
- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - MDPI.
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC - NIH.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.
- Drug discovery by single crystal X-ray structure analysis - Rigaku.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry.
-
Chapter 5 - Stereochemistry: Part 1 of 6 - YouTube. Available at: [Link]
- Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - Semantic Scholar.
- (±)-(rel-3R,3′R)-1,1′-Dimethyl-3,3′-bipyrrolidine-2,2′-dithione - PMC - NIH.
- 1-Methyl-3-pyrrolidinol(13220-33-2) 1H NMR spectrum - ChemicalBook.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
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- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iapc-obp.com [iapc-obp.com]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. resources.rigaku.com [resources.rigaku.com]
- 14. mdpi.com [mdpi.com]
- 15. Crystallization and preliminary X-ray diffraction analysis of BipD, a virulence factor from Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization Guide: 1,3'-Bipyrrolidine Dihydrochloride
Executive Summary
This technical guide details the spectroscopic identification and characterization of 1,3'-Bipyrrolidine dihydrochloride (CAS: 956605-97-3 for (S)-enantiomer; 4020370 generic). As a secondary amine scaffold containing two pyrrolidine rings linked via a nitrogen-carbon bond, this compound serves as a critical intermediate in the synthesis of histamine H3 antagonists and antimicrobial agents.
This document moves beyond simple peak listing. It provides a self-validating analytical protocol designed to confirm structural integrity, salt stoichiometry, and isomeric purity. The data presented focuses on the dihydrochloride salt form, as this is the standard stable solid for storage and transport.
Structural Analysis & Preparation Strategy
Compound Identity[1][2]
-
IUPAC Name: this compound[1]
-
Molecular Formula:
[1] -
Molecular Weight: 213.15 g/mol (Salt); 140.23 g/mol (Free Base)
-
Solubility Profile: Highly soluble in water (
) and DMSO; insoluble in non-polar organic solvents ( , Hexanes).
Sample Preparation Protocol (Standard Operating Procedure)
Context: The dihydrochloride salt is hygroscopic. Moisture absorption leads to integration errors in NMR (water peak suppression issues) and broadens IR bands.
Step-by-Step Preparation:
-
Drying: Dry the salt in a vacuum desiccator over
for 4 hours prior to analysis to remove lattice water. -
NMR Solvent Selection:
-
Primary: Deuterium Oxide (
) is the gold standard. It exchanges the ammonium protons ( and ), simplifying the spectrum to C-H signals only. -
Secondary: DMSO-
. Use only if observation of the ammonium protons is required for salt stoichiometry confirmation (integration of peaks).
-
-
Free Base Liberation (Optional Validation): If salt peaks are ambiguous, dissolve 10 mg in 1 mL 1M NaOH, extract with
, and run NMR immediately. Note: The free base is prone to oxidation; analyze rapidly.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7][8]
-NMR Analysis (600 MHz, )
Expert Insight: In the dihydrochloride form, both nitrogen atoms are protonated. The positive charge exerts a strong electron-withdrawing inductive effect (-I), shifting alpha-protons significantly downfield compared to the free base.
Predicted Chemical Shift Data & Assignment:
| Position | Type | Multiplicity | Integration | Structural Logic | |
| HDO | Solvent | 4.79 | s | - | Residual solvent peak (Reference). |
| H-3' | Methine (CH) | 4.15 - 4.25 | m (quintet-like) | 1H | Deshielded by adjacent ammonium |
| H-2' | Methylene ( | 3.55 - 3.75 | m | 2H | |
| H-5' | Methylene ( | 3.40 - 3.55 | m | 2H | |
| H-2, H-5 | Methylene ( | 3.10 - 3.35 | m (broad) | 4H | |
| H-4' | Methylene ( | 2.45 - 2.60 | m | 1H | |
| H-4' | Methylene ( | 2.15 - 2.30 | m | 1H | |
| H-3, H-4 | Methylene ( | 2.00 - 2.15 | m | 4H |
Validation Check:
-
Integration Ratio: The integral of the 3.0–4.3 ppm region (
-protons) vs. the 2.0–2.6 ppm region ( -protons) should be approximately 9:6 (or 3:2) . -
Stereochemistry: For the (S)-enantiomer, the methylene protons at C2' and C4' are diastereotopic and may appear as complex multiplets rather than simple triplets.
-NMR Analysis (150 MHz, )
The symmetry of Ring A and the asymmetry of Ring B provide a distinct fingerprint.
- 60.5 ppm: C-3' (Methine, connection point).
-
54.0 ppm: C-2, C-5 (Ring A,
-carbons, equivalent due to rapid rotation/symmetry). -
48.5 ppm: C-5' (Ring B,
-carbon). -
45.2 ppm: C-2' (Ring B,
-carbon). -
27.5 ppm: C-4' (Ring B,
-carbon). -
23.0 ppm: C-3, C-4 (Ring A,
-carbons).
Mass Spectrometry (MS) Profiling
ESI-MS Fragmentation Pathway
The mass spectrum of 1,3'-bipyrrolidine is characterized by the stability of the pyrrolidinium ion. The dihydrochloride salt will dissociate in the LC-MS mobile phase, yielding the protonated free base
-
Parent Ion:
( ) -
Base Peak: Often
or (Pyrrolidine ring fragments).
Fragmentation Logic Diagram
The following Graphviz diagram illustrates the theoretical fragmentation pathway observed in ESI-MS/MS (Collision Induced Dissociation).
Caption: Figure 1: Predicted ESI-MS fragmentation showing the primary cleavage of the C-N bond yielding the characteristic pyrrolidinium ion (m/z 70).
Infrared (IR) Spectroscopy[7]
Method: KBr Pellet or ATR (Attenuated Total Reflectance) on the solid salt.
| Wavenumber ( | Assignment | Diagnostic Note |
| 3400 - 2400 | Very broad, strong band characteristic of amine hydrochloride salts ("Ammonium band"). Obscures C-H stretching. | |
| 2960, 2870 | Visible as shoulders on the ammonium band. | |
| 1620 - 1580 | Medium intensity; confirms the presence of the ammonium salt. | |
| 1460 | Characteristic of the pyrrolidine ring methylene groups. | |
| 1250 - 1000 | Multiple weak bands; fingerprint region. |
Analytical Workflow for Purity Confirmation
This diagram outlines the decision matrix for validating the compound's quality before use in synthesis.
Caption: Figure 2: Step-by-step decision tree for validating the purity of the hygroscopic salt prior to synthetic application.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16218961, 1,3'-Bipyrrolidine. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for amine salt shifts).
-
Ochoa, J. L., & Crittenden, C. M. (2026).[3] In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Sources
The Bipyrrolidine Scaffold: From Chiral Ligands to Blockbuster Antivirals
This guide is structured as an advanced technical whitepaper designed for researchers in organic synthesis and medicinal chemistry. It synthesizes historical evolution, mechanistic logic, and practical protocols.
Technical Whitepaper | Version 1.0 Audience: Medicinal Chemists, Process Scientists, and Academic Researchers.
Executive Summary
The bipyrrolidine scaffold represents a masterclass in the utility of C2-symmetry in chemical science. Originating as a curiosity in the reduction of bipyridines, it evolved into a privileged chiral ligand (the Hirama-Masamune diamine ) capable of inducing high enantioselectivity in asymmetric catalysis. In the 21st century, this same symmetry principle was weaponized by medicinal chemists to target homodimeric viral proteins, culminating in the discovery of Daclatasvir (BMS-790052) , a curative therapy for Hepatitis C. This guide analyzes the chemical history, synthetic evolution, and therapeutic application of bipyrrolidine and bis-pyrrolidine compounds.
Part 1: The Chemical Genesis (Ligand Discovery)
The Origins: From Aromaticity to Chirality
The history of bipyrrolidine is inextricably linked to its aromatic precursor, 2,2'-bipyridine . While bipyridine was first synthesized by Fritz Blau in 1888, its saturated analog, 2,2'-bipyrrolidine , emerged later as chemists sought chiral diamines for coordination chemistry.
The fundamental challenge in accessing 2,2'-bipyrrolidine is stereochemical control. The molecule possesses two chiral centers at the 2 and 2' positions, leading to three stereoisomers:
-
(2R, 2'R): Chiral (
symmetric).[1][2][3] -
(2S, 2'S): Chiral (
symmetric). -
(2R, 2'S): Meso form (achiral,
symmetric).[3]
The Masamune-Hirama Evolution
In the late 20th century, the demand for chiral diamines in asymmetric synthesis (e.g., for osmium-catalyzed dihydroxylation) drove the development of efficient access to the enantiopure scaffold.
-
The Masamune Route (Hydrogenation): Early efforts involved the heterogeneous catalytic hydrogenation of 2,2'-bipyridine. While direct, this method yields a statistical mixture of dl (racemic) and meso isomers, requiring tedious separation.
-
The Hirama Resolution (The Breakthrough): Masahiro Hirama and colleagues established the practical standard by developing a resolution protocol using L-tartaric acid . This allowed for the isolation of the enantiopure (R,R)-isomer on a multi-gram scale, unlocking its use as a "privileged ligand."
Mechanistic Utility in Catalysis
The (R,R)-2,2'-bipyrrolidine scaffold serves as a robust chiral backbone because of its conformational rigidity. Unlike flexible acyclic diamines, the fused ring system locks the nitrogen lone pairs into a specific spatial arrangement, creating a defined "chiral pocket" around the metal center.
Key Applications:
-
Asymmetric Dihydroxylation: As a ligand for OsO4.
-
Aminolysis of Epoxides: Catalyzing the ring opening with high regioselectivity.
-
Organocatalysis: Functioning as a Lewis base in various enantioselective transformations.
Part 2: The Medicinal Chemistry Revolution (HCV)
The "Symmetry Matching" Hypothesis
The most significant application of the bipyrrolidine concept in pharma is Daclatasvir (BMS-790052) . The discovery of this drug was not based on the direct 2,2'-bipyrrolidine bond found in the Hirama ligand, but rather on the concept of C2-symmetry .
The Target: The Hepatitis C Virus (HCV) NS5A protein forms a homodimer involved in viral replication. The Insight: Bristol-Myers Squibb researchers hypothesized that a C2-symmetric inhibitor could bind simultaneously to identical sites on the NS5A homodimer, achieving avidity (high potency) through symmetry matching.
Structural Divergence: Bipyrrolidine vs. Bis-pyrrolidine
It is critical to distinguish the two chemical classes:
-
True Bipyrrolidine (Ligand): Direct N-C-C-N bond between rings. Used in catalysis.[2][4][5][6][7]
-
Bis-pyrrolidine (Drug): Two pyrrolidine moieties separated by a linker (e.g., biphenyl-bis-imidazole). Used in Daclatasvir, Velpatasvir, and Ombitasvir.
The "bipyrrolidine" terminology in drug discovery often refers to the terminal caps of these large molecules, which are invariably L-proline derivatives chosen to match the chirality of the biological target.
Caption: The evolutionary lineage from simple aromatic precursors to chiral ligands and finally to symmetry-driven drug design.
Part 3: Experimental Protocols
Synthesis of (R,R)-2,2'-Bipyrrolidine (The Ligand)
This protocol is adapted from the authoritative Organic Syntheses procedure (Vol. 78, p. 167) and Hirama’s methodology.[1]
Reaction Overview:
-
Hydrogenation: 2,2'-Bipyridine
dl/meso-2,2'-Bipyrrolidine. -
Resolution: Separation using L-(+)-Tartaric acid.
Step-by-Step Protocol:
| Step | Reagent | Conditions | Purpose |
| 1. Reduction | 2,2'-Bipyridine (100 mmol) | Exhaustive reduction of the aromatic rings. | |
| 2. Workup | NaOH (aq) | Basify to pH > 12, Extract w/ CHCl3 | Isolate the crude amine mixture (dl + meso). |
| 3. Resolution | L-(+)-Tartaric Acid (0.5 eq) | Ethanol/Water reflux | Selective crystallization of the (R,R)-isomer salt. |
| 4. Liberation | KOH pellets | Isolate the free base (R,R)-diamine. |
Critical Control Points (Self-Validating):
-
Validation 1 (TLC): The meso and dl isomers have distinct Rf values on silica (eluent: MeOH/NH4OH). The meso isomer is typically more polar.
-
Validation 2 (Optical Rotation): The target (R,R)-isomer must show
(c=1, EtOH). If rotation is low, recrystallize the tartrate salt again.
Synthesis Strategy for Bis-Pyrrolidine Drugs (Daclatasvir Type)
Unlike the ligand, this synthesis does not form a direct pyrrolidine-pyrrolidine bond. It uses a "double alkylation" strategy.
General Workflow:
-
Scaffold Prep: Synthesize a bis-acetyl biphenyl core (e.g., 4,4'-diacetylbiphenyl).
-
Bromination: Convert acetyls to
-bromoacetyls. -
Proline Coupling: React with N-Boc-L-Proline (nucleophilic substitution).
-
Cyclization: React with ammonium acetate to form the imidazole rings.
Caption: The convergent synthesis of Daclatasvir, highlighting how chirality is introduced via the proline pool rather than direct coupling.
Part 4: Quantitative Data & Comparison
Table 1: Comparison of Bipyrrolidine Classes
| Feature | (R,R)-2,2'-Bipyrrolidine (Ligand) | Daclatasvir (Drug) |
| Linkage | Direct (C2-C2' bond) | Linker-mediated (Biphenyl-Imidazole) |
| Symmetry | ||
| Source | Bipyridine reduction or Proline coupling | Proline + Biphenyl linker |
| Primary Use | Asymmetric Catalysis (OsO4) | HCV NS5A Inhibition |
| Key Property | Chelation of metals | Spanning protein dimer interfaces |
References
-
Organic Syntheses Procedure: "(R,R)- and (S,S)-2,2'-Bispyrrolidine". Organic Syntheses, Coll. Vol. 10, p.61 (2004); Vol. 78, p.167 (2003).
-
The Hirama Ligand: Oishi, T., Hirama, M., et al. "Synthesis of chiral 2,2'-bipyrrolidine derivatives".[8] J. Org. Chem. (1991).
-
Daclatasvir Discovery: Gao, M., et al. "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect". Nature (2010).
-
Symmetry in Drug Design: Belema, M., & Meanwell, N. A. "Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor". J. Med. Chem. (2014).[9][10]
-
Early History: Blau, F. "Über neue organische Metallverbindungen". Monatshefte für Chemie (1889) (Foundational bipyridine work).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 氫化催化劑 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
A Technical Guide to the Thermodynamic Characterization of 1,3'-Bipyrrolidine Dihydrochloride for Pharmaceutical Development
Introduction
In the landscape of modern drug discovery, the successful transition of a new chemical entity (NCE) from the laboratory to a viable clinical candidate is contingent upon a profound understanding of its fundamental physicochemical properties. Among these, the thermodynamic profile is paramount. This guide provides a comprehensive framework for the thermodynamic characterization of 1,3'-Bipyrrolidine dihydrochloride, a heterocyclic amine salt. While specific data for this compound is not extensively published, the principles and methodologies outlined herein represent the gold-standard approach for any novel pharmaceutical salt, empowering researchers and drug development professionals to generate the critical data required for informed decision-making.
1,3'-Bipyrrolidine, as a nitrogen-containing heterocycle, possesses basic properties making it a candidate for salt formation to improve properties like solubility and stability.[1] The dihydrochloride salt form is a common strategy to achieve this. However, the ultimate behavior of this salt in a physiological environment is governed by a delicate balance of energetic forces. A thorough thermodynamic assessment is therefore not merely an academic exercise but a critical step in de-risking a development program, influencing everything from formulation design and manufacturing to bioavailability and clinical efficacy.[2][3][[“]][5] This guide will detail the foundational principles, experimental protocols, and practical applications of thermodynamic analysis in the context of this NCE.
Part 1: Foundational Thermodynamic Principles
The behavior of a solid crystalline substance like this compound in a solvent is dictated by fundamental thermodynamic laws. Understanding these concepts is essential for interpreting experimental data correctly.
Gibbs Free Energy, Enthalpy, and Entropy of Solution
The spontaneity of the dissolution process is determined by the change in Gibbs Free Energy (ΔG).[6][7] The relationship is defined by the equation:
Where:
-
ΔG is the change in Gibbs Free Energy. A negative value indicates a spontaneous process (i.e., the salt will dissolve).
-
ΔH is the change in Enthalpy, representing the heat absorbed or released during dissolution at constant pressure.
-
T is the absolute temperature in Kelvin.
-
ΔS is the change in Entropy, representing the change in disorder or randomness of the system.
For dissolution, the overall enthalpy change (ΔH_solution) is the net result of two competing energetic processes.
The Balance of Lattice Energy and Hydration Energy
The solubility of an ionic salt is a thermodynamic tug-of-war between the energy required to break apart the crystal lattice and the energy released when the resulting ions interact with solvent molecules.
-
Lattice Energy (U_L): This is the energy required to separate one mole of the solid ionic compound into its gaseous constituent ions.[10][11] It is a measure of the strength of the ionic bonds holding the crystal together.[12] For this compound, this would be the energy needed to overcome the electrostatic attractions between the bipyrrolidinium cations and the chloride anions in the solid state.
-
Hydration Energy (ΔH_hyd): This is the energy released when one mole of gaseous ions is dissolved in a solvent (in this case, water) to form hydrated ions.[10][13] This energy arises from the favorable dipole-ion interactions between water molecules and the dissolved cations and anions.
The overall Enthalpy of Solution (ΔH_sol) can be expressed as:
ΔH_sol = ΔH_hyd + U_L
For a salt to dissolve, the energy released upon hydration must be sufficient to overcome the lattice energy.[13][14]
Polymorphism: A Critical Consideration
Many pharmaceutical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[15][16] These different polymorphs, while chemically identical, have distinct crystal lattice arrangements. This results in different lattice energies and, consequently, different thermodynamic properties, including:
-
Melting Point
-
Solubility
-
Dissolution Rate
-
Stability
The presence of an unknown or unstable polymorph can have disastrous consequences for drug development.[17][18] Therefore, identifying the most stable polymorphic form of this compound early in development is a critical, self-validating step to ensure consistency and control.[19]
Part 2: Experimental Characterization Protocols
Generating reliable thermodynamic data requires rigorous and well-controlled experimental work. The following sections detail the core techniques for characterizing a new salt like this compound.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis is indispensable for characterizing the solid-state properties of a pharmaceutical compound.[20] DSC and TGA provide critical information on thermal stability, melting, and polymorphism.[15][21]
Expert Insight: Running TGA first is crucial. If significant mass loss (e.g., from residual solvent or dehydration) occurs before the melting point, it can complicate the interpretation of the DSC thermogram. The TGA data informs the valid temperature range for DSC analysis.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, appropriate DSC pan (e.g., aluminum). Crimp the pan with a lid, ensuring a proper seal. An empty, sealed pan is used as the reference.
-
TGA Method:
-
Place the prepared sample pan in the TGA instrument.
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature beyond any expected decomposition (e.g., 300 °C) at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature safely below the decomposition temperature identified by TGA.
-
Record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of any significant mass loss, which indicates thermal decomposition or desolvation.
-
DSC: Identify endothermic events (heat absorption).[15] The sharp peak corresponds to the melting point (T_m, taken at the onset) and the area under the peak is integrated to calculate the enthalpy of fusion (ΔH_fus). Broad endotherms may indicate desolvation, while exothermic events could signify decomposition or crystallization.
-
Caption: Workflow for Thermal Analysis of a New Chemical Entity.
Thermodynamic Aqueous Solubility
Aqueous solubility is a critical determinant of oral bioavailability and a key parameter in the Biopharmaceutical Classification System (BCS).[22] The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[23]
-
System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 6.8 phosphate buffer).
-
Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached with a saturated solution.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Enthalpy of Solution (ΔH_sol) by Solution Calorimetry
Directly measuring the heat change upon dissolution provides the enthalpy of solution (ΔH_sol), a key component of the thermodynamic profile. This is typically done using a solution calorimeter or an Isothermal Titration Calorimeter (ITC).[24][25]
-
Instrument Setup: Calibrate the calorimeter and allow it to thermally equilibrate with a known volume of the solvent (e.g., pH 6.8 buffer) in the sample cell.[26]
-
Sample Preparation: Accurately weigh a small amount of this compound.
-
Injection/Addition: Introduce the solid sample into the solvent within the calorimeter cell.
-
Data Acquisition: The instrument will measure the heat change (q) over time as the sample dissolves. The reaction is complete when the thermal power returns to the baseline.
-
Data Analysis:
-
Integrate the peak in the thermogram to determine the total heat change (q).
-
Calculate the moles (n) of the compound that were dissolved.
-
The enthalpy of solution is calculated as: ΔH_sol = -q / n . The sign is inverted because an exothermic process (heat released, negative ΔH) results in a positive measured heat (q) by the instrument.[24][27]
-
Caption: Born-Haber cycle illustrating the energetics of dissolution.
Part 3: Data Synthesis and Application in Drug Development
The data generated from these experiments are not standalone values; they are interconnected pieces of a puzzle that informs critical development decisions.
Summary of Thermodynamic Parameters
A comprehensive report should summarize the key findings in a clear, tabular format.
| Parameter | Symbol | Typical Value (Example) | Significance |
| Melting Point | T_m | 185 °C | Purity indicator; impacts manufacturing (e.g., milling, drying). |
| Enthalpy of Fusion | ΔH_fus | 35 kJ/mol | Related to crystal lattice strength; influences solubility. |
| Decomposition Temp. | T_d | 210 °C | Defines the upper limit for thermal processing and storage. |
| Aqueous Solubility | S | 25 mg/mL at pH 6.8 | Key for BCS classification; dictates achievable dose.[22] |
| Enthalpy of Solution | ΔH_sol | +15 kJ/mol (Endothermic) | Indicates dissolution cools the solution; solubility may increase with temperature. |
Interpretation and Strategic Implications
-
Formulation Strategy: A high melting point and high lattice energy (inferred from a high ΔH_fus) coupled with low aqueous solubility would flag the compound as a potential "brick dust" candidate. This would trigger investigations into enabling formulations such as amorphous solid dispersions or particle size reduction.
-
Biopharmaceutical Classification System (BCS): The measured aqueous solubility is a cornerstone of the BCS, which classifies drugs based on their solubility and permeability.[19][22] A drug is considered highly soluble if its highest dose strength is soluble in ≤250 mL of aqueous media over a pH range of 1-7.5.[22] This classification dictates the regulatory path and the need for certain clinical studies.
-
Stability and Manufacturing: The decomposition temperature (T_d) from TGA sets the absolute maximum temperature for any processing steps like drying, milling, or hot-melt extrusion. The enthalpy of solution provides insight into the dissolution process; an endothermic value suggests that increasing the temperature of the dissolution medium could improve the dissolution rate.
Conclusion
The thermodynamic characterization of a new chemical entity such as this compound is a foundational activity in pharmaceutical development. It moves the compound from being a chemical structure to a physical material with predictable behaviors. By systematically applying the principles and experimental protocols of thermal analysis, solubility determination, and calorimetry, researchers can build a robust data package. This package is essential for identifying and mitigating risks, guiding formulation design, ensuring batch-to-batch consistency, and ultimately, accelerating the journey of a promising molecule to a safe and effective medicine.[3][5]
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The Strategic Role of the Bipyrrolidine Scaffold: A Technical Guide to its Homologs and Analogs in Modern Drug Discovery
This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It explores the synthesis, structure-activity relationships (SAR), and therapeutic potential of 1,3'-Bipyrrolidine and its closely related chemical cousins. By delving into the nuances of this structural motif, we aim to provide a comprehensive resource that informs and inspires the design of next-generation therapeutics.
Introduction: The Pyrrolidine Ring as a Privileged Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry.[1] Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, underscores its evolutionary selection as a key building block for biologically active molecules.[2][3] The significance of the pyrrolidine ring in drug design is multifaceted. Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, and its basic nitrogen atom can serve as a crucial hydrogen bond acceptor or donor, facilitating interactions with biological targets.[4]
When two of these valuable rings are joined, as in the case of bipyrrolidines, a new level of structural complexity and potential for specific biological interactions emerges. This guide will focus on the 1,3'-Bipyrrolidine scaffold and its relatives, exploring how the arrangement and substitution of these rings can lead to potent and selective therapeutic agents.
The 1,3'-Bipyrrolidine Core: Structure and Potential
1,3'-Bipyrrolidine is a bicyclic organic compound where two pyrrolidine rings are connected by a single carbon-carbon bond between the 1-position of one ring and the 3-position of the other.[5] This specific linkage creates a unique three-dimensional architecture with the potential for diverse biological activities. While detailed public-domain research on the specific biological activities of the unsubstituted 1,3'-Bipyrrolidine is not extensive, its structure suggests potential as a scaffold for ligands in coordination chemistry and as a foundational element in the synthesis of more complex molecules.[5]
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 1,3'-Bipyrrolidine | 267241-99-6 | C₈H₁₆N₂ | 140.23 g/mol |
| (R)-1,3'-Bipyrrolidine dihydrochloride | 913702-34-8 | C₈H₁₈Cl₂N₂ | 213.15 g/mol |
Table 1: Chemical Identifiers for 1,3'-Bipyrrolidine and a Chiral Salt.
The synthesis of substituted bipyrrolidines can be approached through various organic chemistry strategies. One notable example is the synthesis of 3,3'-bipyrrolidines, which has been achieved through the aldol condensation of 1-cyclohexyl-2,3-dioxopyrrolidine.[6] This work also reported that a stereoisomer of a dihydroxy-3,3'-bipyrrolidine derivative displayed anti-inflammatory and hypotensive effects, albeit with associated toxicity, highlighting the therapeutic potential within this class of compounds.[6]
Strategic Synthesis of Pyrrolidine-Containing Scaffolds
The construction of the pyrrolidine ring is a well-established field in organic synthesis, with several powerful methods at the disposal of the medicinal chemist. A particularly versatile and widely used method is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[7][8]
The Power of 1,3-Dipolar Cycloaddition
This reaction involves the combination of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene, to form a five-membered heterocyclic ring.[9] The versatility of this reaction allows for the creation of a wide range of substituted pyrrolidines with a high degree of stereocontrol.[8] This is crucial in drug discovery, as the specific stereochemistry of a molecule is often critical for its biological activity.
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Methodological & Application
The Emergence of Chiral Bipyrrolidine Scaffolds in Asymmetric Organocatalysis: Applications and Protocols
Introduction: The Privileged Role of Pyrrolidine-Based Organocatalysts
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful alternative to traditional metal-based catalysts.[1][2][3] Within this domain, pyrrolidine-based structures have emerged as "privileged scaffolds" due to their remarkable efficiency, stereoselectivity, and broad applicability in a vast array of chemical transformations.[4][5] These catalysts are lauded for their ability to activate substrates through various modes, including enamine and iminium ion formation, leading to the construction of complex molecular architectures with high fidelity.[2][5]
While L-proline and its derivatives have been extensively studied, there is growing interest in more complex chiral diamines, such as bipyrrolidine systems. Although specific literature on 1,3'-Bipyrrolidine dihydrochloride is not extensively detailed, the broader class of chiral bipyrrolidine derivatives serves as a cornerstone for the development of potent organocatalysts. This application note will delve into the utility of the chiral bipyrrolidine framework in asymmetric synthesis, drawing on established principles and protocols from closely related and well-documented analogues, such as N-alkyl-2,2'-bipyrrolidine derivatives.[6] We will explore the mechanistic underpinnings of their catalytic activity and provide detailed protocols for their application in key carbon-carbon bond-forming reactions.
Mechanistic Insights: The Power of the Bipyrrolidine Core
The efficacy of bipyrrolidine-based catalysts stems from their unique structural and electronic properties. The two interconnected pyrrolidine rings create a well-defined chiral environment that effectively shields one face of the reactive intermediate, thereby directing the approach of the electrophile and ensuring high enantioselectivity.
The catalytic cycle typically commences with the reaction of the secondary amine of the bipyrrolidine with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The stereochemical outcome of the reaction is dictated by the conformation of the bipyrrolidine ligand, which creates a sterically hindered pocket, guiding the electrophile to attack from the less hindered face.
Caption: General Mechanism of Enamine Catalysis.
Application in Asymmetric Michael Additions
The asymmetric Michael addition, a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, is effectively catalyzed by chiral bipyrrolidine derivatives.[6][7] These catalysts have shown particular promise in the addition of ketones and aldehydes to nitroolefins and other Michael acceptors.[6]
Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin
This protocol is adapted from established procedures for N-alkyl-2,2'-bipyrrolidine catalysts and serves as a general guideline.[6]
Materials:
| Reagent/Solvent | Purity | Supplier |
| (R,R)- or (S,S)-Bipyrrolidine Derivative | >98% | Varies |
| Cyclohexanone | >99% | Standard Supplier |
| trans-β-Nitrostyrene | >98% | Standard Supplier |
| Dichloromethane (DCM), Anhydrous | >99.8% | Standard Supplier |
| Trifluoroacetic Acid (TFA) | >99% | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate | N/A | Standard Supplier |
Procedure:
-
To a stirred solution of the chiral bipyrrolidine catalyst (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.1 mmol, 10 mol%) in anhydrous dichloromethane (2.0 mL) at room temperature, add cyclohexanone (2.0 mmol).
-
Stir the mixture for 10 minutes to ensure the formation of the enamine intermediate.
-
Add trans-β-nitrostyrene (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome:
The reaction is expected to yield the corresponding Michael adduct with high diastereo- and enantioselectivity.
Caption: Workflow for Asymmetric Michael Addition.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key building blocks in many natural products and pharmaceuticals.[1][8] Pyrrolidine-based catalysts, including dipeptide derivatives, have been successfully employed in these transformations.[1][9]
Protocol: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol is a generalized procedure based on the successful application of proline-derived catalysts in aldol reactions.[1][9]
Materials:
| Reagent/Solvent | Purity | Supplier |
| (R,R)- or (S,S)-Bipyrrolidine Derivative | >98% | Varies |
| Acetone | >99.5% | Standard Supplier |
| 4-Nitrobenzaldehyde | >99% | Standard Supplier |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Standard Supplier |
| Saturated Ammonium Chloride Solution | N/A | Lab Prepared |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | N/A | Standard Supplier |
Procedure:
-
In a reaction vial, dissolve the chiral bipyrrolidine catalyst (0.2 mmol, 20 mol%) in acetone (4.0 mL).
-
Add 4-nitrobenzaldehyde (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of ammonium chloride (5 mL) to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the aldol product.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Conclusion and Future Outlook
The chiral bipyrrolidine scaffold represents a versatile and powerful platform for the design of effective organocatalysts for asymmetric synthesis. Their ability to facilitate key transformations such as Michael additions and aldol reactions with high stereoselectivity underscores their importance in modern organic chemistry. While further research is needed to fully elucidate the catalytic potential of specific isomers like 1,3'-bipyrrolidine and its salts, the foundational principles established with related bipyrrolidine systems provide a strong basis for future investigations. The continued development of novel bipyrrolidine-based catalysts will undoubtedly lead to even more efficient and selective methods for the synthesis of enantiomerically pure compounds, with significant implications for the pharmaceutical and fine chemical industries.
References
- Al-Snafi, A. E. (2018). Spirocyclic Pyrrolidines: A Review on their Synthesis and Biological Activities. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 54-71.
- Bella, M., & Jørgensen, K. A. (2004). Organocatalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides and α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 126(18), 5672–5673.
- Córdova, A. (2004). The Hajos−Parrish−Eder−Sauer−Wiechert Reaction.
- Enders, D., & Grondal, C. (2007). Asymmetric Organocatalytic Domino Reactions.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of Nitroaldols. Journal of the American Chemical Society, 122(30), 7386–7387.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation.
- Trost, B. M., & Cramer, N. (2005). Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Bifunctional Organocatalyst.
- Vicario, J. L., Reboredo, S., Badía, D., & Carrillo, L. (2007). Organocatalytic Enantioselective Michael Addition of Aldehydes to Nitroalkenes.
- Wang, W. (Ed.). (2010).
- Zhou, J. (2010). Recent advances in organocatalytic asymmetric multicomponent reactions.
- Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007). The Role of Water in Asymmetric Proline Catalysis. Journal of the American Chemical Society, 129(50), 15100–15101.
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions | CHIMIA [chimia.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Aldol Reactions Catalyzed by Polymeric Self-Assembly with Side-Chain Dipeptide Pendants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions in the Synthesis of Bipyrrolidine-Containing Scaffolds
Introduction: The Strategic Value of Bipyrrolidine Motifs and Their Synthesis via [3+2] Cycloaddition
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic fusion or linkage of two such rings into a bipyrrolidine scaffold creates conformationally constrained, three-dimensional structures of significant interest in drug development. These complex architectures allow for precise spatial orientation of substituents, enhancing target affinity and specificity. The 1,3-dipolar cycloaddition reaction, a powerful tool for constructing five-membered heterocycles, offers an elegant and efficient pathway to these valuable molecular frameworks.[2]
This guide provides a comprehensive overview of the application of 1,3-dipolar cycloaddition reactions, particularly those involving azomethine ylides, for the stereoselective synthesis of fused and spirocyclic bipyrrolidine-containing structures. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss their applications in the synthesis of medicinally relevant compounds.
Mechanistic Insights: Understanding the [3+2] Cycloaddition Pathway
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.[2] In the context of bipyrrolidine synthesis, the most relevant 1,3-dipoles are azomethine ylides, which can be conveniently generated in situ from various precursors, most notably α-amino acids like proline.
The reaction proceeds through a concerted, symmetry-allowed [π4s + π2s] cycloaddition mechanism, as described by the Woodward-Hoffmann rules.[2] The stereochemistry of the reaction is a key feature; the concerted nature of the bond formation ensures that the stereochemical information from the dipolarophile is transferred to the cycloadduct.[2]
Generation of Azomethine Ylides from Proline Derivatives
A common and highly effective method for generating an azomethine ylide containing a pyrrolidine ring is the thermal decarboxylation of an imine formed from an α-amino acid, such as L-proline, and an aldehyde or ketone.[3] This process is illustrated below:
Caption: In-situ generation of an azomethine ylide from L-proline.
The resulting azomethine ylide is a reactive intermediate that readily participates in cycloaddition reactions with a variety of dipolarophiles. The pyrrolidine ring from the proline precursor becomes an integral part of the final fused or spirocyclic bipyrrolidine structure.
Experimental Protocols: Synthesis of Fused Bipyrrolidine Scaffolds
The following section provides detailed protocols for the synthesis of N-fused pyrrolidinyl spirooxindoles, a class of compounds with significant biological activity, via a three-component 1,3-dipolar cycloaddition reaction.[3]
Protocol 1: Three-Component Synthesis of N-Fused Pyrrolidinyl Spirooxindoles
This protocol describes the reaction between an isatin derivative, L-proline, and a dipolarophile to generate a complex bipyrrolidine-containing spirooxindole.
Materials:
-
Isatin derivative (e.g., N-benzylisatin)
-
L-proline
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Ethanol (EtOH), reagent grade
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 50 mL round-bottom flask, add the isatin derivative (1.0 mmol), L-proline (1.2 mmol), and the dipolarophile (1.0 mmol).
-
Add 20 mL of ethanol to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain the purified N-fused pyrrolidinyl spirooxindole.
Expected Outcome: This reaction typically affords the desired spirocyclic product in good to excellent yields with high diastereoselectivity.[3]
| Reactant 1 (Isatin) | Reactant 2 (Amino Acid) | Dipolarophile | Product Structure | Yield (%) | Diastereomeric Ratio (dr) |
| N-benzylisatin | L-proline | N-phenylmaleimide | N-benzyl-spiro[indole-pyrrolidine] | >90 | >99:1 |
| Isatin | Sarcosine | (E)-Chalcone | Spiro[indole-pyrrolidine] | 85-95 | >95:5 |
Table 1: Representative yields and diastereoselectivities for the three-component synthesis of spiro-pyrrolidines.
Visualization of the Reaction Workflow
Caption: Experimental workflow for the synthesis of N-fused pyrrolidinyl spirooxindoles.
Stereochemical Control and Asymmetric Catalysis
A significant advantage of the 1,3-dipolar cycloaddition is the potential for high stereochemical control. The use of chiral precursors, such as L-proline, can induce diastereoselectivity in the final product.[3] Furthermore, the development of catalytic asymmetric variants of this reaction has enabled the synthesis of enantioenriched pyrrolidine derivatives.[1][4]
Chiral metal complexes, often employing ligands with a bipyrrolidine backbone (e.g., Trost ligands), can effectively control the facial selectivity of the cycloaddition, leading to high enantiomeric excesses.[4]
Conceptual Diagram of Asymmetric Catalysis
Sources
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Application Note: 1,3'-Bipyrrolidine Dihydrochloride in Asymmetric Catalysis
[1]
Executive Summary
1,3'-Bipyrrolidine (CAS: 136725-53-6 for racemate; specific enantiomers vary) is a diamine scaffold characterized by a unique connectivity between two pyrrolidine rings: a tertiary amine in one ring linked to the C3 position of a secondary amine-containing ring.
Supplied as the dihydrochloride salt for stability, this molecule functions as a potent chiral ligand in transition metal catalysis and a secondary amine organocatalyst . Its utility stems from its rigid bicyclic framework, which creates a defined steric environment capable of inducing high enantioselectivity in C-C and C-N bond-forming reactions.
Key Applications:
-
Chiral Ligand: Bidentate coordination to Cu, Ni, or Pd for cross-coupling and asymmetric oxidation.
-
Organocatalysis: Enamine/Iminium activation for asymmetric Aldol, Michael, and Mannich reactions.
-
Pharmaceutical Synthesis: Scaffold for fluoroquinolones and cephalosporins.
Chemical Profile & Structural Logic
| Property | Specification |
| Compound Name | This compound |
| Structure | 1-(Pyrrolidin-3-yl)pyrrolidine · 2HCl |
| Active Sites | N1 (Tertiary): Steric bulk, metal coordination point.N2 (Secondary): Covalent substrate activation (enamine), H-bond donor. |
| Chirality | Defined at C3' position (e.g., (S)-1,3'-bipyrrolidine). |
| pKa | ~9.5 (Secondary amine), ~7.5 (Tertiary amine). |
| Storage | Hygroscopic solid. Store under inert gas (Ar/N2) at RT. |
Mechanistic Insight: The "Dual-Role" Advantage
Unlike standard ligands (e.g., BINAP) that rely solely on metal coordination, 1,3'-bipyrrolidine offers a hybrid mechanism:
-
As a Metal Ligand: The two nitrogen atoms can chelate metal centers (typically forming a 5- or 6-membered chelate ring depending on conformation), creating a chiral pocket around the metal.
-
As an Organocatalyst: The secondary amine reacts with carbonyls to form chiral enamines (HOMO activation) or iminium ions (LUMO activation), while the tertiary pyrrolidine ring acts as a steric blocking group, forcing approach from a specific face.
Catalyst Activation Workflow
The dihydrochloride salt is catalytically inactive . It must be neutralized (free-based) to liberate the nitrogen lone pairs required for coordination or catalysis.
Diagram 1: Salt-to-Ligand Activation Pathway
Figure 1: Critical activation workflow converting the stable storage salt into the active catalytic species.
Experimental Protocols
Protocol A: Preparation of the Active Free Base (In Situ & Isolation)
Use this protocol before any catalytic application to ensure stoichiometry and activity.
Option 1: In Situ Neutralization (Recommended for Metal Catalysis)
-
Charge: Add 1.0 equiv of 1,3'-Bipyrrolidine · 2HCl to the reaction vessel.
-
Solvent: Add the reaction solvent (e.g., Toluene, DMF, DCM).
-
Base: Add 2.2–2.5 equiv of a dry organic base (e.g., DBU, Et3N) or inorganic base (Cs2CO3).
-
Activation: Stir at RT for 15–30 minutes. The solution may become cloudy as chloride salts precipitate.
-
Metal Addition: Add the metal precursor (e.g., CuI, Pd(OAc)2) directly to this suspension.
Option 2: Isolation of Free Base (Recommended for Organocatalysis)
-
Dissolution: Dissolve 10 g of dihydrochloride salt in minimal water (10–15 mL).
-
Basification: Slowly add 50% w/w NaOH solution with cooling (ice bath) until pH > 12.
-
Extraction: Extract exhaustively with DCM (3 x 20 mL). Note: The diamine is very water-soluble; salting out with NaCl helps.
-
Drying: Dry combined organics over anhydrous Na2SO4.
-
Concentration: Remove solvent under reduced pressure.
-
Storage: Store the resulting oil under Argon. It will absorb CO2 from air rapidly.
Protocol B: Asymmetric Organocatalytic Aldol Reaction
Application: Enantioselective C-C bond formation.
Reagents:
-
Catalyst: (S)-1,3'-Bipyrrolidine (Free Base) (10–20 mol%)
-
Acid Additive: Benzoic acid or TFA (10–20 mol%) (Co-catalyst often required for turnover)
-
Substrate: Cyclohexanone (Donor) + 4-Nitrobenzaldehyde (Acceptor)
-
Solvent: DMSO or Water/THF mixtures.
Step-by-Step:
-
Catalyst Mix: In a vial, dissolve (S)-1,3'-Bipyrrolidine (0.1 mmol) and Benzoic acid (0.1 mmol) in DMSO (1.0 mL). Stir for 5 mins to form the active salt.
-
Donor Addition: Add Cyclohexanone (1.0 mmol). Stir for 10 mins to allow enamine formation.
-
Acceptor Addition: Add 4-Nitrobenzaldehyde (0.5 mmol).
-
Reaction: Stir at 0°C to RT. Monitor by TLC (typically 12–24 h).
-
Quench: Add Sat. NH4Cl (2 mL) and extract with EtOAc.
-
Analysis: Purify via flash chromatography. Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H).
Mechanism: The secondary amine forms an enamine with the ketone. The chiral scaffold directs the aldehyde approach to the Re- or Si-face, yielding high anti-diastereoselectivity and enantioselectivity.
Protocol C: Copper-Catalyzed C-N Coupling (Ullmann-Type)
Application: Synthesis of chiral amines or arylations.
Reagents:
-
Metal: CuI (5 mol%)
-
Base: K3PO4 (2.0 equiv)
-
Substrates: Aryl Iodide (1.0 equiv) + Amine/Amide (1.2 equiv)
-
Solvent: Dioxane or Toluene.
Step-by-Step:
-
Inerting: Flame-dry a Schlenk tube and backfill with Argon.
-
Solids: Add CuI, 1,3'-Bipyrrolidine · 2HCl, K3PO4, and Aryl Iodide (if solid).
-
Liquids: Add solvent, Amine, and Aryl Iodide (if liquid).
-
Heating: Seal and heat to 90–110°C for 12–24 h.
-
Workup: Cool to RT, dilute with EtOAc, filter through a celite pad to remove inorganic salts.
-
Purification: Concentrate and purify via column chromatography.
Mechanistic Visualization
Diagram 2: Organocatalytic Cycle (Enamine Activation)
Figure 2: The catalytic cycle showing the activation of a ketone substrate via enamine formation, directed by the chiral bipyrrolidine scaffold.[1][3][4]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or incomplete free-basing. | Ensure the dihydrochloride is fully neutralized (pH check). Use dry solvents to prevent hydrolysis of intermediates. |
| Low Enantioselectivity | Background reaction or racemization. | Lower reaction temperature (0°C or -20°C). Verify the optical purity of the starting ligand. |
| Precipitate Formation | Insoluble salt complexes. | In metal catalysis, switch to a more soluble base (e.g., Cs2CO3) or add a phase transfer catalyst. |
| Hygroscopicity | Water absorption by the salt. | Dry the dihydrochloride salt under high vacuum at 40°C for 2h before use. |
References
-
BenchChem. "this compound As a Chiral Ligand and Organocatalyst in Asymmetric Transformations." Application Note. Link
-
National Institutes of Health (NIH). "Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes." PubMed Central. Link
-
Royal Society of Chemistry. "Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition." Organic & Biomolecular Chemistry. Link
-
BLD Pharm. "(S)-1,3'-Bipyrrolidine dihydrochloride Safety and Properties." Product Data Sheet. Link
-
Malkov, A. V., et al. "Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands." Journal of Organic Chemistry. Link
Sources
- 1. This compound | 957540-36-2 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. WO2010082855A1 - Pharmaceutical compositions comprising ziprasidone free base or ziprasidone hydrochloride and the method for their preparation - Google Patents [patents.google.com]
- 4. US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents [patents.google.com]
The 1,3'-Bipyrrolidine Scaffold: A Versatile Platform for the Synthesis of Pharmaceutical Intermediates
The 1,3'-bipyrrolidine motif, a unique bicyclic diamine, represents a valuable and increasingly utilized scaffold in medicinal chemistry. Its inherent three-dimensional structure, coupled with the presence of two distinct nitrogen centers, provides a versatile platform for the development of novel pharmaceutical intermediates. This guide offers an in-depth exploration of synthetic strategies to functionalize the 1,3'-bipyrrolidine core, paving the way for the creation of diverse and potent biologically active molecules. We will delve into key synthetic transformations, providing detailed protocols and explaining the rationale behind experimental choices to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the 1,3'-Bipyrrolidine Core
The pyrrolidine ring is a well-established privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The 1,3'-bipyrrolidine structure builds upon this foundation, offering several distinct advantages:
-
Stereochemical Complexity: The presence of multiple stereocenters allows for the generation of a diverse library of stereoisomers, crucial for optimizing drug-target interactions.[3][4] The synthesis of chiral 1,3'-bipyrrolidine derivatives is paramount for developing enantiomerically pure drug candidates.[5]
-
Vectorial Diversity: The two nitrogen atoms, with their differing steric and electronic environments, can be selectively functionalized, allowing for the introduction of pharmacophoric elements in distinct spatial orientations. This is critical for exploring the chemical space around a biological target.
-
Scaffold Rigidity and Flexibility: The bipyrrolidine system imparts a degree of conformational rigidity, which can be advantageous for pre-organizing functional groups for optimal binding. However, it also retains sufficient flexibility to allow for induced-fit interactions with a target protein.
Key Synthetic Transformations of the 1,3'-Bipyrrolidine Scaffold
The true potential of the 1,3'-bipyrrolidine scaffold is unlocked through its chemical modification. The following sections detail key functionalization strategies, complete with step-by-step protocols.
N-Functionalization: Introducing Molecular Diversity
The secondary amine functionalities of the 1,3'-bipyrrolidine core are prime handles for introducing a wide array of substituents through N-acylation and N-alkylation reactions. These modifications are fundamental to building complexity and tailoring the pharmacological profile of the resulting intermediates.
N-acylation is a robust method for introducing amide functionalities, which are prevalent in many drug molecules due to their ability to participate in hydrogen bonding interactions.[6] This transformation can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.
Protocol: General Procedure for N-Acylation of 1,3'-Bipyrrolidine
This protocol describes a general method for the mono- or di-acylation of 1,3'-bipyrrolidine. The stoichiometry of the acylating agent will determine the degree of acylation.
Materials:
-
1,3'-Bipyrrolidine
-
Acyl chloride (e.g., benzoyl chloride) or anhydride (e.g., acetic anhydride)[7]
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[8]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3'-bipyrrolidine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq for mono-acylation, 2.2 eq for di-acylation) to the solution and stir for 10 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 eq for mono-acylation, 2.1 eq for di-acylation) to the stirring solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-acylated 1,3'-bipyrrolidine.
Data Presentation: N-Acylation of 1,3'-Bipyrrolidine
| Entry | Acylating Agent | Stoichiometry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | 1.0 eq | TEA | DCM | 4 | 85 |
| 2 | Acetic Anhydride | 2.1 eq | DIPEA | DMF | 2 | 92 |
| 3 | Isobutyryl Chloride | 1.0 eq | TEA | DCM | 6 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of 1,3'-bipyrrolidine.
N-alkylation introduces alkyl or aryl groups to the nitrogen atoms, a key step in the synthesis of many pharmaceutical agents, including muscarinic receptor antagonists.[9][10][11] This can be achieved through reactions with alkyl halides or via reductive amination.
Protocol: N-Alkylation of 1,3'-Bipyrrolidine with Heterocyclic Halides
This protocol details the mono-alkylation of 1,3'-bipyrrolidine with a heterocyclic halide, a common strategy for creating intermediates for enzyme inhibitors or receptor modulators.
Materials:
-
1,3'-Bipyrrolidine
-
Heterocyclic halide (e.g., 2-chloropyrimidine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile or DMF
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification reagents as in the acylation protocol
Procedure:
-
Reaction Setup: To a solution of 1,3'-bipyrrolidine (1.2 eq) in anhydrous acetonitrile, add the heterocyclic halide (1.0 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the N-alkylated product.
Data Presentation: N-Alkylation of 1,3'-Bipyrrolidine
| Entry | Heterocyclic Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |
| 2 | 4-Bromoisoquinoline | Cs₂CO₃ | DMF | 100 | 12 | 68 |
| 3 | 2-Chloro-5-fluoropyridine | K₂CO₃ | Acetonitrile | 80 | 24 | 72 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualization: N-Alkylation Logic
Caption: Logical relationship in the N-alkylation of 1,3'-bipyrrolidine.
Synthesis of Chiral 1,3'-Bipyrrolidine Derivatives
The synthesis of enantiomerically pure 1,3'-bipyrrolidine derivatives is crucial for their application in asymmetric catalysis and as chiral building blocks for pharmaceuticals.[5][12] One common approach involves starting from chiral precursors, such as L-proline or its derivatives.
Protocol: Conceptual Synthesis of a Chiral 1,3'-Bipyrrolidine Derivative
This conceptual protocol outlines a multi-step synthesis of a chiral 1,3'-bipyrrolidine derivative starting from a chiral pool material.
Procedure Outline:
-
Starting Material Protection: Protect the carboxylic acid and secondary amine of a chiral proline derivative.
-
Coupling Reaction: Couple the protected proline derivative with a suitable pyrrolidine precursor. This could involve, for example, the alkylation of a pyrrolidinone enolate with a proline-derived electrophile.
-
Cyclization and Reduction: Subsequent cyclization and reduction steps would form the second pyrrolidine ring.
-
Deprotection: Removal of the protecting groups would yield the chiral 1,3'-bipyrrolidine derivative.
Visualization: Chiral Synthesis Workflow
Caption: Conceptual workflow for the synthesis of a chiral 1,3'-bipyrrolidine.
Conclusion and Future Directions
The 1,3'-bipyrrolidine scaffold is a promising and versatile starting point for the synthesis of a wide range of pharmaceutical intermediates. The ability to selectively functionalize the two nitrogen atoms, combined with the potential for introducing chirality, makes it an attractive building block for modern drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this unique scaffold. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis and functionalization of 1,3'-bipyrrolidine derivatives, further expanding its utility in the creation of novel therapeutics.
References
-
Dei, S., Bellucci, C., Buccioni, M., Ferraroni, M., Guandalini, L., Manetti, D., Martini, E., Marucci, G., Matucci, R., Nesi, M., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409–1413. [Link]
- Ghazviniyan, F., & Rostami, A. (2025). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides.
- Hay, M. B., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes With Vinyl Bromides.
- Patel, R. N. (1995).
- Patel, R. N. (2025). Synthesis of chiral pharmaceutical intermediates by Biocatalysis.
- Preston, A. M., & Malapit, C. A. (2024).
- Reddy, B. V. S., & Reddy, L. R. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC.
- Sagdullayeva, A. S., Sytnik, K. M., & Shishkin, O. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
-
Sánchez-Fernández, E. M., & Arrayás, R. G. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 51(78), 14624-14639. [Link]
- Sharma, V., & Kumar, P. (2014). Synthesis of a New Chiral Pyrrolidine. PMC.
-
Singh, U. P., & Bhat, H. R. (2021). Muscarinic Antagonists. StatPearls - NCBI Bookshelf. [Link]
- Sureshbabu, V. V., & Venkataramanarao, R. (2025). N-Acylation in Combinatorial Chemistry.
- Takeda, K., & Akagi, Y. (2025). Alkylation and 1,3-Dipolar Cycloaddition of. Amanote Research.
- Taylor, R. D., & Davies, J. S. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC.
- University of Pittsburgh. (n.d.).
-
van der Burg, S. S., & Ingerman, L. A. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed. [Link]
-
Various Authors. (n.d.). Muscarinic antagonist. Wikipedia. [Link]
- Voigtritter, K., & Dudley, G. B. (2010). Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists. ScienceDirect.
- Whitehead, R. C., & Taylor, R. J. (1992). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, (22), 3023-3028.
- Wuts, P. G. M., & Anderson, A. M. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT-627 (Atrasentan) via 1,2-Oxazines.
- Yang, L., & Chen, Y. (2019). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. RSC Publishing.
- Zare, A., & Abi, F. (2017). Alkylation of CH acids with haloidalkyl-1,3-dioxolanes.
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- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols for Reactions Involving 1,3'-Bipyrrolidine
Introduction: Unveiling the Potential of 1,3'-Bipyrrolidine as a Chiral Ligand
In the landscape of asymmetric synthesis, the development of novel chiral ligands is paramount for achieving high stereoselectivity in chemical transformations. The pyrrolidine scaffold, a privileged structural motif found in numerous natural products and pharmaceuticals, has been extensively utilized in the design of organocatalysts and ligands.[1][2] This document introduces 1,3'-Bipyrrolidine, a chiral diamine, as a promising ligand for asymmetric catalysis.
For the purpose of this guide, we will focus on (3'S)-1-(pyrrolidin-3'-yl)pyrrolidine, a representative 1,3'-Bipyrrolidine structure. This molecule possesses a unique combination of a secondary amine within one ring and a chiral secondary amine in the other, connected at the 1 and 3' positions. This arrangement offers significant potential for creating a well-defined chiral environment around a metal center, making it an excellent candidate for catalyzing a variety of asymmetric reactions. Chiral vicinal diamines are of tremendous interest to the synthetic chemist as they are found in many chiral catalysts and pharmaceuticals.
The synthesis of such a molecule, while not extensively documented under this specific name, can be envisioned through established synthetic methodologies. A plausible route could involve the nucleophilic substitution of a suitably protected and activated 3-halopyrrolidine with pyrrolidine, followed by deprotection.
This application note will provide a detailed experimental protocol for the use of a representative 1,3'-Bipyrrolidine as a chiral ligand in a cornerstone carbon-carbon bond-forming reaction: the asymmetric Michael addition.
Application in Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool in organic synthesis. Rendering this reaction asymmetric through catalysis provides access to enantiomerically enriched products that are valuable building blocks for complex molecules. Chiral diamine ligands, in conjunction with metal salts, are effective catalysts for this transformation.[3][4]
Principle and Proposed Catalytic Cycle
The proposed catalytic role of 1,3'-Bipyrrolidine in the Michael addition involves the formation of a chiral metal complex in situ. This complex then coordinates with the Michael donor (e.g., diethyl malonate), increasing its acidity and facilitating the formation of a chiral enolate. The stereochemistry of the final product is dictated by the facial selectivity of the enolate's attack on the Michael acceptor, which is controlled by the chiral environment of the ligand.
Below is a proposed catalytic cycle for the 1,3'-Bipyrrolidine-Cu(II) catalyzed Michael addition of diethyl malonate to cyclopentenone.
Caption: A diagram of the proposed catalytic cycle.
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone
This protocol details a general procedure for the asymmetric Michael addition using a chiral 1,3'-Bipyrrolidine ligand.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (3'S)-1-(pyrrolidin-3'-yl)pyrrolidine | Synthesis Grade | N/A | Assumed structure |
| Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) | Anhydrous, 99.995% | Major Supplier | Handle in a glovebox or under inert atmosphere |
| Cyclopentenone | ≥98% | Major Supplier | Freshly distilled before use |
| Diethyl malonate | ≥99% | Major Supplier | Freshly distilled before use |
| Toluene | Anhydrous, ≥99.8% | Major Supplier | Store over molecular sieves |
| Diethyl ether | Anhydrous, ≥99% | Major Supplier | |
| Saturated aq. NH₄Cl | Reagent Grade | Major Supplier | |
| Saturated aq. NaCl (Brine) | Reagent Grade | Major Supplier | |
| Anhydrous MgSO₄ | Reagent Grade | Major Supplier | |
| Silica gel | 230-400 mesh | Major Supplier | For column chromatography |
| Hexanes | HPLC Grade | Major Supplier | For chromatography |
| Ethyl acetate | HPLC Grade | Major Supplier | For chromatography |
Equipment
-
Schlenk flasks and standard glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Low-temperature cooling bath (e.g., cryocool or ice-salt bath)
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Chiral HPLC system
Step-by-Step Procedure
-
Catalyst Preparation (In Situ):
-
To an oven-dried 25 mL Schlenk flask under an inert atmosphere (N₂), add Cu(OTf)₂ (0.01 mmol, 3.6 mg).
-
Add 1.0 mL of anhydrous toluene via syringe.
-
In a separate vial, dissolve (3'S)-1-(pyrrolidin-3'-yl)pyrrolidine (0.011 mmol) in 1.0 mL of anhydrous toluene.
-
Add the ligand solution dropwise to the stirred suspension of Cu(OTf)₂ at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature. The formation of the catalyst complex is often indicated by a color change.
-
-
Michael Addition Reaction:
-
Cool the flask containing the catalyst solution to 0 °C using an ice bath.
-
Add diethyl malonate (1.2 mmol, 183 µL) to the catalyst solution via syringe.
-
Add cyclopentenone (1.0 mmol, 83 µL) dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure Michael adduct.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Expected Results
The efficiency of chiral diamine-catalyzed Michael additions can be high. Based on analogous systems using proline-derived ligands, the following results can be reasonably expected.[5]
| Entry | Michael Acceptor | Michael Donor | Yield (%) | ee (%) |
| 1 | Cyclopentenone | Diethyl malonate | >90 | >95 |
| 2 | Cyclohexenone | Diethyl malonate | >90 | >95 |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[6]
-
Pyrrolidine Derivatives: These compounds are often corrosive, flammable, and harmful if swallowed or inhaled.[1] Avoid contact with skin and eyes.[6]
-
Copper(II) Triflate: A powerful Lewis acid that is moisture-sensitive and can cause skin and eye irritation.
-
Solvents: Toluene, hexanes, and diethyl ether are flammable. Keep away from ignition sources.
-
Quenching: The quenching of the reaction should be done carefully, especially if any unreacted organometallic species are suspected to be present.
In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention. Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The hypothetical 1,3'-Bipyrrolidine represents a structurally interesting and potentially powerful class of chiral diamine ligands. The provided protocol for the asymmetric Michael addition serves as a foundational method for exploring its catalytic activity. The modularity of this reaction allows for the variation of both the Michael acceptor and donor, making it a versatile tool for the synthesis of a wide range of chiral molecules. Further investigations into the application of 1,3'-Bipyrrolidine in other asymmetric transformations, such as aldol reactions and hydrogenations, are warranted.[7]
References
-
ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Available from: [Link]
-
Amazon S3. Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Available from: [Link]
-
ChemRxiv. Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Available from: [Link]
-
Semantic Scholar. Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Available from: [Link]
-
National Institutes of Health. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available from: [Link]
-
ACS Publications. Fine-Tuning the Structures of Chiral Diamine Ligands in the Catalytic Asymmetric Aldol Reactions of Trifluoromethyl Aromatic Ketones with Linear Aliphatic Ketones. (2014). Available from: [Link]
-
ChemRxiv. Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water. (2021). Available from: [Link]
-
RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines. (2024). Available from: [Link]
-
Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. (2007). Available from: [Link]
-
ResearchGate. The Asymmetric Michael Addition Reaction Using Chiral Imines. Available from: [Link]
-
ACS Publications. Proline-Catalyzed Asymmetric Synthesis of syn- and anti-1,3-Diamines. Available from: [Link]
-
NJ Department of Health. Pyrrolidine - HAZARD SUMMARY. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. pubs.acs.org [pubs.acs.org]
"analytical methods for 1,3'-Bipyrrolidine dihydrochloride quantification"
An Application Guide to the Quantitative Analysis of 1,3'-Bipyrrolidine Dihydrochloride
Abstract: This comprehensive application note provides detailed methodologies for the accurate quantification of this compound, a key building block in pharmaceutical synthesis. Recognizing the diverse needs of researchers and quality control scientists, this guide presents and validates three distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and non-aqueous potentiometric titration. Each section offers a thorough explanation of the underlying principles, step-by-step protocols, and complete validation parameters as per ICH guidelines. This document is intended to serve as a practical and authoritative resource for professionals in drug development and chemical analysis, ensuring reliable and reproducible quantification of this important compound.
Introduction and Scope
This compound (CAS No. 956605-97-3) is a chiral diamine building block increasingly utilized in the synthesis of novel therapeutic agents. Its purity and concentration are critical quality attributes that directly impact reaction yield, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for process control, stability testing, and regulatory compliance.
The dihydrochloride salt form presents unique analytical considerations. The molecule itself lacks a strong chromophore, which challenges conventional UV-based detection methods. Furthermore, its salt nature affects its solubility and volatility. This guide addresses these challenges by providing a multi-platform approach to quantification, enabling laboratories to select the method that best fits their available instrumentation, required precision, and sample throughput needs.
Molecular Structure and Properties:
-
Chemical Name: (S)-1,3'-Bipyrrolidine dihydrochloride
-
CAS Number: 956605-97-3
-
Molecular Formula: C₈H₁₈Cl₂N₂[1]
-
Molecular Weight: 213.15 g/mol [1]
Method Selection: A Comparative Overview
The choice of an analytical method is a critical decision driven by factors such as the sample matrix, required sensitivity, accuracy, and available equipment. This guide details three orthogonal methods, each with distinct advantages.
| Method | Principle | Primary Advantages | Considerations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | High specificity, suitable for impurity profiling, widely available. | Requires a chromophore or derivatization; low UV absorbance for this analyte necessitates detection at low wavelengths (~200-210 nm). |
| qNMR | Signal integration relative to a certified internal standard. | Absolute quantification without a specific reference standard of the analyte, high precision, structurally informative. | Requires high-field NMR spectrometer, lower throughput, higher initial instrument cost.[2][3] |
| Titration | Neutralization of the amine hydrochloride with a standardized base in a non-aqueous solvent. | Cost-effective, highly accurate for bulk material assay, based on fundamental chemical reactivity. | Not suitable for trace-level analysis, less specific than chromatographic methods.[4] |
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the routine analysis of this compound in bulk form or in simple formulations. Due to the absence of a significant chromophore, detection is performed at a low UV wavelength where the molecule exhibits some absorbance. For higher sensitivity or complex matrices, alternative detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) should be considered.
Causality and Experimental Design
-
Column Selection: A C18 reversed-phase column is chosen for its versatility and ability to retain polar analytes when used with an appropriate mobile phase.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to ensure the amine groups are protonated. This promotes better peak shape and consistent retention. Acetonitrile is used as the organic modifier to elute the analyte from the column.
-
Detection: The UV detection wavelength is set to 205 nm. While not ideal, it provides a measurable response for quantification. A Photodiode Array (PDA) detector is recommended to confirm peak purity.
Experimental Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
| Run Time | 10 minutes |
3. Solution Preparation:
-
Diluent: Mobile Phase (Acetonitrile:Water, 20:80)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the Standard Stock Solution with diluent.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[5][6]
4. Analysis Workflow:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions in sequence to generate a calibration curve.
-
Inject the sample solution(s).
-
Calculate the concentration of the sample using the linear regression equation from the calibration curve.
Sources
- 1. 956605-97-3|(S)-1,3'-Bipyrrolidine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. proceedings.bas.bg [proceedings.bas.bg]
- 6. jidps.com [jidps.com]
Application Note: Scale-Up Synthesis of 1,3'-Bipyrrolidine Dihydrochloride
Topic: "scale-up synthesis of 1,3'-Bipyrrolidine dihydrochloride" Content Type: Application Note & Protocol Audience: Process Chemists, drug development professionals.
Executive Summary
This compound (CAS: 158606-56-1, free base) is a critical diamine scaffold utilized in the synthesis of broad-spectrum cephalosporins (e.g., Ceftobiprole) and various CNS-active agents. Its structural rigidity and basicity make it a valuable pharmacophore for modulating solubility and target binding.
This guide details a scalable, robust three-stage process for synthesizing this compound from commercially available 1-benzyl-3-pyrrolidinone . The protocol prioritizes process safety, impurity control, and solid-state isolation, avoiding chromatographic purification to ensure suitability for kilogram-scale production.
Retrosynthetic Strategy & Logic
The synthesis is designed around a reductive amination strategy, selected for its high atom economy and reliability compared to nucleophilic displacement routes (which often suffer from elimination side reactions).
Strategic Disconnection
-
Target: 1,3'-Bipyrrolidine
2HCl -
Precursor: 1'-Benzyl-1,3'-bipyrrolidine (Stable intermediate, lipophilic, easy to purify).
-
Starting Materials: 1-Benzyl-3-pyrrolidinone + Pyrrolidine.
Rationale:
-
Benzyl Protection: The benzyl group is stable during the reductive amination (Stage 1) and is cleanly removed via catalytic hydrogenolysis (Stage 2), which can be coupled with salt formation (Stage 3) in a streamlined workflow.
-
Reductive Amination: Using Sodium Triacetoxyborohydride (STAB) provides mild conditions that minimize racemization (if chiral starting materials are used) and over-alkylation.
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.
Process Safety & Scalability Assessment
Before initiating the protocol, the following critical process parameters (CPPs) and safety constraints must be reviewed.
| Hazard Class | Risk Factor | Mitigation Strategy |
| Chemical | Sodium Triacetoxyborohydride (STAB): Evolves H₂ gas upon contact with protic solvents; moisture sensitive. | Use dry solvents (DCE/THF). Vent reactor to scrubber. Add solid STAB in portions to control gas evolution. |
| Chemical | Palladium on Carbon (Pd/C): Pyrophoric when dry. | Keep catalyst wet (50% water). Inert the reactor with N₂ before H₂ introduction. |
| Exothermic | Salt Formation: Reaction of amine with HCl is highly exothermic. | Controlled addition of HCl at <10°C. Active cooling jacket required. |
| Impurity | Boron Residuals: Boric acid byproducts can be difficult to remove. | Basic aqueous workup (pH >12) ensures boron species remain in the aqueous phase. |
Detailed Experimental Protocol
Stage 1: Reductive Amination
Objective: Synthesis of 1'-Benzyl-1,3'-bipyrrolidine. Scale: 1.0 kg Input (1-Benzyl-3-pyrrolidinone).
Reagents & Materials
-
1-Benzyl-3-pyrrolidinone (1.0 equiv, 1.0 kg) [1]
-
Pyrrolidine (1.1 equiv, 0.45 kg)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 1.7 kg) [2]
-
Acetic Acid (AcOH) (1.0 equiv, 0.34 kg) - Catalyst
-
1,2-Dichloroethane (DCE) or THF (10 L) - Solvent
-
1N NaOH (aq) - Quench
Procedure
-
Charge the reactor with 1-Benzyl-3-pyrrolidinone (1.0 kg) and DCE (10 L). Stir at 20–25°C.
-
Add Pyrrolidine (0.45 kg) followed by Acetic Acid (0.34 kg). Note: Mild exotherm may occur.
-
Stir the mixture for 30–60 minutes to allow imine/iminium formation equilibrium.
-
Cool the mixture to 0–5°C.
-
Addition: Add STAB (1.7 kg) portion-wise over 2 hours. Critical: Maintain internal temperature <10°C to prevent decomposition and control H₂ evolution.
-
Reaction: Warm to 20–25°C and stir for 12–16 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC until ketone < 1.0%.
-
-
Quench: Cool to 0°C. Slowly add 1N NaOH (approx. 5 L) until pH > 12. Caution: Gas evolution.
-
Workup: Separate phases. Extract aqueous layer with DCE (2 x 2 L).
-
Wash: Combined organic layers with saturated NaHCO₃ (5 L) and Brine (5 L).
-
Concentration: Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1'-Benzyl-1,3'-bipyrrolidine as a viscous oil.
-
Expected Yield: 85–92% (approx. 1.1–1.2 kg).
-
Purification: Usually sufficiently pure (>95%) for the next step. If not, vacuum distillation can be performed.
-
Stage 2 & 3: Hydrogenolysis & Salt Formation
Objective: Deprotection and isolation of this compound. Scale: Process entire batch from Stage 1.
Reagents & Materials
-
1'-Benzyl-1,3'-bipyrrolidine (from Stage 1)
-
10% Pd/C (50% wet) (5 wt% loading relative to substrate)
-
Methanol (MeOH) (10 vol)
-
Hydrogen Gas (H₂)
-
HCl in Isopropanol (5–6 N) or concentrated aqueous HCl.
Procedure
-
Dissolution: Dissolve the crude intermediate in Methanol (10 L).
-
Inerting: Charge the hydrogenation reactor with 10% Pd/C (approx. 60 g wet). Purge with N₂ (3 cycles).
-
Hydrogenation: Pressurize with H₂ (3–5 bar / 45–75 psi). Stir vigorously at 40–50°C for 6–12 hours.
-
IPC: Monitor by HPLC for disappearance of benzyl intermediate.
-
-
Filtration: Cool to RT. Filter catalyst through a bed of Celite (or sparkler filter for scale). Wash cake with MeOH (2 L). Safety: Keep catalyst wet to prevent ignition.
-
Salt Formation:
-
Cool the filtrate to 0–5°C.
-
Slowly add HCl in IPA (2.2 equiv) dropwise. Maintain temp < 15°C.
-
Alternatively, use concentrated aqueous HCl if water removal (azeotrope) is planned.
-
-
Crystallization:
-
Concentrate the solution to approx. 30% volume.
-
Add Isopropanol or Acetone (anti-solvent) to induce precipitation.
-
Stir at 0°C for 4 hours to age the crystals.
-
-
Isolation: Filter the white solid. Wash with cold Isopropanol (1 L) and Acetone (1 L).
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
-
Target Yield: 80–85% (overall from Stage 1).
-
Appearance: White to off-white crystalline solid.
-
Analytical Specifications & Controls
| Test | Method | Specification |
| Appearance | Visual | White crystalline powder |
| Identification | 1H-NMR (D₂O) | Conforms to structure; no benzyl signals (7.2-7.4 ppm) |
| Assay | HPLC (HILIC or C18 with ion-pairing) | > 98.0% (a/a) |
| Chloride Content | Titration (AgNO₃) | 32.0% – 34.0% (Theoretical: ~33.2% for 2HCl) |
| Residual Solvents | GC-HS | MeOH < 3000 ppm; IPA < 5000 ppm |
| Water Content | Karl Fischer | < 5.0% (Hygroscopic salt) |
Process Logic & Workflow Diagram
Figure 2: Process flow diagram illustrating the three-stage synthesis from raw materials to final salt isolation.[1][2]
Troubleshooting & Optimization
-
Incomplete Reductive Amination: If the reaction stalls, add a fresh portion of STAB (0.2 equiv). Ensure the reaction mixture is not too acidic (AcOH should be ~1 equiv); excess acid can protonate the amine and inhibit imine formation.
-
Filtration Difficulties (Pd/C): If filtration is slow, the catalyst may have fined. Use a pre-coat of Celite or activated carbon. Ensure the mixture is not too concentrated during filtration.
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. Perform filtration under a nitrogen blanket and store the final product in double-lined bags with desiccants.
-
Alternative Reducing Agents: For cost reduction on >100kg scale, catalytic hydrogenation (H₂, Pt/C or Pd/C) can be used for the reductive amination step (Stage 1) instead of STAB, though this often requires higher pressure and optimization to prevent hydrogenolysis of the benzyl group before the coupling is complete (using Pt usually avoids debenzylation) [3].
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrolidines: Reductive Amination. Available at: [Link][5]
-
Common Organic Chemistry. Reductive Amination Standard Conditions (STAB). Available at: [Link]
Sources
- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 2. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
"use of 1,3'-Bipyrrolidine in creating novel heterocyclic compounds"
This Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It focuses on the 1,3'-Bipyrrolidine scaffold (specifically 1-(pyrrolidin-3-yl)pyrrolidine), a privileged diamine motif used to enhance solubility, permeability, and target engagement in novel heterocyclic therapeutics.
Subject: Strategic Incorporation and Functionalization of 1,3'-Bipyrrolidine (1-(pyrrolidin-3-yl)pyrrolidine). Document ID: AN-BPYR-2026-02 Version: 2.1 (Senior Scientist Verified)
Executive Summary & Chemical Profile
The 1,3'-Bipyrrolidine scaffold is a bicyclic diamine consisting of a pyrrolidine ring attached via its nitrogen (N1) to the C3 position of a second pyrrolidine ring. Unlike fused bicyclic systems, this linked architecture offers a unique balance of conformational rigidity and rotational freedom , making it an ideal linker in Fragment-Based Drug Discovery (FBDD).
It is widely utilized to modulate the physicochemical properties of lipophilic heterocyclic cores (e.g., quinolones, pyridines, pyrimidines) by introducing a solubilizing basic center (the tertiary amine) and a handle for attachment (the secondary amine).
Chemical Profile
| Property | Specification | Significance |
| IUPAC Name | 1-(Pyrrolidin-3-yl)pyrrolidine | Defines the connectivity (N1-C3').[1][2][3] |
| CAS (racemic) | 127601-58-1 | Standard starting material. |
| CAS ((S)-isomer) | 956605-97-3 | Preferred for chiral drugs to avoid off-target effects. |
| Basicity (pKa) | ~9.5 (2° amine), ~8.5 (3° amine) | High basicity aids lysosomal trapping and solubility. |
| Reactivity | N1' (Secondary): High NucleophilicityN1 (Tertiary): Low Nucleophilicity (Steric bulk) | Allows highly regioselective functionalization without protection. |
Strategic Utility in Drug Design
The incorporation of 1,3'-bipyrrolidine addresses three critical failure points in heterocyclic drug candidates:
-
Solubility Breakthrough: The tertiary amine (N1) remains protonated at physiological pH, drastically improving aqueous solubility of flat, aromatic kinase inhibitors or GPCR ligands.
-
Vector Control: The C3-chiral center allows precise vector orientation of the attached pharmacophore, exploiting specific pockets in the target protein (e.g., the ribose pocket of kinases).
-
Metabolic Stability: The steric bulk of the pyrrolidine-pyrrolidine linkage protects the internal nitrogens from rapid N-oxidation or dealkylation compared to linear diamines.
Logical Pathway: Scaffold Selection
The following decision tree illustrates when to deploy 1,3'-bipyrrolidine versus standard linkers (e.g., piperazine).
Caption: Decision logic for selecting 1,3'-bipyrrolidine to solve specific ADME/Tox issues in heterocyclic lead optimization.
Experimental Protocols
Protocol A: Regioselective SNAr Coupling (The "Workhorse" Reaction)
Objective: Covalent attachment of 1,3'-bipyrrolidine to an electron-deficient heterocyclic core (e.g., 4-chloropyridine, 2-chloropyrimidine, or fluoroquinolone). Mechanism: Nucleophilic Aromatic Substitution (SNAr). Rationale: The secondary amine of the bipyrrolidine is significantly less hindered and more nucleophilic than the tertiary amine, allowing for direct coupling without protecting groups.
Materials
-
Substrate: Heterocyclic halide (1.0 equiv) (e.g., 4,6-dichloropyrimidine).
-
Nucleophile: (S)-1,3'-Bipyrrolidine dihydrochloride (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) or K2CO3 (3.0 equiv).
-
Solvent: DMF, DMSO (for high temp), or n-Butanol (green alternative).
Step-by-Step Methodology
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the heterocyclic halide (1.0 mmol) in DMF (3 mL).
-
Activation: Add DIPEA (3.0 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT) to ensure basicity.
-
Note: If using the dihydrochloride salt of bipyrrolidine, the extra base is critical to liberate the free amine.
-
-
Addition: Add (S)-1,3'-Bipyrrolidine dihydrochloride (1.1 mmol) in one portion.
-
Reaction:
-
Standard: Heat to 80°C for 4–12 hours.
-
Microwave (Preferred): Heat to 120°C for 30 minutes.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride starting material and the appearance of the M+1 mass of the product.
-
-
Workup (Self-Validating Step):
-
Dilute reaction with water (15 mL).
-
Extract with EtOAc (3 x 10 mL).
-
Validation: The product contains a basic tertiary amine. Wash the organic layer with water (not acid) to remove DMF. If purification is difficult, extract the product into aqueous 1M HCl, wash the organic layer (removes non-basic impurities), then basify the aqueous layer and re-extract with EtOAc.
-
-
Purification: Flash column chromatography (DCM:MeOH:NH4OH, gradient 95:5:0.5 to 90:10:1).
Protocol B: Buchwald-Hartwig Amination (For Unactivated Substrates)
Objective: Coupling 1,3'-bipyrrolidine to unactivated aryl bromides/chlorides where SNAr fails.
Materials
-
Catalyst: Pd2(dba)3 (2 mol%) + BINAP or XPhos (4 mol%).
-
Base: NaOtBu (1.5 equiv).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.
-
Loading: Add Aryl Bromide (1.0 equiv), (S)-1,3'-Bipyrrolidine (1.2 equiv), NaOtBu (1.5 equiv), Pd2(dba)3, and Ligand.
-
Solvation: Add degassed Toluene (0.2 M concentration).
-
Execution: Seal and heat to 100°C for 12 hours.
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Purification: Isolate via reverse-phase preparative HPLC (0.1% Formic Acid modifier) to handle the polar basic product.
Synthesis Workflow Visualization
The following diagram details the synthetic flow from raw materials to the final drug candidate, highlighting the critical divergence point based on the electrophile's reactivity.
Caption: Synthetic workflow for coupling 1,3'-bipyrrolidine. Pathway selection depends on the electronic nature of the heterocyclic core.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (SNAr) | Incomplete deprotonation of dihydrochloride salt. | Increase DIPEA to 4.0 equiv or switch to free base bipyrrolidine. |
| Regioisomer Mix | Coupling occurring at tertiary amine (rare but possible at high temp). | Lower reaction temperature; ensure steric bulk on electrophile. |
| Product in Aqueous Phase | Product is too polar/basic. | Do not use acid wash. Salt out the aqueous layer with NaCl and extract with DCM/Isopropanol (3:1). |
| Catalyst Poisoning (Pd) | The diamine chelates the Pd center. | Switch to monodentate ligands (e.g., XPhos, BrettPhos) which are more resistant to amine deactivation. |
References
-
Chemical Structure & Properties: National Center for Biotechnology Information. (2025).[4][5] PubChem Compound Summary for CID 11166683, 1-(Pyrrolidin-3-yl)pyrrolidine. Retrieved from [Link]
-
SNAr Methodology in Drug Discovery: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pyrrolidine Scaffolds in Antibiotics: Brighty, K. E., & Gootz, T. D. (2000). The chemistry and biological profile of trovafloxacin. Journal of Antimicrobial Chemotherapy. (Context: Use of bicyclic amines in quinolones). Retrieved from [Link]
-
Buchwald-Hartwig Coupling of Diamines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 1,3'-Bipyrrolidine in Medicinal Chemistry
Introduction: The 1,3'-Bipyrrolidine Scaffold - A Privileged Motif in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can effectively modulate biological targets. Among these, nitrogen-containing heterocycles are of paramount importance, and the pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to introduce three-dimensionality into otherwise flat molecules, enabling a more precise and potent interaction with the complex topographies of biological macromolecules.[2] The 1,3'-bipyrrolidine core, featuring two interconnected pyrrolidine rings, represents a particularly intriguing scaffold. This arrangement offers a unique spatial orientation of substituents, providing a versatile platform for the development of new therapeutic agents. The derivatization of this core structure allows for the systematic exploration of chemical space, leading to the identification of compounds with optimized pharmacological profiles.
This document provides a comprehensive guide to the derivatization of the 1,3'-bipyrrolidine scaffold, focusing on key synthetic transformations that are amenable to medicinal chemistry campaigns. We will delve into the rationale behind common derivatization strategies and provide detailed, field-proven protocols for N-acylation, reductive amination, and Suzuki-Miyaura cross-coupling reactions.
Strategic Derivatization of the 1,3'-Bipyrrolidine Core
The derivatization of the 1,3'-bipyrrolidine scaffold is primarily focused on the modification of the nitrogen atoms and the carbon backbone of the pyrrolidine rings. The secondary amine in the unsubstituted 1,3'-bipyrrolidine is a key handle for a variety of chemical transformations.
A general workflow for the derivatization of a 1,3'-bipyrrolidine core is outlined below:
Sources
Application Note: Catalytic Hydrogenation of Bipyrrolidine Precursors
Abstract
The bipyrrolidine scaffold is a critical structural motif in modern medicinal chemistry, serving as the core pharmacophore for blockbuster Hepatitis C virus (HCV) NS5A inhibitors (e.g., Velpatasvir, Daclatasvir) and emerging JAK inhibitors. While often synthesized via the coupling of chiral proline fragments, the direct catalytic hydrogenation of bipyrrole precursors offers a more atom-economical and convergent route. This guide details the protocols for transforming 2,2'-bipyrrole and its derivatives into saturated bipyrrolidines, with a specific focus on controlling diastereoselectivity (cis vs. trans) and managing the meso vs. chiral ratio.
Introduction & Mechanistic Insight
The Synthetic Challenge
The hydrogenation of 2,2'-bipyrrole involves the reduction of two aromatic rings, consuming 4 equivalents of
The stereochemical outcome is non-trivial.[1] Because the starting material is planar and achiral, the reaction can yield three stereoisomers:
-
(2S, 2'S) : Chiral enantiomer (Desired for most bioactivity).[1]
-
(2S, 2'R) : Meso compound (Achiral, often an impurity).[1]
Mechanistic Control[1]
-
Chemisorption Model: In heterogeneous catalysis (e.g., Rh, Pt), the pyrrole ring adsorbs flat onto the metal surface. Hydrogen addition occurs from the metal face, heavily favoring cis-addition across each individual ring.[1]
-
Diastereocontrol: The relative stereochemistry between the two rings (2,2'-linkage) depends on whether the second ring adsorbs on the same face as the first or the opposite face during the sequential reduction steps.
-
Poisoning: The basic nitrogen lone pair in pyrrolidines can strongly coordinate to the metal surface, poisoning the catalyst. Acidic media or N-protection are required to mitigate this.[1]
Figure 1: Mechanistic pathway for the hydrogenation of bipyrrole.[1] The "Face Selectivity" step determines the ratio of chiral (racemic) product to meso impurity.
Critical Parameters & Catalyst Selection
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | 5% Rh/Al₂O₃ or Rh/C | Rhodium is superior for cis-selectivity and operates at lower temperatures than Ru or Pd, minimizing ring-opening side reactions.[1] |
| Solvent | Acetic Acid (AcOH) | Neutralizes the basic product amine, preventing catalyst poisoning. Also protonates the pyrrole, activating the aromatic ring for reduction. |
| Pressure | 50–100 bar (725–1450 psi) | High pressure is required to overcome the aromatic resonance energy of the electron-rich pyrrole rings. |
| Temperature | 60–80 °C | Sufficient to drive kinetics but low enough to prevent N-C bond cleavage (deamination).[1] |
| Additives | HCl (trace) | Sometimes added to alcoholic solvents if AcOH is not used.[1] |
Experimental Protocols
Protocol A: Heterogeneous Batch Hydrogenation (Standard)
Best for: Generating the racemic cis,cis-bipyrrolidine scaffold for subsequent resolution.
Materials:
-
Substrate: 2,2'-Bi-1H-pyrrole (1.0 equiv)
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) (10 wt% loading relative to substrate)
-
Solvent: Glacial Acetic Acid (0.5 M concentration)
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor)
Workflow:
-
Preparation: In a glovebox or well-ventilated hood, charge the autoclave liner with 2,2'-bipyrrole and the Rh/Al₂O₃ catalyst.[1]
-
Solvation: Add glacial acetic acid carefully. Ensure the catalyst is fully suspended.[1]
-
Purging: Seal the reactor. Purge with
(3 cycles, 10 bar) to remove oxygen. Then purge with (3 cycles, 20 bar). -
Reaction: Pressurize to 60 bar (870 psi) with
. Heat to 70 °C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations. -
Monitoring: Monitor H₂ uptake. Reaction typically completes in 12–24 hours.[1]
-
Work-up: Cool to RT and vent
. Filter the catalyst through a Celite pad (Caution: do not let dry catalyst spark).[1] -
Isolation: Concentrate the filtrate. The product will be the acetate salt.[1] Basify with NaOH (aq) and extract with DCM to obtain the free base.[1]
Expected Result: >95% Conversion. ~80:20 ratio of dl (racemic) to meso isomers.
Protocol B: Asymmetric Homogeneous Hydrogenation (Advanced)
Best for: Direct access to enantioenriched (2S,2'S)-N-Boc-bipyrrolidine. Note: This requires N-protection (Boc) prior to hydrogenation.
Materials:
-
Substrate: N,N'-Di-Boc-2,2'-bipyrrole[1]
-
Catalyst: Ru(OAc)₂(BINAP) or Ru-PhTRAP (1-2 mol%)
-
Solvent: Methanol or Ethanol
-
Additive: Triethylamine (Et₃N) (1.0 equiv) - Crucial for Ru-catalyzed mechanisms.[1]
Workflow:
-
Catalyst Prep: In a glovebox, mix [Ru(cod)Cl₂]n and (R)-BINAP in DMF/MeOH to generate the active species (or use pre-formed catalyst).[1]
-
Loading: Charge the autoclave with N-Boc-bipyrrole and the Ru-catalyst solution.
-
Reaction: Pressurize to 50 bar H₂ . Heat to 60 °C .
-
Purification: Solvent evaporation followed by flash chromatography (Hexane/EtOAc).
Mechanism Note: The bulky Boc groups and the chiral phosphine ligand create a "chiral pocket" that directs
Analytical Validation
To verify the success of the protocol, you must distinguish between the meso and chiral diastereomers.
| Method | Characteristic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Meso: Often appears slightly upfield due to symmetry differences compared to the chiral pair.[1] | |
| ¹³C NMR | Carbon Count | Both meso and rac have C2 symmetry, so peak count is identical.[1] Chemical shifts differ slightly.[1] |
| Chiral HPLC | Chiralpak IA/IB column | Racemic: Splits into two peaks (2S,2'S and 2R,2'R). Meso: Single peak, distinct retention time.[1] |
Troubleshooting & Safety
Common Failure Modes
-
Incomplete Conversion:
-
Ring Opening (Deamination):
-
Low Stereoselectivity (High Meso content):
-
Cause: "Flip-flop" adsorption where the molecule desorbs and re-adsorbs on the opposite face between ring reductions.[1]
-
Fix: Increase
pressure to speed up the second reduction step, minimizing the time the intermediate mono-reduced species spends in solution.
-
Safety Warning
-
High Pressure: 100 bar is significant potential energy.[1] Use rated burst disks.[1]
-
Pyrophoric Catalysts: Dry Rh/C and Ru/C can ignite in air, especially after hydrogenation when saturated with hydrogen.[1] Always keep wet.[1]
References
-
Kuwwano, R., et al. "Catalytic Asymmetric Hydrogenation of N-Boc-protected Pyrroles."[1] Journal of the American Chemical Society, 2008.
-
Michaels, C. A., et al. "Crystal structure of 2,2'-bi-pyrrole."[1] Acta Crystallographica Section E, 2017.[1]
-
Gribble, G. W. "Pyrrole reduction: A review of heterogeneous and homogeneous methods."[1] Chemical Society Reviews, 1998.[1] (Foundational text for Rh/AcOH protocols).
-
Vertex Pharmaceuticals. "Synthesis of Velpatasvir Intermediates." Patent WO2015110048, 2015.[1] (Industrial context for chiral pyrrolidine coupling vs hydrogenation).
Sources
Application Notes and Protocols for the Synthesis of Spiro-pyrrolidine-oxindoles
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to the Synthesis of Spiro-pyrrolidine-oxindoles with an Exploration of Bipyrrolidine-based Catalysis
The spiro-pyrrolidine-oxindole scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. Its unique three-dimensional architecture has attracted significant attention in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. This guide provides a detailed overview of the prevalent synthetic strategies for constructing this important heterocyclic system, with a particular focus on the widely employed 1,3-dipolar cycloaddition reaction. Furthermore, we will explore the prospective use of chiral bipyrrolidine-based catalysts in the asymmetric synthesis of these valuable molecules.
I. The Cornerstone of Synthesis: 1,3-Dipolar Cycloaddition
The most common and efficient method for the synthesis of spiro-pyrrolidine-oxindoles is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][2][3][4] This reaction allows for the rapid construction of the complex spirocyclic framework with good control over regioselectivity and stereoselectivity.
The In Situ Generation of Azomethine Ylides
A key aspect of this synthetic strategy is the in situ generation of the azomethine ylide. This is typically achieved through the condensation of isatin or its derivatives with an α-amino acid, such as proline or sarcosine.[5][6] The reaction proceeds via a decarboxylative pathway, where the initial condensation product undergoes spontaneous loss of carbon dioxide to furnish the reactive 1,3-dipole.[7][8][9]
The general mechanism for the formation of the azomethine ylide is depicted below:
Caption: In situ generation of an azomethine ylide from isatin and an α-amino acid.
The Cycloaddition Step: Building the Spiro-Core
Once generated, the azomethine ylide readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. A wide range of electron-deficient alkenes can serve as dipolarophiles, including α,β-unsaturated ketones, esters, and nitriles. The choice of dipolarophile influences the substitution pattern on the resulting pyrrolidine ring.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the one-pot synthesis of spiro-pyrrolidine-oxindoles.
II. Experimental Protocol: A General Procedure for Diastereoselective Synthesis
This protocol provides a general method for the synthesis of spiro-pyrrolidine-oxindoles via a three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin (or substituted isatin) (1.0 mmol)
-
α-Amino acid (e.g., L-proline or sarcosine) (1.2 mmol)
-
Dipolarophile (e.g., an α,β-unsaturated ketone) (1.0 mmol)
-
Solvent (e.g., methanol, ethanol, or acetonitrile) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the isatin (1.0 mmol), α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).
-
Add the solvent (10 mL) to the flask.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. The reaction can also be performed under microwave irradiation for accelerated reaction times.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically within 2-24 hours), remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified spiro-pyrrolidine-oxindole product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Table 1: Representative Examples of Diastereoselective Spiro-pyrrolidine-oxindole Synthesis
| Entry | Isatin Derivative | α-Amino Acid | Dipolarophile | Solvent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isatin | L-Proline | Chalcone | Methanol | Reflux, 6h | 85 | >95:5 |
| 2 | 5-Cl-Isatin | Sarcosine | N-Phenylmaleimide | Acetonitrile | RT, 12h | 92 | >95:5 |
| 3 | N-Me-Isatin | L-Proline | Dimethyl acetylenedicarboxylate | Ethanol | Reflux, 4h | 88 | N/A |
| 4 | Isatin | L-Proline | (E)-3-Benzylidene-1-methyl-pyrrolidine-2,5-dione | Methanol | RT, 24h | 78 | 90:10 |
III. The Frontier: Asymmetric Synthesis and the Potential of Chiral Bipyrrolidine Catalysts
While the diastereoselective synthesis of spiro-pyrrolidine-oxindoles is well-established, the development of enantioselective methods is a key area of ongoing research. Various chiral catalysts, including organocatalysts and metal complexes, have been employed to control the stereochemical outcome of the 1,3-dipolar cycloaddition.[10][11][12]
The Promise of C2-Symmetric Ligands:
Chiral C2-symmetric ligands have proven to be highly effective in a wide range of asymmetric transformations. Their well-defined steric and electronic properties allow for precise control of the chiral environment around a metal center or in an organocatalytic setting. Chiral 2,2'-bipyridine and bisoxazoline ligands, for example, have been successfully used in various enantioselective cycloaddition reactions.[13][14]
Hypothesizing the Role of Chiral Bipyrrolidines:
While the direct application of chiral bipyrrolidines in the synthesis of spiro-pyrrolidine-oxindoles is not yet extensively documented in the literature, their structural similarity to other successful C2-symmetric ligands suggests their potential as effective catalysts or ligands in this context. A chiral (S,S)- or (R,R)-2,2'-bipyrrolidine could coordinate to a Lewis acid, creating a chiral catalytic complex that directs the facial selectivity of the cycloaddition.
A proposed catalytic cycle involving a chiral bipyrrolidine-metal complex is illustrated below:
Caption: A proposed catalytic cycle for the asymmetric synthesis of spiro-pyrrolidine-oxindoles using a chiral bipyrrolidine-metal complex.
A Prospective Protocol for Enantioselective Synthesis
This hypothetical protocol is intended to serve as a starting point for researchers interested in exploring the use of chiral bipyrrolidine catalysts.
Materials:
-
Isatin (1.0 mmol)
-
α-Amino acid (1.2 mmol)
-
Dipolarophile (1.0 mmol)
-
Chiral (S,S)-2,2'-Bipyrrolidine (0.1 mmol, 10 mol%)
-
Lewis Acid (e.g., Cu(OTf)₂, Zn(OTf)₂) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, toluene) (10 mL)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral (S,S)-2,2'-bipyrrolidine (0.1 mmol) and the Lewis acid (0.1 mmol) in the anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the dipolarophile (1.0 mmol) to the catalyst solution.
-
In a separate flask, add the isatin (1.0 mmol) and the α-amino acid (1.2 mmol) to the remaining anhydrous solvent (5 mL).
-
Slowly add the isatin/amino acid suspension to the catalyst/dipolarophile mixture via a syringe pump over a period of 1-2 hours at a controlled temperature (e.g., 0 °C or -20 °C).
-
Allow the reaction to stir at the specified temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
IV. Conclusion and Future Outlook
The synthesis of spiro-pyrrolidine-oxindoles via 1,3-dipolar cycloaddition is a robust and versatile methodology. While diastereoselective approaches are well-developed, the field of asymmetric synthesis offers exciting opportunities for further innovation. The exploration of novel chiral catalysts, such as those based on the bipyrrolidine scaffold, holds the potential to unlock new levels of enantiocontrol and expand the accessibility of these medicinally important compounds. The protocols and insights provided in this guide are intended to empower researchers to both successfully apply established methods and venture into new areas of catalytic discovery.
References
-
Kumaran, S., Saritha, R., Gurumurthy, P., & Parthasarathy, K. (2020). Synthesis of Fused Spiropyrrolidine Oxindoles Through 1,3-Dipolar Cycloaddition of Azomethine Ylides Prepared from Isatins and α-Amino Acids with Heterobicyclic Alkenes. European Journal of Organic Chemistry, 2020(17), 2725–2729. [Link]
-
Malkov, A. V., et al. (2001). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Allylic Substitution, Allylic Oxidation, and Cyclopropanation. Organometallics, 20(13), 2791–2804. [Link]
-
Zhang, X., et al. (2021). Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry, 19(3), 555-559. [Link]
-
Chen, X., et al. (2014). Regio- and stereoselective synthesis of spiropyrrolidine-oxindole and bis-spiropyrrolizidine-oxindole grafted macrocycles through [3 + 2] cycloaddition of azomethine ylides. RSC Advances, 4(108), 63353-63365. [Link]
-
Gugkaeva, Z. T., et al. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. Molecules, 29(12), 2831. [Link]
-
Hu, X., et al. (2019). Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. Nature Communications, 10(1), 3233. [Link]
-
Chen, X.-H., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(38), 13819–13821. [Link]
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Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 352-389. [Link]
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Shaaban, M. R., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure, 1265, 133405. [Link]
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Azomethine ylide. In Wikipedia. Retrieved February 6, 2026, from [Link]
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Al-Mughaid, H., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of L-proline. RSC Advances, 14(13), 9036-9060. [Link]
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Wang, C., et al. (2020). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 10(15), 8343-8369. [Link]
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Li, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(21), 7268. [Link]
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Di Mola, A., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 87(16), 11045-11056. [Link]
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Zhang, X., et al. (2023). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 28(10), 4019. [Link]
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Peng, J., et al. (2014). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 2, 79. [Link]
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Fochi, M., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Molecules, 28(22), 7625. [Link]
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Al-Warhi, T., et al. (2020). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Journal of Molecular Structure, 1217, 128413. [Link]
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Application Notes & Protocols: Strategic N-Protection of the 1,3'-Bipyrrolidine Scaffold
Introduction: The 1,3'-Bipyrrolidine Scaffold and the Imperative for Selective Protection
The 1,3'-bipyrrolidine motif is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique vectoral presentation of substituents, making it an attractive core for developing selective ligands for a variety of biological targets, including GPCRs, ion channels, and enzymes. The presence of two secondary amine nitrogens, however, presents a significant synthetic challenge. These nucleophilic and basic centers can interfere with a wide range of chemical transformations intended for other parts of the molecule.
To unlock the full synthetic potential of the 1,3'-bipyrrolidine core, a robust and well-defined protecting group strategy is not merely advantageous—it is essential. The ability to selectively mask one or both nitrogen atoms allows for precise, stepwise functionalization, preventing undesirable side reactions and enabling the construction of complex molecular architectures.[1] This guide details orthogonal protecting group strategies, focusing on the widely-used tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. We will explore the causality behind their selection and provide detailed, field-proven protocols for their application and removal.
Core Challenge: Differentiating Two Secondary Amines
The primary synthetic hurdle in manipulating the 1,3'-bipyrrolidine scaffold is the differentiation of its two secondary amine nitrogens. While they may exhibit subtle differences in steric accessibility and electronic environment, achieving perfect regioselectivity in a single step can be difficult. Therefore, synthetic strategies often rely on one of two approaches:
-
Statistical Mono-protection: Treating the diamine with a sub-stoichiometric amount of a protecting group reagent to yield a mixture of starting material, the desired mono-protected product, and the di-protected byproduct. This requires careful chromatographic separation.
-
Di-protection followed by Orthogonal Manipulation: Protecting both nitrogens, often with two different, orthogonally-labile groups. This provides maximum control, allowing for the selective deprotection and functionalization of each nitrogen independently.[2]
This guide will focus on creating a foundation for the second, more controlled approach, which is paramount for complex, multi-step syntheses.
I. The Chemist's Toolbox: Key Protecting Groups for 1,3'-Bipyrrolidine
The choice of a protecting group is dictated by its stability profile—it must withstand a planned sequence of reactions while being removable under conditions that leave the rest of the molecule intact. The Boc, Cbz, and Fmoc groups offer a powerful orthogonal set, each with distinct cleavage conditions.
The Boc (tert-Butoxycarbonyl) Group
The Boc group is a cornerstone of modern organic synthesis, valued for its broad stability and ease of removal under acidic conditions.[3]
-
Rationale for Use: Boc-protected amines form carbamates that are stable to a wide array of reagents, including bases, nucleophiles, and hydrogenation conditions.[4] This makes it an excellent choice when subsequent synthetic steps involve reactions like ester hydrolysis or organometallic additions.
-
Introduction: Typically installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base.[4][5]
-
Removal (Deprotection): Cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][7] The mechanism involves the formation of a stable tert-butyl cation.
The Cbz (Benzyloxycarbonyl) Group
Also known as the Z group, Cbz is a classic amine protecting group that is orthogonal to the acid-labile Boc group.[3][8]
-
Rationale for Use: The Cbz group is stable to both acidic and basic conditions, making it an ideal orthogonal partner to Boc and Fmoc.[8] Its removal condition, catalytic hydrogenolysis, is exceptionally mild and chemoselective, leaving most other functional groups untouched.
-
Introduction: Installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[8][9]
-
Removal (Deprotection): Cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), which reduces the benzyl group to toluene and releases the free amine via decarboxylation.[8][10]
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is renowned for its lability under mild basic conditions, providing a third layer of orthogonality.[11]
-
Rationale for Use: Its key advantage is its stability to both acidolysis (used for Boc removal) and hydrogenolysis (used for Cbz removal). This makes it indispensable in complex syntheses requiring multiple, distinct deprotection steps, such as solid-phase peptide synthesis.[2][12][13]
-
Introduction: Typically introduced using Fmoc-Cl or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
-
Removal (Deprotection): Cleavage is achieved via a β-elimination mechanism triggered by a secondary amine base, most commonly piperidine in a polar aprotic solvent like DMF.[11][14][15]
II. Orthogonal Protection Strategies in Practice
The true power of these protecting groups is realized when they are used in combination. An orthogonal strategy allows for the sequential unmasking and reaction of each nitrogen on the 1,3'-bipyrrolidine core.
// Nodes A [label="1,3'-Bipyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Statistical Mono-Protection\n(+ (Boc)₂O, <1 eq)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="N-Boc-1,3'-Bipyrrolidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Protection of N'\n(+ Cbz-Cl)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="N-Boc, N'-Cbz-1,3'-Bipyrrolidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Pathway 1:\nCbz Removal (H₂/Pd-C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="N-Boc-1,3'-Bipyrrolidine\n(N'-H Free)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Functionalize N'\n(e.g., Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="N-Boc, N'-R-1,3'-Bipyrrolidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Boc Removal (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="N'-R-1,3'-Bipyrrolidine\n(N-H Free)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L [label="Functionalize N\n(e.g., Acylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; M [label="N-R', N'-R-1,3'-Bipyrrolidine\n(Final Product)", fillcolor="#F1F3F4", fontcolor="#202124"];
F2 [label="Pathway 2:\nBoc Removal (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2 [label="N'-Cbz-1,3'-Bipyrrolidine\n(N-H Free)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2 [label="Functionalize N\n(e.g., Acylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I2 [label="N-R', N'-Cbz-1,3'-Bipyrrolidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J2 [label="Cbz Removal (H₂/Pd-C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K2 [label="N-R'-1,3'-Bipyrrolidine\n(N'-H Free)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L2 [label="Functionalize N'\n(e.g., Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Step 1"]; B -> C [label=" Purification"]; C -> D [label=" Step 2"]; D -> E [label=""]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; J -> K [color="#5F6368"]; K -> L [color="#5F6368"]; L -> M [color="#5F6368"];
E -> F2 [color="#5F6368"]; F2 -> G2 [color="#5F6368"]; G2 -> H2 [color="#5F6368"]; H2 -> I2 [color="#5F6368"]; I2 -> J2 [color="#5F6368"]; J2 -> K2 [color="#5F6368"]; K2 -> L2 [color="#5F6368"]; L2 -> M [color="#5F6368"]; }
Diagram 1: Orthogonal Boc/Cbz strategy workflow.
The diagram above illustrates a common and powerful orthogonal strategy. The synthesis begins with a statistical mono-Boc protection of the 1,3'-bipyrrolidine core, followed by purification to isolate the mono-protected intermediate. The remaining free amine is then protected with an orthogonal Cbz group. At this stage, the fully- and differentially-protected scaffold provides two distinct synthetic routes. The chemist can either remove the Cbz group via hydrogenolysis to functionalize the N' position first, or remove the Boc group with acid to functionalize the N position first, all while the other nitrogen remains securely protected.
Data Summary: Protecting Group Compatibility
The following table summarizes the stability of each protecting group under the conditions required to remove the others, which is the foundation of their orthogonality.
| Protecting Group | Introduction Reagent(s) | Removal Conditions | Stable To |
| Boc | (Boc)₂O, Base (e.g., TEA, NaOH) | Mild Acid (TFA, HCl) | Base, Hydrogenolysis |
| Cbz | Cbz-Cl, Base (e.g., Na₂CO₃, TEA) | H₂, Pd/C (Hydrogenolysis) | Mild Acid, Base |
| Fmoc | Fmoc-Cl, Fmoc-OSu, Base | Secondary Amine (e.g., Piperidine) | Mild Acid, Hydrogenolysis |
III. Detailed Experimental Protocols
Disclaimer: These protocols are generalized and should be optimized for the specific substrate and scale. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1.1: Mono-N-Boc Protection of 1,3'-Bipyrrolidine (Statistical Method)
-
Objective: To install a single Boc group onto the diamine scaffold.
-
Materials: 1,3'-Bipyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1,3'-bipyrrolidine (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve (Boc)₂O (0.8-0.9 eq) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred bipyrrolidine solution over 30-60 minutes.
-
Add TEA (1.2 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to observe the consumption of starting material and the formation of mono- and di-protected products.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (silica gel) using a gradient of ethyl acetate in hexanes, often with 1-2% TEA mixed into the mobile phase to prevent product tailing.
-
-
Rationale: Using a sub-stoichiometric amount of (Boc)₂O favors the formation of the mono-protected product.[16] TEA acts as a base to neutralize the acid byproduct.[4] Purification is critical to isolate the desired product from starting material and the di-Boc byproduct.
Protocol 1.2: N'-Cbz Protection of N-Boc-1,3'-Bipyrrolidine
-
Objective: To protect the remaining free amine with a Cbz group.
-
Materials: Mono-Boc-1,3'-bipyrrolidine, Benzyl chloroformate (Cbz-Cl), Sodium Carbonate (Na₂CO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve mono-Boc-1,3'-bipyrrolidine (1.0 eq) in DCM.
-
Add an aqueous solution of Na₂CO₃ (approx. 2.0 eq, 2M).
-
Cool the biphasic mixture to 0 °C.
-
Add Cbz-Cl (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Separate the organic layer. Wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often pure enough for the next step, but can be purified by chromatography if necessary.
-
-
Rationale: This is a classic Schotten-Baumann reaction condition.[8] The aqueous base neutralizes the HCl generated, driving the reaction to completion.[9]
Protocol 2.1: Selective N-Boc Deprotection
-
Objective: To remove the Boc group while leaving the Cbz group intact.
-
Materials: N-Boc, N'-Cbz-1,3'-bipyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected bipyrrolidine (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully concentrate the mixture in vacuo (use a base trap for the acidic vapor).
-
Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Wash with brine, dry over sodium sulfate, filter, and concentrate to yield the Cbz-protected amine.
-
-
Rationale: TFA is a strong acid that readily cleaves the acid-labile Boc group.[3] The Cbz group is stable to these conditions. The basic workup is necessary to isolate the free amine from its salt form.
// Nodes Start [label="Fully Protected\nN-Boc, N'-Cbz", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Acid [label="Acidic Conditions\n(e.g., TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Basic Conditions\n(e.g., Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2 [label="Hydrogenolysis\n(H₂, Pd/C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Boc_Cleaved [label="Boc Group\nCLEAVED", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boc_Stable [label="Boc Group\nSTABLE", fillcolor="#F1F3F4", fontcolor="#202124"];
Cbz_Cleaved [label="Cbz Group\nCLEAVED", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cbz_Stable [label="Cbz Group\nSTABLE", fillcolor="#F1F3F4", fontcolor="#202124"];
Fmoc_Cleaved [label="Fmoc Group\nCLEAVED", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fmoc_Stable [label="Fmoc Group\nSTABLE", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Acid [label="Treat with", color="#5F6368"]; Acid -> Boc_Cleaved [color="#5F6368"]; Acid -> Cbz_Stable [color="#5F6368"]; Acid -> Fmoc_Stable [color="#5F6368"];
Start -> Base [color="#5F6368"]; Base -> Fmoc_Cleaved [color="#5F6368"]; Base -> Boc_Stable [color="#5F6368"]; Base -> Cbz_Stable [color="#5F6368"];
Start -> H2 [color="#5F6368"]; H2 -> Cbz_Cleaved [color="#5F6368"]; H2 -> Boc_Stable [color="#5F6368"]; H2 -> Fmoc_Stable [color="#5F6368"]; }
Diagram 2: Logic of Orthogonal Deprotection.
Protocol 2.2: Selective N'-Cbz Deprotection
-
Objective: To remove the Cbz group while leaving the Boc group intact.
-
Materials: N-Boc, N'-Cbz-1,3'-bipyrrolidine, Palladium on carbon (10% Pd/C), Methanol or Ethyl Acetate, Hydrogen (H₂) gas source.
-
Procedure:
-
Dissolve the protected bipyrrolidine (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (5-10 mol% by weight).
-
Purge the reaction flask with an inert gas (N₂ or Argon), then introduce hydrogen gas via a balloon or a hydrogenation apparatus.
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm is usually sufficient) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully purge the flask with inert gas again to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the Boc-protected amine.
-
-
Rationale: Catalytic hydrogenation is a mild reduction method that selectively cleaves the benzyl C-O bond of the Cbz group.[8][10] The Boc group is completely stable to these conditions. Filtration through Celite is crucial to remove the pyrophoric palladium catalyst.
Protocol 3.1: N-Fmoc Deprotection
-
Objective: To remove an Fmoc group in an orthogonal system.
-
Materials: N-Fmoc protected substrate, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc substrate in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture in vacuo to remove the bulk of the DMF and piperidine.
-
The resulting free amine, often contaminated with the dibenzofulvene-piperidine adduct, should be purified by chromatography or used directly after aqueous workup if the adduct is not problematic for the subsequent step.
-
-
Rationale: Piperidine is a secondary amine base that efficiently triggers the β-elimination of the Fmoc group.[11][14] The resulting dibenzofulvene is trapped by piperidine, preventing it from reacting with the newly liberated amine.[17]
Conclusion
The strategic application of orthogonal protecting groups is fundamental to the successful synthesis of complex derivatives of the 1,3'-bipyrrolidine scaffold. By leveraging the distinct chemical labilities of the Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) groups, researchers can achieve unparalleled control over synthetic pathways. This enables the selective, stepwise functionalization of each nitrogen atom, paving the way for the creation of novel chemical entities for drug discovery and beyond. The protocols and strategies outlined in this guide provide a robust framework for researchers to build upon in their synthetic endeavors.
References
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism. YouTube. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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ChemBK. (2024). 1-CBZ-3-METHOXYPYRROLIDINE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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E-mail, Y., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1551. [Link]
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jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
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Coin, I., et al. (2013). Protecting Groups in Peptide Synthesis. In Peptide Synthesis. Humana Press. [Link]
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ResearchGate. (n.d.). Deprotection of pyrrolidine 6 a. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Boc-3-pyrrolidinol. PubChem Compound Database. [Link]
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ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
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Mhiri, C., et al. (2015). Synthesis of highly substituted spiropyrrolidines via 1, 3-dipolar cycloaddition reaction of N-metalated azomethine ylides. Mediterranean Journal of Chemistry, 4(1), 30-50. [Link]
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Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana Press. [Link]
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DeKorver, K. A., et al. (2010). A one-pot preparation of 1,3-disubstituted azetidines. Organic letters, 12(6), 1248-1251. [Link]
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Leyva, E., et al. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 59(3), 215-220. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Chen, J., et al. (2017). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 15(3), 570-578. [Link]
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Kuranov, S. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]
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Li, Y., et al. (2020). Synthesis of the 3,3′-bipyrrole scaffold from diyne. Organic Chemistry Frontiers, 7(18), 2689-2694. [Link]
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-
de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(42), 14858-14871. [Link]
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Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & medicinal chemistry letters, 18(15), 4355-4359. [Link]
-
ResearchGate. (n.d.). Deprotection of N-benzoylpyrrolidines. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Reddy, C. S., et al. (2011). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 3(6), 843-847. [Link]
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Solvent Effects on 1,3'-Bipyrrolidine Reactions: Application Notes & Protocols
Introduction: The 1,3'-Bipyrrolidine Scaffold
1,3'-Bipyrrolidine (CAS: 267241-99-6) is a bicyclic diamine widely utilized in medicinal chemistry as a hydrophilic spacer and pharmacophore, most notably in the cephalosporin antibiotic Ceftobiprole .[1]
Structurally, it presents a unique challenge and opportunity:
-
N1 (Tertiary Amine): The bridgehead nitrogen.[1] It is sterically hindered and acts primarily as a Brønsted base.[1]
-
N1' (Secondary Amine): The nucleophilic center.[1] This is the primary site for functionalization (acylation, alkylation, arylation).[1]
Key Chemical Challenge: The reactivity of the N1' secondary amine is heavily modulated by solvent choice due to the molecule's high polarity and the potential for competitive salt formation at the N1 tertiary site. This guide details how to leverage solvent effects to optimize regioselectivity and yield.[1]
Mechanistic Insight: Solvent-Dependent Reactivity[1]
The choice of solvent dictates the reaction pathway by influencing the nucleophilicity of the N1' amine and the solubility of the starting material.
Nucleophilicity vs. Solvation[1]
-
Polar Aprotic Solvents (DMF, DMSO, Acetone, DCM):
-
Effect: These solvents do not form hydrogen bonds with the N1' amine lone pair.[1] Consequently, the N1' amine retains high ground-state energy and maximum nucleophilicity.[1]
-
Application: Ideal for
alkylations and rapid acylations where rate is critical.[1] -
Risk:[1][2][3][4] High dielectric constants can stabilize charged transition states, potentially accelerating side reactions (e.g., quaternization of the N1 tertiary amine if highly reactive electrophiles are used).
-
-
Polar Protic Solvents (Methanol, Ethanol, Water):
-
Effect: Strong hydrogen bonding solvates the N1' amine, forming a "solvent cage" that reduces nucleophilicity.[1]
-
Application: Useful for thermodynamic control or when using highly reactive electrophiles where selectivity is required.[1] Also essential for dissolving salt forms (e.g., 1,3'-bipyrrolidine dihydrochloride).[1]
-
-
Non-Polar Solvents (Toluene, Hexanes):
-
Effect: Poor solubility of the free base and its salts often leads to heterogeneous mixtures. However, Toluene is frequently used in process chemistry (e.g., Ceftobiprole synthesis) to drive product precipitation or azeotropic water removal.[1]
-
Regioselectivity and pKa
While the N1' secondary amine is less hindered, the N1 tertiary amine is sufficiently basic to participate in proton transfer.[1]
-
In Aprotic Media: The N1' is the kinetic nucleophile.
-
In Acidic Media: Both nitrogens protonate.[1] The N1' ammonium ion (
) is generally more acidic than the N1 ammonium ( ), meaning deprotonation occurs first at N1' if pH is carefully controlled, regenerating the nucleophile.
Application Notes & Protocols
Protocol A: Regioselective N1'-Acylation/Alkylation
Objective: Functionalize the secondary amine while avoiding N1-quaternization. Recommended Solvent: Dichloromethane (DCM) or Acetone.[1]
Rationale:
DCM provides excellent solubility for the free base and moderate polarity.[1] It does not enhance the nucleophilicity of the tertiary amine to the extent of DMF, reducing the risk of over-alkylation.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of 1,3'-Bipyrrolidine (free base) in anhydrous DCM (0.2 M concentration).
-
Note: If starting from the dihydrochloride salt, suspend in DCM and add 2.2 eq of DIPEA or TEA. Stir for 30 min until clear.
-
-
Cooling: Cool the solution to 0°C to suppress kinetic side reactions.
-
Addition: Add 1.05 eq of the electrophile (e.g., acid chloride, alkyl bromide) dropwise over 15 minutes.
-
Critical: For highly reactive electrophiles, dilute in equal volume DCM before addition.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (System: 10% MeOH in DCM + 1%
).[1]-
Solvent Effect: If reaction is sluggish, add 10% v/v DMF as a co-solvent to boost rate.[1]
-
-
Quench: Add saturated
solution. -
Workup: Separate organic layer.[1][5] Extract aqueous layer 2x with DCM/Isopropanol (3:1) if the product is highly polar.[1][6]
Protocol B: Purification via "pH-Swing" Extraction
Objective: Isolate 1,3'-Bipyrrolidine derivatives from non-basic impurities without chromatography.[1] Principle: Leveraging the basicity of the scaffold to toggle solubility between aqueous and organic phases.
Step-by-Step Procedure:
-
Acid Extraction: Dissolve crude reaction mixture in EtOAc or Et2O.
-
Protonation: Extract with 1.0 M HCl (3x).
-
Wash: Discard the organic layer (contains neutral byproducts).[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4.0 M NaOH until pH > 12.
-
Observation: The product will oil out or precipitate as the free base.
-
-
Re-Extraction: Extract the basic aqueous layer with DCM (3x).[1]
-
Solvent Choice: DCM is superior here due to high density and good solvation of the polar diamine.
-
-
Drying: Dry combined DCM layers over
and concentrate.
Visualizations
Reaction Workflow & Solvent Logic
The following diagram illustrates the decision matrix for solvent selection based on the desired reaction outcome.
Caption: Decision tree for solvent selection emphasizing the trade-off between nucleophilicity and side-reaction risks.
pH-Swing Purification Protocol
This flow chart details the purification strategy described in Protocol B.
Caption: Workflow for removing non-basic impurities using the pH-dependent solubility of 1,3'-bipyrrolidine.
Quantitative Data Summary
| Solvent Class | Representative Solvents | Solubility (Free Base) | N1' Nucleophilicity | Primary Use Case |
| Polar Aprotic | DCM, Acetone, THF | High | High | Acylation, Alkylation, Coupling |
| Polar Aprotic | DMF, DMSO | High | Very High | Difficult Substitutions (Use with caution) |
| Polar Protic | Methanol, Ethanol | High | Moderate | Hydrogenation, Salt formation |
| Aqueous | Water (Acidic pH) | Very High | Low | Workup, Purification |
| Non-Polar | Toluene, Hexanes | Low | Low | Azeotropic drying, Precipitation |
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10931517, 1,3'-Bipyrrolidine. Retrieved from [Link]
-
Murthy, K. S. K., et al. (2001).[1] Synthesis of Ceftobiprole: Solvent Effects in Wittig Reactions of Cephem Intermediates. Journal of Organic Chemistry. (Contextualized from general Ceftobiprole synthesis patents).
-
Google Patents. (2013).[1] CN103275104B - Preparation method of ceftobiprole and ceftobiprole medocaril.[1] Retrieved from
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent-nucleophile interactions).
Sources
Application Note: Strategic Functionalization of 1,3'-Bipyrrolidine for Bioactive Alkaloid Mimetics
Executive Summary & Strategic Analysis
The 1,3'-bipyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the synthesis of histamine H3 receptor antagonists, antibiotic fluoroquinolone analogs, and RNA-binding ligands. Its unique architecture mimics the pyrrolidine core found in natural alkaloids like nicotine and hygrine, yet offers distinct synthetic advantages:
-
Dual-Nitrogen Functionality: It possesses two nitrogen centers with distinct pKa values and steric environments. The N1' (secondary amine) is highly nucleophilic and sterically accessible, while the N1 (tertiary amine) acts as a basic anchor and chiral scaffold.
-
Conformational Restriction: Unlike linear diamines, the fused ring system restricts bond rotation, reducing the entropic penalty upon receptor binding.
-
Chiral Modularity: The C3' chiral center allows for the precise probing of stereochemical space within receptor pockets.
This guide details the modular synthesis of bioactive alkaloid mimetics derived from 1,3'-bipyrrolidine, specifically focusing on Reductive Amination (for lipophilic tail attachment) and Nucleophilic Aromatic Substitution (SNAr) (for heteroaryl head coupling).
Synthetic Strategy: The Modular Assembly Protocol
To maximize yield and regio-control, we utilize a "Head-to-Tail" or "Tail-to-Head" modular approach. The choice depends on the stability of the attached groups. For Histamine H3 antagonists (a primary application), the Tail-First strategy is often preferred to prevent side reactions on the heteroaryl head during reduction steps.
Visualization: Modular Assembly Workflow
Figure 1: The "Tail-First" synthetic pathway minimizes steric hindrance and protects the sensitive heteroaryl "head" from reducing conditions.
Protocol A: Regioselective N-Alkylation via Reductive Amination
Target Application: Synthesis of the lipophilic "tail" (e.g., biphenyl-ethyl moiety) common in CNS-active agents.
Rationale
Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination is the self-validating choice because it proceeds via a discrete imine intermediate. If the imine does not form (observable by NMR/TLC), the reducing agent is not added, saving the batch.
Materials
-
Substrate: 1,3'-Bipyrrolidine (dihydrochloride salt requires free-basing; free amine preferred).
-
Electrophile: 4-Biphenylcarboxaldehyde (or specific aryl aldehyde).
-
Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) – Selected for mildness; does not reduce aldehydes/ketones efficiently, only imines.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Catalyst: Acetic Acid (AcOH).
Step-by-Step Methodology
-
Imine Formation (The Control Step):
-
Dissolve 1,3'-bipyrrolidine (1.0 equiv) and the aryl aldehyde (1.05 equiv) in DCE (0.1 M concentration).
-
Add AcOH (1.0–2.0 equiv). The pH should be slightly acidic (~5-6) to catalyze imine formation without protonating the nucleophilic amine entirely.
-
Validation Point: Stir for 1–2 hours at room temperature. Do not proceed until 1H NMR shows the disappearance of the aldehyde -CHO peak (~10 ppm) and appearance of the imine -CH=N- peak (~8.3 ppm).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)3 (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H2).
-
Allow to warm to room temperature and stir overnight (12h).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (pH > 8 is critical to ensure the product is in the free base form for extraction).
-
Extract with DCM (3x). Dry combined organics over Na2SO4.
-
-
Data Analysis (Expected Results):
| Parameter | Specification | Diagnostic Signal (1H NMR) |
| Conversion | >95% | Disappearance of imine proton (8.3 ppm). |
| Purity | >90% (Crude) | Appearance of benzylic -CH2- (singlet/doublet ~3.5-4.0 ppm). |
| Selectivity | Mono-alkylation | Integration of benzylic protons matches core scaffold. |
Protocol B: Heteroaryl Coupling via SNAr
Target Application: Attaching the "Head" group (e.g., Chloropyrimidine, Benzimidazole) to the N1' position.
Rationale
Nucleophilic Aromatic Substitution (SNAr) is preferred over Buchwald-Hartwig coupling for electron-deficient heterocycles due to lower cost and absence of heavy metal contaminants (critical for biological assays).
Materials
-
Substrate: 1,3'-Bipyrrolidine derivative (from Protocol A) or bare scaffold.
-
Electrophile: 2-Chloropyrimidine or 4-Chloropyridine (Must have electron-withdrawing nature).
-
Base: Diisopropylethylamine (DIPEA) or K2CO3.
-
Solvent: DMSO (fastest rates) or Isopropanol (easier workup).
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve the heteroaryl chloride (1.0 equiv) and 1,3'-bipyrrolidine derivative (1.1 equiv) in DMSO (concentration 0.5 M).
-
Add DIPEA (2.5 equiv).
-
Thermodynamic Control: Heat to 80–100°C. SNAr on unactivated systems requires thermal energy to overcome the activation barrier of the Meisenheimer complex formation.
-
-
Monitoring (Self-Validating):
-
Visual: Reaction often turns from colorless to yellow/orange as the pi-system conjugation changes.
-
TLC: Monitor the consumption of the non-polar heteroaryl chloride. The product will be significantly more polar (lower Rf) due to the basic amine.
-
-
Workup (The "Crash Out" Method):
-
Pour the reaction mixture into ice-cold water (10x volume).
-
If the product is solid, it will precipitate (filter and wash).
-
If oil, extract with EtOAc. Note: DMSO removal requires extensive water washing (5x).
-
Quality Control & Purification
The 1,3'-bipyrrolidine scaffold is highly basic. Standard silica gel chromatography often leads to "streaking" and yield loss due to strong adsorption.
Recommended Purification Protocol:
-
Stationary Phase: Amine-functionalized Silica Gel (NH-Silica) OR basic Alumina.
-
Mobile Phase: DCM/MeOH gradient (0% -> 10% MeOH).
-
Modifier: If using standard silica, add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase to cap acidic silanol sites.
Stereochemical Integrity
If using chiral (3R, 3'S)-1,3'-bipyrrolidine starting material, avoid strong bases (e.g., NaH, LiHMDS) and prolonged heating >120°C, which can cause racemization at the C3' center.
References
-
Blass, B. (2015).[1] "Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders." ACS Medicinal Chemistry Letters, 6(3), 235–236.[1] Link
-
Lazewska, D., & Kiec-Kononowicz, K. (2014).[1] "New developments around histamine H3 receptor antagonists/inverse agonists: a patent review (2010–present)." Expert Opinion on Therapeutic Patents, 24(1), 89–111.[1] Link
-
Cowart, M. D., et al. (2009). "Benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(24), 6825-6829. Link
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3'-Bipyrrolidine Synthesis
Ticket ID: BPY-SYN-001 Subject: Yield Optimization & Troubleshooting for 1,3'-Bipyrrolidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
1,3'-Bipyrrolidine is a bicyclic diamine frequently utilized as a core scaffold in medicinal chemistry (e.g., Histamine H3 antagonists, antibiotic side-chains). The formation of the C–N bond between two aliphatic rings presents specific steric and electronic challenges.
While nucleophilic substitution (
The "Golden Route" Protocol (Reductive Amination)
This protocol is based on the foundational work of Abdel-Magid et al., optimized for sterically demanding secondary amines.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Limiting Reagent | N-Boc-3-pyrrolidinone (1.0 equiv) | The ketone is the most expensive component. |
| Amine Partner | Pyrrolidine (1.1 – 1.2 equiv) | Slight excess drives equilibrium toward the imine. |
| Reductant | NaBH(OAc) | Critical: Mild enough to not reduce the ketone, but strong enough to reduce the iminium ion. |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE is superior for solubilizing the STAB complex. |
| Catalyst | Acetic Acid (AcOH) (1.0 equiv) | Protonates the carbinolamine intermediate to facilitate water loss and iminium formation. |
| Temperature | 0°C | Controls exotherm during hydride addition. |
Step-by-Step Workflow
-
Imine Formation (Equilibrium Phase):
-
Charge reaction vessel with N-Boc-3-pyrrolidinone and DCE (0.2 M concentration).
-
Add Pyrrolidine (1.1 equiv).
-
Add Acetic Acid (1.0 equiv).
-
Crucial: Stir for 30–60 minutes before adding reductant. This allows the iminium ion equilibrium to establish.
-
-
Reduction (Irreversible Phase):
-
Cool to 0°C.
-
Add NaBH(OAc)
portion-wise over 15 minutes. -
Warm to Room Temperature and stir for 12–16 hours.
-
-
Quench:
-
Quench with saturated aqueous NaHCO
(gas evolution will occur).
-
Reaction Mechanism & Failure Points (Visualized)
Understanding the mechanism is the only way to troubleshoot low yields. The reaction relies on the formation of the Iminium Ion , which is the actual substrate for the hydride transfer.
Figure 1: Mechanistic pathway showing the critical role of Acetic Acid in promoting Iminium formation over direct Ketone reduction.
Troubleshooting Dashboard (Q&A)
Issue 1: "TLC shows starting material (Ketone) remaining after 24 hours."
Diagnosis: The equilibrium is not shifting toward the imine, or the reductant has decomposed.
-
Root Cause A: Moisture. STAB decomposes in the presence of water. Did you use anhydrous DCE?
-
Root Cause B: Insufficient Acid. Without AcOH, the carbinolamine does not dehydrate to the iminium ion effectively.
-
Corrective Action: Add 4Å Molecular Sieves to the reaction mixture during the "Imine Formation" phase to scavenge water and drive the equilibrium to the right.
Issue 2: "I isolated a large amount of alcohol (3-hydroxy-N-Boc-pyrrolidine)."
Diagnosis: Direct reduction of the ketone occurred instead of reductive amination.
-
Root Cause: The reductant was added before the imine formed, or the reductant was too strong (e.g., using NaBH
instead of STAB). -
Corrective Action: Ensure the 60-minute pre-stir with AcOH is strictly followed. Switch to STAB if using Borohydride.
Issue 3: "Reaction conversion is 100%, but isolated yield is <30%."
Diagnosis: Work-up failure. 1,3'-Bipyrrolidine is a polar diamine and is highly water-soluble, especially in acidic or neutral pH.
-
Root Cause: Loss of product to the aqueous layer during extraction.
-
Corrective Action: Implement the "Salting Out" or "Acid/Base Swing" protocol (see below).
Critical Workflow: The "Acid/Base Swing" Extraction
Standard extraction (Water/Ethyl Acetate) will fail for this molecule. You must manipulate the pH to toggle the solubility.
Figure 2: Optimized work-up flow to recover water-soluble diamines. Note the use of DCM:IPA solvent system.
Advanced Optimization (DoE Factors)
If you are scaling up (>10g), consider these optimization factors:
| Factor | Recommendation | Impact |
| Solvent Switch | Replace DCE with 2-MeTHF | DCE is toxic (Class 1 solvent). 2-MeTHF is a greener alternative that often improves phase separation. |
| Reductant | 2-Picoline Borane | For large scale, STAB generates large boron waste. 2-Picoline Borane is stable, atom-efficient, and works in Methanol. |
| Stoichiometry | Amine (1.5 equiv) | Increasing the amine load drives the reaction to completion faster, minimizing time for side reactions. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3] [Link]
- Tripathy, P. B., et al. (2009). Process for the preparation of 1,3'-bipyrrolidine derivatives.
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Functionalization of 1,3'-Bipyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of 1,3'-Bipyrrolidine. As a Senior Application Scientist, I have compiled this guide to address the common challenges and side reactions encountered during the chemical modification of this versatile scaffold. This resource is designed to provide practical, field-tested insights and troubleshooting strategies to facilitate your research and development endeavors.
The 1,3'-bipyrrolidine core, a bicyclic organic compound with two pyrrolidine rings connected by a single bond, presents a unique set of challenges and opportunities in synthetic chemistry.[1] Its two distinct nitrogen centers and multiple stereocenters demand precise control over reaction conditions to achieve desired outcomes. This guide will walk you through potential pitfalls and offer solutions to streamline your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issues with N-Functionalization: Regioselectivity and Over-alkylation
Question: I am attempting a mono-N-alkylation of 1,3'-bipyrrolidine, but I'm observing a mixture of mono- and di-alkylated products, as well as unreacted starting material. How can I improve the regioselectivity and prevent over-alkylation?
Answer:
This is a classic challenge when working with molecules containing multiple nucleophilic sites. The two nitrogen atoms in 1,3'-bipyrrolidine have different steric and electronic environments, which can be exploited to achieve regioselectivity. However, the mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to di-alkylation.
Causality and Troubleshooting Strategies:
-
Steric Hindrance: The nitrogen on the pyrrolidine ring substituted at the 3-position (N-1') is generally more sterically hindered than the nitrogen on the pyrrolidine ring connected at the 1-position (N-1). This difference can be leveraged to favor mono-alkylation on the less hindered nitrogen.
-
Recommendation: Use a bulky alkylating agent. The increased steric demand will favor reaction at the more accessible N-1 position.
-
-
Protecting Group Strategy: The most reliable method to ensure mono-functionalization is to employ an orthogonal protecting group strategy.[2][3] This involves selectively protecting one nitrogen atom, performing the desired reaction on the unprotected nitrogen, and then deprotecting the first nitrogen.
-
Workflow for Selective N-1 Functionalization:
-
Protection of N-1': Due to its greater steric hindrance, selective protection of N-1' can be challenging. A common strategy is to use a less bulky protecting group under carefully controlled stoichiometric conditions. The Boc (tert-butyloxycarbonyl) group is a good starting point.[4]
-
Functionalization of N-1: With N-1' protected, you can proceed with the functionalization of the N-1 nitrogen.
-
Deprotection: Removal of the protecting group from N-1' will yield the desired mono-functionalized product.
-
-
-
Reaction Conditions:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature to maintain a low concentration of the electrophile, thereby reducing the chance of the mono-alkylated product reacting further.
-
Base Selection: The choice of base can influence the nucleophilicity of the nitrogens. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a good choice.
-
Experimental Protocol: Selective Mono-Boc Protection of a Diamine (Adapted for 1,3'-Bipyrrolidine) [4]
-
Dissolve 1,3'-bipyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C.
-
Add one equivalent of a strong acid (e.g., HCl in dioxane) dropwise. This will protonate one of the nitrogen atoms, rendering it non-nucleophilic.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) to the reaction mixture.
-
Slowly add a base (e.g., triethylamine, DIPEA) to neutralize the ammonium salt and facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction and purify the mono-Boc protected product by column chromatography.
Diagram: Logic for Controlling N-Alkylation
Caption: Iterative workflow for optimizing stereoselective C-H functionalization.
Side Reactions Involving Oxidation
Question: During my functionalization reaction, I'm observing the formation of byproducts that appear to be the result of oxidation. What are the likely oxidation pathways and how can I prevent them?
Answer:
The nitrogen atoms in 1,3'-bipyrrolidine, particularly after N-alkylation to form tertiary amines, can be susceptible to oxidation. Additionally, certain reaction conditions can promote the oxidation of C-H bonds adjacent to the nitrogen atoms.
Common Oxidation Side Reactions:
-
N-Oxide Formation: Tertiary amines can be oxidized to the corresponding N-oxides, especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.
-
Imine/Enamine Formation: Oxidation at the α-carbon to a nitrogen atom can lead to the formation of an iminium ion, which can then be trapped by a nucleophile or deprotonate to form an enamine.
Prevention and Mitigation Strategies:
-
Degassing Solvents: Before use, thoroughly degas your reaction solvents by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Inert Atmosphere: Conduct your reactions under a positive pressure of an inert gas.
-
Avoid Strong Oxidants: If your desired transformation does not require an oxidant, ensure that all your reagents are free from oxidizing impurities.
-
Choice of Catalyst: Be mindful that some metal catalysts can promote aerobic oxidation as a side reaction. *[5] Radical Scavengers: If you suspect a radical-mediated oxidation pathway, the addition of a radical scavenger like BHT (butylated hydroxytoluene) might be beneficial, provided it doesn't interfere with your primary reaction.
Purification Challenges
Question: I am having difficulty purifying my functionalized 1,3'-bipyrrolidine product. It seems to be very polar and I'm struggling with column chromatography.
Answer:
Highly functionalized, nitrogen-containing heterocyclic compounds are often polar, which can make them challenging to purify by standard silica gel chromatography. They may streak on the column or be difficult to elute.
Troubleshooting Purification:
-
Column Chromatography Additives:
-
Base Wash: For basic compounds, pre-treating your silica gel with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine) can help to prevent streaking by neutralizing acidic sites on the silica.
-
Ammonia: Using a mobile phase containing a small amount of ammonium hydroxide can also be effective for eluting basic compounds.
-
-
Alternative Chromatographic Media:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA for peak shaping) can be very effective.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification, especially on a larger scale.
-
Ion-Exchange Chromatography: For compounds that can be protonated to form a cation, cation-exchange chromatography can be a powerful purification technique.
References
-
Organic Syntheses. (R,R) and (R,S)-2,2'-Bispyrrolidine. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. Selective Mono-BOC Protection of Diamines. [Link]
-
Chemical Communications (RSC Publishing). Selective functionalization at N2-position of guanine in oligonucleotides via reductive amination. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. [Link]
-
PubMed. Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues. [Link]
-
ResearchGate. Ligand-Controlled Regiodivergent Hydroalkylation of Pyrrolines. [Link]
-
RSC Publishing. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]
-
RSC Publishing. Synthesis of N-heterocycles from diamines via H 2 -driven NADPH recycling in the presence of O 2. [Link]
-
ACS Publications. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. [Link]
-
PMC. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. [Link]
- Google Patents.
-
PMC. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. [Link]
-
YouTube. mod07lec50 - Regioselectivity of alkylation reactions. [Link]
-
NIH. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. [Link]
-
Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]
-
Beilstein Journals. Controlling the reactivity of La@C 82 by reduction: reaction of the La@C 82 anion with alkyl halide with high regioselectivity. [Link]
-
New strategies for separations through reactions. [Link]
-
Semantic Scholar. N-Heterocyclic carbene (NHC)-catalyzed oxidation of unactivated aldimines to amides via imine umpolung under aerobic conditions. [Link]
-
Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]
-
YouTube. Unlocking Diastereoselectivity Secrets. [Link]
-
ResearchGate. Pseudo-Five-Component Reaction for Diastereoselective Synthesis of Butterfly Shaped Bispiro[Oxindole-Pyrrolidine]s | Request PDF. [Link]
-
quimicaorganica.org. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]
-
PMC. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. [Link]
-
MDPI. Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation. [Link]
-
ResearchGate. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
-
1.2 Deprotection: The Concept of Orthogonal Sets. [Link]
-
ResearchGate. Synthesis of N -heterocycles from diamines via H 2 -driven NADPH recycling in the presence of O 2. [Link]
-
PubMed Central. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]
-
YouTube. 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. [Link]
-
PMC. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]
-
ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]
Sources
- 1. Selective functionalization of a bis-silylene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
"improving stereoselectivity in bipyrrolidine reactions"
Technical Support Center: Stereoselective Bipyrrolidine Synthesis
Topic: Improving Stereoselectivity in Bipyrrolidine Reactions Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary: The C2-Symmetry Challenge
The 2,2'-bipyrrolidine scaffold is a privileged chiral motif, serving as the backbone for C2-symmetric ligands (e.g., in asymmetric catalysis) and a core pharmacophore in viral inhibitors. The primary challenge in its synthesis is controlling the relative stereochemistry (diastereoselectivity, dr) and absolute stereochemistry (enantioselectivity, ee) at the sterically congested 2,2'-bond.
This guide moves beyond standard textbook procedures, focusing on the "hidden variables"—thermodynamic equilibration, aggregate stability, and quench dynamics—that determine success in the lab.
Decision Matrix: Selecting the Right Synthetic Route
Before troubleshooting, ensure you are using the correct methodology for your target scale and substitution pattern.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and structural complexity.
Core Protocol: Sparteine-Mediated Lithiation (The "Gold Standard")
The most versatile method for generating high-ee bipyrrolidines is the lithiation-substitution of N-Boc-pyrrolidine using chiral diamines (Sparteine or O'Brien's surrogates).
Standard Operating Procedure (Optimized):
-
Complexation: N-Boc-pyrrolidine is treated with s-BuLi and (-)-sparteine (or surrogate) at -78 °C in Et₂O.
-
Lithiation: Stirring for 4–6 hours generates the configurationally stable lithium-diamine complex.
-
Substitution: Electrophile (e.g., another pyrrolidine unit or oxidant) is added.
Troubleshooting Module: Lithiation & Stereocontrol
Q1: My enantiomeric excess (ee) is consistently low (<80%). I am using commercial (-)-sparteine.
-
Root Cause 1: Ligand Purity. Commercial (-)-sparteine often contains contaminants that do not induce chirality.
-
Fix: Distill (-)-sparteine from CaH₂ prior to use.
-
-
Root Cause 2: Temperature Fluctuations. The lithiated intermediate racemizes rapidly above -60 °C.
-
Fix: Use an internal temperature probe. Do not rely on bath temperature. Ensure the addition of s-BuLi is slow enough that the internal temp never rises above -75 °C.
-
-
Root Cause 3: Surrogate Mismatch. If making the (+)-enantiomer, you cannot use (-)-sparteine.
-
Fix: Use O'Brien's (+)-sparteine surrogate (1-methyl-bispidine derivative), which is synthetically accessible from (-)-cytisine [1].
-
Q2: I have good ee, but low diastereomeric ratio (dr) when coupling two pyrrolidine rings.
-
Root Cause: Aggregation State. The lithium species can form mixed aggregates that favor the thermodynamic (anti) or kinetic (syn) product depending on the environment.
-
Fix:The LiBr Effect. Add 1.0–2.0 equivalents of anhydrous LiBr. Lithium bromide breaks up higher-order aggregates, often tightening the transition state and improving dr significantly [2].
-
Q3: The reaction stalls or gives low yields despite fresh reagents.
-
Root Cause: LDA/Organolithium Quality. Commercial LDA or s-BuLi solutions degrade over time, accumulating LiOH/LiOR which kills the active catalyst.
-
Fix: Titrate your organolithium immediately before use (using N-pivaloyl-o-toluidine or similar). For LDA, prepare it fresh from diisopropylamine and n-BuLi [2].[1]
-
Troubleshooting Module: Reaction Workup & Isolation
Q4: My product racemizes during purification on silica gel.
-
Root Cause: The 2,2'-bipyrrolidine nitrogen atoms are basic. Acidic sites on silica gel can protonate the nitrogen, facilitating ring-opening or epimerization at the alpha-carbon.
-
Fix 1 (The Triethylamine Wash): Pre-elute your silica column with 1% Et₃N in hexanes to neutralize acidic sites.
-
Fix 2 (Alumina): Switch to neutral Alumina (Brockmann Grade III) for purification.
Q5: I cannot crystallize the diastereomers to separate them.
-
Root Cause: Bipyrrolidines are often oils or low-melting solids.
-
Fix (The Tartrate Trick): Do not try to crystallize the free base. Convert the mixture to the tartrate salt using L-(+)- or D-(-)-tartaric acid.
-
Protocol: Dissolve crude oil in hot ethanol/water. Add 0.5 equiv of tartaric acid. Cool slowly. The diastereomeric salt often crystallizes with >99% optical purity [3].
-
Data & Optimization Tables
Table 1: Impact of Solvent and Additives on Stereoselectivity
| Variable | Condition | Expected Result | Mechanistic Insight |
| Solvent | THF | Low dr, High Reactivity | Solvates Li+, loosening the transition state. |
| Solvent | Et₂O | High dr, High ee | Tighter ion-pairing with the chiral ligand. |
| Solvent | TBME | Moderate dr | Steric bulk of solvent can interfere with ligand binding. |
| Additive | LiBr (1 eq) | Increased dr | Modifies aggregate structure; "Salt Effect". |
| Additive | TMEDA | Low ee | Competes with chiral ligand for Li+ coordination. |
Visualizing the Troubleshooting Logic
Figure 2: Diagnostic flowchart for identifying and resolving stereochemical failures in bipyrrolidine synthesis.
References
-
O'Brien, P. (2008).[2] Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis.[2] Chemical Communications, (6), 655-667.[2] Link
-
Bernstein, P., et al. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. Link
-
Organic Syntheses. (2006).[3] Preparation of (S,S)-2,2'-Bispyrrolidine. Org.[1][3][4][5] Synth., 83, 141. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Research Highlights - People, University of York [york.ac.uk]
- 4. Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"troubleshooting guide for 1,3-dipolar cycloaddition"
Technical Support Center: 1,3-Dipolar Cycloaddition (1,3-DCA)
Welcome to the Advanced Synthesis Support Hub
Ticket ID: #DCA-PRO-2024 Subject: Troubleshooting Guide for 1,3-Dipolar Cycloaddition Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Click" That Won't Click
You are likely here because your "guaranteed" quantitative reaction has stalled, precipitated, or yielded the wrong isomer. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often sold as "foolproof," the reality in complex drug discovery or bioconjugation workflows is far more nuanced.
This guide moves beyond basic textbook definitions. We treat 1,3-DCA as a system of molecular orbital interactions and catalytic cycles that must be balanced. Whether you are battling oxygen sensitivity in CuAAC, fighting for 1,5-regioselectivity with RuAAC, or stabilizing transient nitrile oxides, this protocol is your diagnostic tool.
Triage: The Troubleshooting Decision Matrix
Before altering your reaction, use this logic flow to identify the root cause.
Figure 1: Diagnostic logic flow for common CuAAC failures. Note that "Blue/Green" indicates inactive Cu(II) species.
Module A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]
The core failure mode in CuAAC is the loss of the active Cu(I) species. Cu(I) is thermodynamically unstable and readily oxidizes to Cu(II) (inactive) or disproportionates to Cu(0) and Cu(II).[1]
Critical Mechanism: The Dinuclear Pathway
Recent mechanistic studies suggest the reaction is strictly dinuclear, involving two copper atoms. One copper activates the alkyne (π-complex), and the second coordinates the azide. Implication: If your copper concentration is too low relative to the ligand, you starve the cycle.
Protocol: The "Bulletproof" CuAAC Setup
Designed for 1 mmol scale, adaptable for bioconjugation.
Reagents:
-
Catalyst Source: CuSO₄[1][2]·5H₂O (Precursor) + Sodium Ascorbate (Reductant). Avoid CuI/CuBr unless working in strict glovebox conditions; they are prone to oxidation.
-
Ligand: THPTA (Water-soluble) or TBTA (Organic-soluble).
-
Solvent: t-BuOH/H₂O (1:1) or DMSO.
Step-by-Step:
-
Ligand Pre-complexation (Crucial):
-
Mix CuSO₄ (5 mol%) and Ligand (10-25 mol%) in water before adding to the reaction.
-
Why? This protects Cu ions from disproportionation immediately upon reduction.
-
-
Substrate Addition:
-
Dissolve Alkyne (1.0 eq) and Azide (1.0-1.2 eq) in the solvent.
-
Add the Cu-Ligand complex.
-
-
Initiation:
-
Add Sodium Ascorbate (freshly prepared 1M stock, 10-20 mol%).
-
Observation: The solution should turn from light blue (Cu(II)) to colorless/pale yellow (Cu(I)). If it turns brown, you have Cu(0) nanoparticles (too much reductant/poor ligand protection).
-
-
Oxygen Exclusion:
-
Flush headspace with Argon/N₂. For proteins, use an enzymatic oxygen scavenging system (glucose oxidase/catalase).
-
FAQ: CuAAC Troubleshooting
Q: My protein precipitated after the reaction.
-
A: This is likely due to Reactive Oxygen Species (ROS) generated by the Cu(I)/O₂ cycle.
-
Fix: Add Aminoguanidine or Tyrosine as radical scavengers.
-
Fix: Switch to THPTA or BTTES ligands, which shield the Cu center more effectively than TBTA.
-
Q: I can't remove the copper during workup.
-
A: Standard extraction often fails.
-
Protocol: Wash the organic layer with 0.1 M EDTA (pH 7) or ammonium hydroxide (10%).
-
Solid Phase: Stir the crude mixture with CupriSorb™ resin for 2 hours.[3]
-
Module B: Regioselectivity & The "Other" Isomer (RuAAC)
Classical thermal Huisgen cycloaddition yields a 1:1 mixture of 1,4- and 1,5-triazoles. To force the 1,5-disubstituted isomer, you must switch metals.
Ruthenium Catalysis (RuAAC)
Unlike CuAAC, RuAAC tolerates internal alkynes and proceeds via a ruthenacycle intermediate.[4][2][5][6]
-
Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl ruthenium chloride).
-
Solvent: THF or Dioxane (Anhydrous).
-
Key Constraint: RuAAC is sensitive to sterics on the azide but works well with electron-deficient alkynes.
Comparison Table: Catalyst Selection
| Feature | CuAAC (Copper) | RuAAC (Ruthenium) | Thermal (No Cat.) |
| Regioisomer | 1,4-exclusive | 1,5-exclusive | Mixture (1:1) |
| Alkyne Type | Terminal Only | Terminal & Internal | Both |
| Solvent | Aqueous/Polar | Organic (THF/Tol) | Any |
| Mechanism | Copper Acetylide | Ruthenacycle | Concerted Pericyclic |
Module C: Nitrone & Nitrile Oxide Cycloadditions
These reactions are often uncatalyzed and governed by Frontier Molecular Orbital (FMO) theory.
The FMO Logic (Why your reaction is slow)
1,3-dipoles (Nitrones/Nitrile Oxides) are electron-rich (HOMO-driven). Dipolarophiles (Alkenes) are electron-poor (LUMO-driven).
-
The Gap: The reaction rate depends on the energy gap between HOMO(dipole) and LUMO(dipolarophile).[7]
-
Optimization: If the reaction is sluggish, lower the dipolarophile's LUMO by adding Electron Withdrawing Groups (EWG) or using a Lewis Acid.
Figure 2: FMO interaction governing reaction rate. Minimizing the HOMO-LUMO gap is the key to thermal cycloadditions.
Troubleshooting Unstable Dipoles (Nitrile Oxides)
Nitrile oxides dimerize rapidly to furoxans. You cannot isolate them; they must be generated in situ.
Protocol: In Situ Generation
-
Precursor: Start with the corresponding Aldoxime .
-
Oxidant: Use Chloramine-T or NCS (N-Chlorosuccinimide) .
-
Procedure:
References & Authority
-
CuAAC Mechanism & Ligands:
-
Rostovtsev, V. V., et al.[2] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angew. Chem. Int. Ed. 2002.[11][12]
-
Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology 2011.
-
-
RuAAC Regioselectivity:
-
Zhang, L., et al.[2] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." J. Am. Chem. Soc. 2005.
-
-
Nitrile Oxide / FMO Theory:
Disclaimer: This guide assumes standard laboratory safety protocols. Azides are potentially explosive; always work with small scales (<1g) unless validated. Copper salts are toxic to aquatic life.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chesci.com [chesci.com]
- 8. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | MDPI [mdpi.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 14. ecommons.luc.edu [ecommons.luc.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,3'-Bipyrrolidine Dihydrochloride
Topic: Stability & Handling Troubleshooting CAS: 158606-56-1 (Racemic) / 956605-97-3 (S-isomer) Document ID: TSC-BPY-004
Introduction: The "Deceptive" Salt
Welcome to the Technical Support Center. If you are reading this, you are likely facing one of two scenarios: your white crystalline powder has turned into a sticky, brown gum, or your LCMS purity data is inconsistent with your NMR.
1,3'-Bipyrrolidine dihydrochloride is a critical diamine building block. While the dihydrochloride salt (
Module 1: Physical Instability (The "Sticky Solid" Issue)
User Issue:
"I stored the bottle at room temperature. Two weeks later, the powder has clumped into a hard rock or turned into a viscous goo. Is it still usable?"
Root Cause Analysis: Deliquescence
The dihydrochloride salt is highly hygroscopic . The lattice energy of the crystal is easily overcome by the hydration energy of the two chloride ions and the ammonium centers.
-
Mechanism: Atmospheric water adsorbs onto the crystal surface.
-
Collapse: As water content exceeds ~5% (w/w), the crystal lattice collapses, dissolving the salt in its own absorbed water (deliquescence).
-
Consequence: This is primarily a physical change, not chemical degradation. However, the presence of water accelerates hydrolysis of impurities and oxidation.
Troubleshooting Protocol: Material Recovery
If the material is white but sticky, it is likely chemically pure but physically compromised.
Step-by-Step Recovery:
-
Dissolution: Dissolve the sticky mass in a minimum amount of dry Methanol (MeOH).
-
Azeotropic Drying: Add Toluene (3x volume relative to MeOH) and concentrate on a rotary evaporator. This removes water via azeotrope.
-
Trituration: Add dry Diethyl Ether or MTBE to the residue. Vigorously scratch the flask wall with a spatula to induce crystallization.
-
Filtration: Filter quickly under a blanket of Argon/Nitrogen.
-
Storage: Transfer immediately to a desiccator.
Preventative Workflow (Visualization)
Figure 1: Optimal handling workflow to prevent deliquescence. Opening the bottle in humid air traps moisture inside, degrading the remaining bulk material.
Module 2: Chemical Instability (Discoloration)
User Issue:
"My material has turned pink or light brown. Can I use it for a coupling reaction?"
Root Cause Analysis: Oxidative Coupling
The 1,3'-bipyrrolidine scaffold contains a secondary amine (on the 3'-ring). Even as a salt, trace amounts of free amine (in equilibrium due to surface moisture) are susceptible to oxidation.
-
N-Oxide Formation: Reaction with atmospheric oxygen.
-
Radical Coupling: Trace metal impurities (Fe, Cu) can catalyze single-electron transfers, leading to radical coupling and colored conjugated impurities (browning).
Decision Matrix: Usability
| Observation | Status | Recommendation |
| White / Off-White | Excellent | Proceed with reaction. |
| Pale Yellow / Clumped | Acceptable | Use 1.1 eq. excess in reaction; check pH adjustment. |
| Pink / Red | Compromised | Purify. Trace oxidation products can poison metal catalysts (Pd/Cu). |
| Dark Brown / Liquid | Degraded | Discard. Significant decomposition has occurred. |
Purification Protocol (Recrystallization)
Use this if the material is pink/red.
-
Solvent System: Boiling Ethanol (EtOH) with minimal water.
-
Additives: Add a spatula tip of activated charcoal to absorb colored impurities.
-
Filtration: Filter hot through Celite.
-
Cooling: Allow to cool slowly to 4°C. White needles should form.
Module 3: Solution Chemistry & Free-Basing
User Issue:
"I neutralized the salt with NaOH, but I can't extract the product, or the yield is terrible."
Root Cause Analysis: Solubility & Partitioning
1,3'-Bipyrrolidine is a highly polar diamine.
-
The Trap: The free base is extremely water-soluble and difficult to extract into organic solvents (DCM/EtOAc) from an aqueous layer, leading to massive yield loss.
-
The Risk: The free base is volatile and unstable; it rapidly absorbs
from the air to form carbamates/carbonates.
Strategic Protocol: The "In-Situ" Release
Do not isolate the free base unless absolutely necessary.
Recommended Procedure:
-
Suspend the dihydrochloride salt in the reaction solvent (e.g., DCM, DMF).
-
Add exactly 2.0 - 2.2 equivalents of a non-nucleophilic organic base (e.g., DIPEA or TEA).
-
Stir for 15 minutes. The solution will become clear as the organic-soluble free base is released in situ.
-
Add your electrophile immediately.
Reaction Pathway Visualization
Figure 2: Comparison of isolation strategies. Path B (In-Situ) avoids the high water solubility and instability of the free base.
Frequently Asked Questions (FAQs)
Q1: My NMR in
-
Answer: Likely not. In
, the ammonium protons ( ) exchange rapidly with deuterium, disappearing from the spectrum. This exchange can also broaden adjacent CH protons.-
Fix: Run the NMR in DMSO-d6 to see sharp NH peaks and verify the integral of the salt protons (should integrate to ~2H for the secondary amine and ~1H for the tertiary, depending on protonation state).
-
Q2: Can I store the free base?
-
Answer: No. The free base is an oil that will absorb
from the air within minutes and turn brown within days. Always store as the dihydrochloride salt.
Q3: What is the best way to dry the salt if it gets wet?
-
Answer: Vacuum oven at 40°C over
(phosphorus pentoxide) is the gold standard. Standard silica desiccant is often insufficient for amine salts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9927645, 1,3'-Bipyrrolidine. Retrieved from [Link]
-
Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Evener, et al. (1977). Oxidative degradation pathways of amine hydrochlorides in buffered solutions.[1] (Cited in general amine stability reviews). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading with 1,3'-Bipyrrolidine Ligands
Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing catalyst loading in asymmetric reactions utilizing 1,3'-bipyrrolidine-based ligands. Here, you will find practical troubleshooting advice and frequently asked questions (FAQs) designed to address specific challenges encountered during your experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst loading and the use of 1,3'-bipyrrolidine ligands in asymmetric catalysis.
Q1: What are the first indicators of suboptimal catalyst loading in my reaction?
A1: Initial signs of suboptimal catalyst loading can manifest in several ways:
-
Low Reaction Yield: The most obvious indicator is a lower than expected yield of your desired product.
-
Poor Enantioselectivity (ee): A significant deviation from the expected enantiomeric excess is a strong indicator that the catalytic cycle is not operating optimally.
-
Slow Reaction Rate: If your reaction is proceeding much slower than comparable literature reports, insufficient catalyst concentration may be the cause.
-
Incomplete Conversion: The presence of a substantial amount of starting material after the expected reaction time points towards low catalyst activity or loading.
-
Reaction Stalling: The reaction may initiate but fail to proceed to completion.
Q2: My reaction yield is low. How can I determine if it's a catalyst loading issue?
A2: To diagnose if low yield is related to catalyst loading, consider the following systematic approach:
-
Verify Catalyst and Ligand Integrity: Ensure your metal precursor and the 1,3'-bipyrrolidine ligand are pure and have not degraded. Impurities can poison the catalyst. Consider running a small-scale control reaction with a fresh batch of catalyst and ligand.
-
Systematic Increase in Catalyst Loading: Conduct a series of small-scale experiments where you incrementally increase the catalyst loading (e.g., in 0.5 mol% increments). If the yield improves with increased loading up to a certain point, your initial loading was likely insufficient.
-
Analyze Byproducts: Utilize analytical techniques such as GC-MS or LC-MS to identify any byproducts. The nature of these byproducts can offer valuable clues. For instance, the formation of products from achiral background reactions may suggest the chiral catalyst concentration is too low.
-
Check for Mass Transfer Limitations: In heterogeneous catalysis, or if your catalyst has poor solubility, ensure adequate stirring to minimize mass transfer limitations, which can mimic the effect of low catalyst loading.
Q3: I'm observing a high level of side products. Can this be related to catalyst loading?
A3: Yes, the formation of side products is often directly linked to catalyst loading:
-
Too Low Loading: An insufficient concentration of the active chiral catalyst may not be able to effectively compete with uncatalyzed or side reactions, leading to a decrease in chemoselectivity.
-
Too High Loading: Conversely, an excessively high catalyst loading can sometimes lead to undesired outcomes. This could include the formation of byproducts through catalyst decomposition pathways or the promotion of secondary reactions with the desired product. In some cases, high concentrations of the metal-ligand complex can lead to aggregation, reducing the concentration of the active monomeric catalytic species.
Q4: Can increasing the catalyst loading negatively affect the enantioselectivity of my reaction?
A4: While counterintuitive, it is possible. An adverse effect of higher catalyst loading on enantioselectivity has been observed in some organocatalytic and metal-catalyzed reactions. This can be due to several factors, including:
-
Formation of Less Selective Catalytic Species: At higher concentrations, the metal and ligand may form different, less enantioselective catalytic species, such as dimers or higher-order aggregates.
-
Interference from Catalyst Decomposition Products: Higher catalyst loading can lead to a greater concentration of decomposition products, which may themselves catalyze the reaction non-selectively.
-
Changes in the Rate-Determining Step: A significant change in catalyst concentration could potentially alter the kinetics of the reaction, possibly making a less enantioselective step more influential on the overall outcome.
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered when working with 1,3'-bipyrrolidine ligands.
Problem 1: Low Enantiomeric Excess (ee)
A low or inconsistent enantiomeric excess is a frequent challenge in asymmetric catalysis. The following workflow will help you systematically identify the root cause.
Caption: Troubleshooting workflow for low enantiomeric excess.
Causality Explained:
-
Analytical Method Validation: An unoptimized or inaccurate analytical method, such as chiral HPLC or GC, can provide misleading ee values. It is crucial to first ensure that your method for determining enantioselectivity is robust and reliable.
-
Reagent and Catalyst Purity: Impurities in your starting materials, reagents, or the 1,3'-bipyrrolidine ligand itself can have a detrimental effect on enantioselectivity. For instance, coordinating impurities can compete with the chiral ligand for binding to the metal center, leading to the formation of less selective or inactive species.
-
Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can play a crucial role in the solvation of the catalyst and reactants, which in turn can influence the geometry of the transition state and, consequently, the enantioselectivity.
-
Atmosphere: Many catalytic systems involving metal complexes are sensitive to air and moisture. The presence of oxygen or water can lead to catalyst decomposition or the formation of less active species.
-
Problem 2: Poor Reproducibility
Inconsistent results from batch to batch are a common frustration in catalysis research.
Q: Why am I getting different yields and/or ee values when I repeat the same reaction?
A: Poor reproducibility can often be traced back to subtle variations in experimental parameters that are not immediately obvious. Here's a checklist to help you identify the source of the inconsistency:
-
Reagent and Solvent Quality: Are you using reagents and solvents from the same batch for all your experiments? The purity of these materials can vary between batches. Always use freshly purified solvents when possible.
-
Catalyst Preparation and Handling: If you are preparing the catalyst in situ, ensure that the metal precursor and the 1,3'-bipyrrolidine ligand are added in the correct order and allowed to complex for a consistent amount of time before adding the substrates. The age and storage conditions of the catalyst and ligand can also impact their activity.
-
Inert Atmosphere Technique: Minor leaks in your inert gas setup can introduce variable amounts of oxygen and moisture, leading to inconsistent catalyst deactivation.
-
Temperature Control: Ensure that your reaction vessel is consistently placed in the heating/cooling bath and that the temperature is accurately monitored throughout the reaction.
-
Stirring Rate: In heterogeneous or biphasic reactions, the stirring rate can affect the reaction kinetics. Ensure a consistent and efficient stirring rate for all experiments.
III. Experimental Protocol: Optimizing Catalyst Loading for a Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This section provides a detailed, step-by-step methodology for optimizing catalyst loading in a representative asymmetric 1,3-dipolar cycloaddition of an azomethine ylide, a common application for chiral bipyrrolidine-type ligands.
Reaction: Asymmetric 1,3-dipolar cycloaddition of an iminoester with dimethyl maleate.
Catalyst System: Cu(OAc)₂·H₂O / (R,R)-1,3'-Bipyrrolidine Ligand
Step 1: Preparation of the Catalyst Stock Solution
To ensure accurate dispensing of small amounts of catalyst, it is advisable to prepare a stock solution.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Cu(OAc)₂·H₂O (e.g., 20.0 mg, 0.1 mmol) and the (R,R)-1,3'-bipyrrolidine ligand (e.g., 27.2 mg, 0.11 mmol, 1.1 equivalents).
-
Add freshly distilled, anhydrous solvent (e.g., THF, 10.0 mL) to achieve a known concentration (e.g., 0.01 M).
-
Stir the solution at room temperature for 1 hour to ensure complete formation of the chiral complex.
Step 2: Setting up the Optimization Reactions
Set up a series of parallel reactions with varying catalyst loadings.
| Reaction | Catalyst Loading (mol%) | Volume of Stock Solution (µL) |
| 1 | 0.5 | 50 |
| 2 | 1.0 | 100 |
| 3 | 2.0 | 200 |
| 4 | 5.0 | 500 |
| 5 | 10.0 | 1000 |
Step 3: Reaction Execution
-
To five separate flame-dried reaction tubes under an inert atmosphere, add the iminoester (e.g., 0.2 mmol, 1.0 equiv) and dimethyl maleate (e.g., 0.3 mmol, 1.5 equiv).
-
Add the appropriate volume of the catalyst stock solution to each tube as detailed in the table above.
-
Add any additional solvent required to bring all reactions to the same total volume.
-
Stir the reactions at the desired temperature (e.g., room temperature or 0 °C) for a set period (e.g., 24 hours).
Step 4: Monitoring and Analysis
-
Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by TLC or GC to determine the conversion of the starting material.
-
After the reaction is complete, quench the reaction and perform a standard work-up procedure.
-
Purify the product by column chromatography.
-
Determine the isolated yield for each reaction.
-
Analyze the enantiomeric excess of the purified product for each reaction using chiral HPLC or GC.
Step 5: Data Interpretation
Plot the yield and enantioselectivity as a function of catalyst loading to identify the optimal range.
Expected Outcome: You will likely observe that the yield and enantioselectivity increase with catalyst loading up to a certain point, after which they may plateau or even decrease. The optimal catalyst loading is the lowest amount that provides a high yield and enantioselectivity in a reasonable timeframe.
IV. Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for rational optimization. Below is a generalized catalytic cycle for a copper-catalyzed asymmetric 1,3-dipolar cycloaddition.
Caption: Generalized catalytic cycle for a Cu-catalyzed 1,3-dipolar cycloaddition.
Causality in the Catalytic Cycle:
The chiral 1,3'-bipyrrolidine ligand (L) creates a specific three-dimensional environment around the copper center. This chiral pocket dictates the facial selectivity of the dipolarophile's approach to the azomethine ylide, thereby controlling the stereochemistry of the newly formed stereocenters in the pyrrolidine product. The catalyst loading influences the concentration of the active [Cu(I)-L] species, which in turn affects the rate of each step in the cycle. At optimal loading, the catalytic cycle proceeds efficiently, leading to high yield and enantioselectivity.
V. References
-
Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. Organic & Biomolecular Chemistry. [Link]
-
Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid. [Link]
-
Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Allylic Substitution, Allylic Oxidation, and Cyclopropanation. Baxendale Group. [Link]
-
Optimization of the 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. Diva-Portal.org. [Link]
-
Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis. PubMed. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. [Link]
-
Asymmetric synthesis based on chiral diamines having pyrrolidine ring. Semantic Scholar. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
-
An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction. PubMed. [Link]
Technical Support Center: Workup Procedures for 1,3'-Bipyrrolidine Reactions
Welcome to the technical support center for 1,3'-Bipyrrolidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this versatile heterocyclic scaffold. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic chemistry and analogous procedures for related bipyrrolidine and pyrrolidine derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup of your 1,3'-bipyrrolidine reactions, providing step-by-step solutions and the rationale behind them.
Problem 1: Low or No Product Recovery After Aqueous Workup
Scenario: You've completed your reaction to synthesize a 1,3'-bipyrrolidine derivative. After quenching the reaction and performing a liquid-liquid extraction, you find a very low yield of your desired product in the organic layer.
Possible Causes and Solutions:
-
Cause A: Product is water-soluble. 1,3'-Bipyrrolidines, being basic compounds, can form salts in acidic conditions, increasing their water solubility.
-
Solution:
-
Check the pH of the aqueous layer. If it is acidic, basify it with a suitable base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to a pH of 9-11. This will deprotonate the nitrogen atoms of the bipyrrolidine, making it less water-soluble.
-
Re-extract the basified aqueous layer. Use an appropriate organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate) multiple times to ensure complete extraction of the product.[1]
-
Salt out the product. If the product still has some water solubility, saturating the aqueous layer with sodium chloride before extraction can decrease the product's solubility in the aqueous phase and improve partitioning into the organic layer.
-
-
-
Cause B: Emulsion formation during extraction. The presence of certain reagents or byproducts can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping your product.
-
Solution:
-
Break the emulsion. Add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent with a different polarity.
-
Filtration. Pass the entire mixture through a pad of Celite® or glass wool to break the emulsion.
-
Centrifugation. If the emulsion persists, centrifuging the mixture can help to separate the layers.
-
-
Problem 2: Difficulty in Removing Reagent Byproducts
Scenario: After evaporation of the solvent, your crude product is contaminated with significant amounts of unreacted starting materials or reagent-derived impurities (e.g., triphenylphosphine oxide from a Wittig or Mitsunobu reaction, or tin residues from a Stille coupling).
Possible Causes and Solutions:
-
Cause A: Inefficient initial purification. Simple extraction may not be sufficient to remove all byproducts.
-
Solution: Acid-Base Extraction.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with a dilute acid (e.g., 1 M HCl). Your basic 1,3'-bipyrrolidine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or K₂CO₃) to a pH of 9-11.
-
Extract the now basic aqueous layer with an organic solvent to recover your purified product.[1]
-
-
-
Cause B: Specific, persistent impurities. Some byproducts are notoriously difficult to remove by simple extraction.
-
Solution for Triphenylphosphine Oxide (TPPO):
-
Concentrate the reaction mixture.
-
Suspend the residue in a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ether. TPPO is often insoluble in these solvents and will precipitate.
-
Filter the mixture to remove the precipitated TPPO.
-
-
Solution for Tin Residues:
-
Filter the crude reaction mixture through a plug of silica gel treated with a fluoride source, such as potassium fluoride (KF) on Celite®. The fluoride will react with the tin byproducts, forming insoluble tin fluorides that are retained on the silica.
-
-
Problem 3: Co-elution of Diastereomers during Column Chromatography
Scenario: Your 1,3'-bipyrrolidine synthesis has generated a mixture of diastereomers. During purification by standard silica gel column chromatography, the diastereomers co-elute, resulting in an inseparable mixture.
Possible Causes and Solutions:
-
Cause A: Insufficient resolving power of the chromatographic system. The polarity difference between the diastereomers may be too small for effective separation on standard silica gel.
-
Solution: Optimize Chromatographic Conditions.
-
Solvent System Screening: Systematically screen different solvent systems with varying polarities and compositions. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), often with a small amount of a polar modifier like methanol or triethylamine (for basic compounds).
-
Use of Additives: For basic compounds like 1,3'-bipyrrolidine, adding a small amount of a base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent can improve peak shape and may enhance separation by minimizing tailing on the acidic silica gel.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), or reversed-phase silica (C18).
-
Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for the separation of diastereomers compared to traditional HPLC.[2]
-
-
-
Cause B: Formation of a salt with the stationary phase. The basic nature of the bipyrrolidine can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.
-
Solution: Pre-treatment of Silica Gel.
-
Neutralize the silica gel by preparing a slurry with the eluent containing a small amount of a base (e.g., triethylamine) before packing the column.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction that produces a 1,3'-bipyrrolidine?
A1: A typical workup procedure would be as follows:
-
Quench the reaction: Carefully add an aqueous solution (e.g., water, saturated ammonium chloride, or saturated sodium bicarbonate) to the reaction mixture to stop the reaction and neutralize any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Shake the funnel to partition the product into the organic layer.
-
Wash the organic layer: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, crystallization, or distillation.[1]
Q2: My 1,3'-bipyrrolidine product is an oil. How can I purify it if it doesn't crystallize?
A2: If your product is a non-volatile oil, column chromatography is the most common and effective method of purification. If it is a volatile oil, distillation under reduced pressure (vacuum distillation) can be an excellent purification method.[1]
Q3: How can I confirm the identity and purity of my purified 1,3'-bipyrrolidine?
A3: A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the structure of your molecule.[3][4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can identify the presence of specific functional groups.
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of your sample by showing the number of components present.
Q4: My reaction has produced a mixture of enantiomers of a chiral 1,3'-bipyrrolidine. How can I separate them?
A4: Separating enantiomers requires a chiral environment. Common methods include:
-
Chiral Column Chromatography: Use a chiral stationary phase (CSP) in an HPLC or SFC system. This is often the most direct method for separating enantiomers.
-
Diastereomeric Salt Formation: React your racemic bipyrrolidine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts.[1] These diastereomeric salts have different physical properties and can often be separated by crystallization. After separation, the chiral acid is removed to yield the pure enantiomers.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification of a Basic 1,3'-Bipyrrolidine
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add 50 mL of 1 M HCl (aq) to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Extract the organic layer with another 50 mL of 1 M HCl (aq). Combine the aqueous extracts.
-
Wash the combined aqueous extracts with 50 mL of diethyl ether to remove any remaining non-basic impurities. Discard the ether wash.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., solid NaOH pellets or a concentrated NaOH solution) with stirring until the pH is >10.
-
Extract the basified aqueous solution with three 50 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the purified 1,3'-bipyrrolidine.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the column: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elute the column: Pass the eluent through the column, collecting fractions.
-
Monitor the separation: Monitor the fractions by TLC to identify which fractions contain the desired product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Starting Solvent Systems for Column Chromatography of 1,3'-Bipyrrolidine Derivatives
| Polarity of Compound | Recommended Solvent System | Modifier (if needed) |
| Non-polar | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) | - |
| Moderately Polar | Dichloromethane/Methanol (e.g., 99:1 to 9:1) | 0.5% Triethylamine |
| Polar | Ethyl Acetate/Methanol (e.g., 95:5 to 8:2) | 1% Ammonia in Methanol |
Visualizations
Diagram 1: General Workup and Purification Workflow
Caption: A generalized workflow for the workup and purification of 1,3'-bipyrrolidine reactions.
Diagram 2: Decision Tree for Troubleshooting Low Product Yield
Caption: A decision tree to troubleshoot low product yield during aqueous workup.
References
-
Kıshalı, N., & Coşkun, E. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2). Available at: [Link]
-
Denmark, S. E., Fu, J., & Lawler, M. J. (2006). (R,R)-2,2'-BISPYRROLIDINE AND (S,S)-2,2'-BISPYRROLIDINE: USEFUL LIGANDS FOR ASYMMETRIC SYNTHESIS. Organic Syntheses, 83, 121. Available at: [Link]
-
Al-Hamdany, A.-W. J., Basheer, H. A., & Hassan, E. M. (2016). synthesis and spectral characterization of bis (sub- pyrrolidinyl) diones. Journal of Al-Nahrain University, 19(1), 123-132. Available at: [Link]
-
Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of chromatography. A, 1272, 150–154. Available at: [Link]
-
Davadra, P. M., Dabhi, B., Singh, M. K., Jain, M. R., Joshi, H. S., & Bapodra, A. H. (2011). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality, 23(10), 955–960. Available at: [Link]
-
Ghandi, M., Taherkhani, F., & Shoarinejad, S. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 219–228. Available at: [Link]
-
Mignogna, J. E., et al. (2016). Synthesis of Enantiomeric Polyhydroxyalkylpyrrolidines from 1,3-Dipolar Cycloadducts. Evaluation as Inhibitors of a β-Galactofuranosidase. The Journal of Organic Chemistry, 81(11), 4646-4659. Available at: [Link]
-
Organic Syntheses. (R,R)-2,2'-Bispyrrolidine and (S,S)-2,2'-Bispyrrolidine: Useful Ligands for Asymmetric Synthesis. Available at: [Link]
-
RSC Publishing. (2021). Synthesis of the 3,3′-bipyrrole scaffold from diyne. Available at: [Link]
-
ACS Publications. (1963). The Synthesis of 3,3′-Bipyrrolidines in Both Configurational Series. Available at: [Link]
-
PubMed. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Available at: [Link]
Sources
Technical Support Center: Synthesis of Pyrrolidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2] However, its synthesis is not without challenges, from controlling stereochemistry to minimizing side reactions.
This guide provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic strategies and achieve your target molecules with higher fidelity and yield.
Troubleshooting Guide: Common Experimental Pitfalls
This section addresses the most common issues encountered during pyrrolidine synthesis in a question-and-answer format. We delve into the root causes of these problems and provide actionable solutions.
Issue 1: Reaction Stalls or Results in Low Yield
Question: My reaction to form the pyrrolidine ring is not going to completion, or the yield is consistently low. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent and frustrating issue. The cause often lies in reaction kinetics, catalyst activity, or reagent stability. Let's break down the troubleshooting process.
-
Causality: The formation of the five-membered pyrrolidine ring, whether through cyclization or cycloaddition, involves a critical ring-closing step. The activation energy for this step can be highly sensitive to reaction parameters. Incomplete reactions suggest this barrier is not being efficiently overcome.
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: For metal-catalyzed reactions (e.g., C-H amination, "borrowing hydrogen"), the catalyst's activity is paramount.[3]
-
Catalyst Loading: Are you using the correct catalytic amount? While higher loading can sometimes force a reaction to completion, it can also lead to side products. Try increasing the loading in small increments (e.g., from 1 mol% to 2.5 mol%).
-
Catalyst Deactivation: Is your catalyst sensitive to air or moisture? Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Some catalysts may also be deactivated by impurities in the starting materials.
-
Ligand Choice: The ligand can dramatically influence the catalyst's electronic and steric properties. If using a ligand, consider screening alternatives. For instance, in Ru-catalyzed N-heterocyclization, bidentate phosphine ligands like dppf or DPEphos are often effective.[3]
-
-
Optimize Reaction Conditions:
-
Temperature: Many cyclization reactions require heat to overcome the activation barrier. If your reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-60 °C). Conversely, if you observe decomposition or side product formation, lowering the temperature may be necessary.
-
Concentration: Intramolecular cyclizations are generally favored at high dilution to minimize intermolecular side reactions. If your precursor is forming polymers or dimers, try reducing the concentration.
-
Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals. Some reactions are slow and simply require more time. However, extended reaction times can also lead to product degradation.
-
-
Check Reagent Purity and Stability:
-
Starting Materials: Impurities in starting materials can poison catalysts or participate in side reactions. Re-purify your starting materials if their quality is uncertain.
-
Solvent Quality: Use dry, high-purity solvents. Protic impurities (water, alcohols) can interfere with many organometallic catalysts and strong bases.
-
-
Issue 2: Formation of Persistent Side Products
Question: My reaction produces a significant amount of an undesired byproduct that is difficult to separate. How can I identify and suppress it?
Answer: Side product formation is a common pitfall that complicates purification and reduces yield. The nature of the byproduct provides crucial clues for optimizing the reaction.
-
Sub-Problem A: Over-alkylation in N-Substituted Pyrrolidine Synthesis
-
Symptom: You are attempting to synthesize a mono-N-substituted pyrrolidine, but your product is contaminated with di-substituted products or quaternary ammonium salts.
-
Causality: This occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second, faster alkylation event.[4]
-
Troubleshooting & Mitigation Strategy:
-
Control Stoichiometry: Use a significant excess of the amine relative to the alkylating agent to favor mono-alkylation. This is most practical when the amine is inexpensive.[4]
-
Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low concentration of the alkylating agent, minimizing the chance of the mono-substituted product reacting further.[4]
-
Lower Temperature: Reducing the reaction temperature can increase the selectivity for the primary kinetic product over the thermodynamic (over-alkylated) product.
-
Protecting Groups: For complex syntheses, protecting the pyrrolidine nitrogen with a group like Boc or Cbz is the most robust strategy. After performing other transformations, the protecting group can be cleanly removed.[4]
-
-
-
Sub-Problem B: Formation of Furan Byproducts
-
Symptom: During a Paal-Knorr synthesis (reacting a 1,4-dicarbonyl with an amine), you observe a significant furan byproduct.
-
Causality: The 1,4-dicarbonyl precursor can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan derivative, competing with the desired reaction with the amine.
-
Troubleshooting & Mitigation Strategy:
-
Strict pH Control: This is the most critical factor. The reaction should be run under neutral or weakly acidic conditions. Strong mineral acids heavily favor furan formation.[4]
-
Catalyst Choice: If an acid catalyst is required, use a weak acid like acetic acid or p-toluenesulfonic acid in catalytic amounts.[4]
-
Reaction Monitoring: Use TLC or GC-MS to monitor the reaction. If furan formation is detected early, conditions need immediate adjustment.
-
-
-
Sub-Problem C: Unstable Intermediates
-
Symptom: The reaction mixture shows a complex profile, and the desired product seems to be in equilibrium with an intermediate, such as an imine.[5]
-
Causality: In reductive amination sequences, the intermediate imine or enamine can be stable enough to persist, especially if the reducing agent is added too late or is not sufficiently reactive.
-
Troubleshooting & Mitigation Strategy:
-
Choice of Reducing Agent: Use a reducing agent that is effective under the reaction conditions but does not reduce the starting carbonyl. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and tolerant of slightly acidic conditions that favor iminium ion formation.
-
One-Pot Procedure: Ensure the amine, carbonyl compound, and reducing agent are all present to allow for in-situ formation and immediate reduction of the iminium ion.
-
-
Issue 3: Poor or Incorrect Stereocontrol
Question: My reaction produces a mixture of diastereomers, or the enantioselectivity is low. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is arguably the most significant challenge in modern pyrrolidine synthesis, especially for pharmaceutical applications where a single stereoisomer is often required.[6][7]
-
Causality: Stereocontrol is determined by the transition state geometry of the key bond-forming step. For diastereoselectivity, this involves controlling the relative orientation of existing stereocenters. For enantioselectivity, it requires creating a chiral environment that favors one transition state over its enantiomer.
-
Strategies for Enhancing Stereocontrol:
-
Chiral Starting Materials: One of the most reliable methods is to start with a chiral precursor where the stereochemistry is already set. L-proline and L-4-hydroxyproline are excellent, cost-effective starting points for many complex pyrrolidine targets.[7]
-
Substrate Control: The inherent stereocenters in your substrate can direct the formation of new ones. This is common in intramolecular cyclizations of acyclic precursors derived from amino acids or carbohydrates.[7][8]
-
Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation and then removed. For example, N-tert-butanesulfinyl groups are highly effective for directing additions to imines, allowing for the diastereoselective synthesis of substituted pyrrolidines.[9]
-
Catalyst Control in [3+2] Cycloadditions: 1,3-dipolar cycloadditions are powerful for building the pyrrolidine ring with high stereocontrol.[2]
-
Mechanism: The reaction between an azomethine ylide (the 3-atom component) and a dipolarophile (e.g., an alkene) can create up to four stereocenters in a single step.
-
Achieving Selectivity: Enantioselectivity is achieved by using a chiral metal catalyst (e.g., complexes of Ag, Cu, or Ni) with a chiral ligand. The ligand creates a chiral pocket around the metal center, forcing the reactants to approach from a specific orientation. The choice of metal, ligand, and solvent must be carefully optimized.[1]
-
-
| Catalyst System (Metal/Ligand) | Typical Substrates | Achieved Enantioselectivity (ee) | Reference Insight |
| Ag(I) / Chiral Phosphine | Azomethine ylides from iminoesters + acrylates | Often >90% | Effective for electron-deficient olefins. |
| Cu(II) / Chiral Box-type Ligand | Glycine iminoesters + nitroalkenes | Up to >99% | Highly effective for nitroalkene dipolarophiles.[1] |
| Ni(II) / Chiral N,N'-Dioxide | Azomethine ylides + methyleneindolinones | 85-95% | Useful for constructing spiro-pyrrolidinyl oxindoles. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolidine ring? A1: The most prevalent methods include:
-
[3+2] Dipolar Cycloaddition: Reacting azomethine ylides with alkenes to directly form the ring, offering excellent stereocontrol.[2][10]
-
Intramolecular Cyclization: Using acyclic precursors like amino alcohols or amino ketones to form the ring, often via reductive amination or C-H amination.[7]
-
Reductive Amination of 1,4-Dicarbonyls (Paal-Knorr): A classic method reacting a 1,4-dicarbonyl with a primary amine followed by reduction.
-
"Borrowing Hydrogen" Methodology: An atom-efficient catalytic method converting diols and primary amines into pyrrolidines.[10]
-
Ring Contraction of Pyridines: A newer photo-promoted method to convert abundant pyridines into pyrrolidine derivatives.[10][11]
Q2: I need to synthesize a specific enantiomer of a pyrrolidine derivative. What is the best approach? A2: The most reliable approaches are to either start with an enantiopure building block like L-proline or to employ an asymmetric catalytic method.[7] Asymmetric 1,3-dipolar cycloaddition reactions using a chiral metal-ligand complex are particularly powerful for creating multiple stereocenters with high enantioselectivity.[1]
Q3: My pyrrolidine product appears to be degrading during silica gel column chromatography. What can I do? A3: Basic amines like many pyrrolidine derivatives can interact strongly with acidic silica gel, leading to streaking and decomposition.
-
Solution 1: Neutralize the silica by pre-treating the column with a solvent system containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%).
-
Solution 2: Use a different stationary phase, such as alumina (basic or neutral) or a polymer-based support.
-
Solution 3: If the product is sufficiently volatile or crystalline, consider purification by distillation or recrystallization to avoid chromatography altogether.
Experimental Protocol: Diastereoselective [3+2] Cycloaddition
This protocol provides a representative procedure for the synthesis of a substituted pyrrolidine via a metal-catalyzed 1,3-dipolar cycloaddition, a common and powerful method.
Reaction: Silver-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide with Dimethyl Maleate.
1. Reagent Preparation and Safety:
-
All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvents (e.g., Toluene) should be anhydrous, obtained from a solvent purification system or by distillation over a suitable drying agent.
-
Dimethyl maleate and the imine precursor should be pure. The imine is best prepared fresh.
-
Silver acetate and chiral phosphine ligands are air-sensitive and should be handled in a glovebox or under a positive pressure of inert gas.
2. Reaction Setup:
-
To a flame-dried Schlenk flask under Argon, add silver acetate (AgOAc, 0.05 mmol, 5 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 0.055 mmol, 5.5 mol%).
-
Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.
-
In a separate flask, dissolve the imine (e.g., methyl N-benzylideneglycinate, 1.0 mmol, 1.0 equiv) and dimethyl maleate (1.2 mmol, 1.2 equiv).
-
Add a mild base, such as triethylamine (Et₃N, 1.1 mmol, 1.1 equiv), to the imine/alkene solution. The base is required to generate the azomethine ylide from the imine precursor in situ.
3. Reaction Execution:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).
-
Slowly add the solution of imine, alkene, and base to the catalyst mixture over 1 hour using a syringe pump.
-
Allow the reaction to stir at this temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete (typically 12-24 hours), quench it by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel. (Note: See FAQ Q3 for tips on chromatographing basic amines). The eluent system will need to be optimized (e.g., Hexanes/Ethyl Acetate with 1% Et₃N).
5. Characterization:
-
The structure and purity of the final pyrrolidine derivative should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
-
The diastereomeric ratio (dr) can be determined from the ¹H NMR of the crude product, and the enantiomeric excess (ee) can be determined by chiral HPLC analysis.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- The Journal of Organic Chemistry Ahead of Print. ACS Publications.
- Preventing side reactions in pyrrolidine synthesis. BenchChem.
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News. China Chemistry News.
- Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. National Institutes of Health (NIH).
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Pyrrolidine synthesis via ring contraction of pyridines. Nature Portfolio.
-
Pyrrolidine. Wikipedia. Available at: [Link]
- Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. National Institutes of Health (NIH).
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
- . BenchChem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Technical Support Center: Investigating the Degradation Pathways of 1,3'-Bipyrrolidine Dihydrochloride
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,3'-Bipyrrolidine dihydrochloride. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice to proactively investigate and understand the degradation pathways of this compound. Given that specific degradation pathways for this compound are not extensively documented in public literature, this resource will empower you to design and execute robust forced degradation studies, anticipate potential stability issues, and develop stability-indicating analytical methods.
I. Conceptual Framework: Why Forced Degradation Studies are Critical
Forced degradation, or stress testing, is an essential component of drug development that provides critical insights into the intrinsic stability of a drug substance.[1][2][3] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and elucidate degradation pathways.[3] This information is invaluable for formulation development, packaging selection, and establishing appropriate storage conditions.[3] The goal is to induce a target degradation of 5-20% to ensure that the degradation is significant enough to be detected and characterized without being so excessive that it leads to complex secondary degradation products.[4][5]
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your forced degradation studies of this compound in a question-and-answer format.
Question 1: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
Answer:
This is a common scenario, especially with relatively stable molecules. Here’s a systematic approach to troubleshoot this issue:
-
Rationale: The initial stress conditions may not be sufficiently stringent to induce degradation. The energy input (e.g., heat, light) or the chemical stress (e.g., concentration of acid, base, or oxidizing agent) may be too low.
-
Step-by-Step Troubleshooting:
-
Increase Stressor Intensity:
-
Thermal: Incrementally increase the temperature. If you started at 40°C, try 60°C or 80°C. Be mindful that excessively high temperatures can lead to unrealistic degradation pathways.
-
Hydrolytic: Increase the concentration of the acid or base. If 0.1 M HCl or NaOH did not induce degradation, consider increasing to 1 M.[4] You can also increase the temperature of the hydrolytic study, for example, to 50-60°C.[4]
-
Oxidative: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the duration of exposure.
-
Photolytic: Ensure your light source provides both UV and visible light as per ICH Q1B guidelines.[4] Increase the exposure time if necessary.
-
-
Extend Exposure Time: If you are hesitant to drastically increase the stressor intensity, extending the duration of the study is a viable alternative.
-
Consider Co-solvents: this compound is a salt and likely has good aqueous solubility. However, if you are working with a modified form or in a complex matrix, ensure complete dissolution. The use of a co-solvent may be necessary, but be sure to run a control with the co-solvent alone to rule out any solvent-induced degradation.[6]
-
Verify Analytical Method Sensitivity: Confirm that your analytical method has sufficient sensitivity to detect low levels of degradation products. You may need to optimize your detector settings or sample concentration.
-
Question 2: My chromatogram shows a broad, tailing peak for the parent compound, making it difficult to resolve potential degradants. How can I improve the peak shape?
Answer:
Poor peak shape for a basic compound like this compound in reversed-phase HPLC is often due to interactions with residual silanols on the silica-based column packing.
-
Rationale: The secondary amine functionalities in the pyrrolidine rings are basic and can interact with acidic silanol groups on the column surface through secondary ionic interactions, leading to peak tailing.
-
Step-by-Step Troubleshooting:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. For a basic compound, using a mobile phase with a low pH (e.g., 2.5-3.5) will ensure that the amine groups are protonated. This reduces the interaction with silanol groups. A buffer such as phosphate or citrate is recommended to maintain a consistent pH.
-
Use of an Ion-Pairing Reagent: If pH adjustment is not sufficient, consider adding an ion-pairing reagent to the mobile phase. Reagents like trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can improve peak shape by masking the residual silanols.
-
Column Selection:
-
End-capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups.
-
"Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These have a very low silanol activity.
-
Alternative Stationary Phases: Consider a phenyl or a polar-embedded phase column, which can offer different selectivity and improved peak shape for amines.
-
-
Increase Mobile Phase Ionic Strength: Increasing the buffer concentration in the mobile phase can sometimes help to reduce secondary interactions and improve peak shape.
-
Question 3: I am observing multiple small peaks in my chromatograms, even in my control samples. What could be the cause?
Answer:
The appearance of extraneous peaks can be due to several factors, including contamination, side reactions, or issues with the analytical method itself.
-
Rationale: It is crucial to distinguish between actual degradation products and artifacts. A systematic investigation is needed to identify the source of these peaks.
-
Step-by-Step Troubleshooting:
-
Analyze the Blank: Inject a blank (your sample solvent) to check for contamination from the solvent or the HPLC system.
-
Evaluate the Placebo/Excipients: If you are working with a formulated product, analyze a placebo sample (all components except the active pharmaceutical ingredient) under the same stress conditions. This will help identify peaks originating from excipient degradation.
-
Investigate the Reagents: The reagents used for stress testing (e.g., acids, bases, oxidizing agents) could be a source of contamination. Run a control sample containing only the stressor in the sample solvent.
-
Check for Sample Preparation Artifacts: Some compounds can degrade during sample preparation. For example, if you are neutralizing an acidic or basic stress sample, the neutralization process itself could potentially lead to the formation of byproducts.
-
Consider Photodegradation During Analysis: If your compound is light-sensitive, degradation could be occurring in the autosampler. Use amber vials or a light-protected autosampler.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound based on its structure?
A1: While specific data is not available, we can hypothesize based on the chemical nature of the pyrrolidine ring and the secondary amine functionalities.[7][8]
-
Oxidation: The nitrogen atoms in the pyrrolidine rings are susceptible to oxidation. This could lead to the formation of N-oxides or ring-opening products. Secondary amines can also be oxidized to form nitroxyl radicals.
-
Dehydrogenation: The saturated pyrrolidine rings could undergo dehydrogenation to form unsaturated pyrroline or pyrrole derivatives, especially under photolytic or certain thermal conditions.
-
Ring Opening: Under harsh acidic or basic conditions, cleavage of the C-N bonds in the pyrrolidine rings could occur.
-
Reaction with Excipients: If formulated, the secondary amine groups could potentially react with certain excipients, such as those with aldehyde or ester functionalities.
Q2: What are the recommended starting conditions for a forced degradation study of this compound?
A2: A good starting point is to follow the general conditions outlined in ICH guidelines.[1] The following table provides a recommended set of initial conditions.
| Stress Condition | Recommended Starting Conditions |
| Acidic Hydrolysis | 0.1 M HCl at room temperature for 24 hours. |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 24 hours. |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal | Solid-state at 60°C for 48 hours. |
| Photolytic | Solid-state and in solution, exposed to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantitation of both.
-
Initial Method Development: Start with a standard reversed-phase C18 column and a mobile phase gradient of a buffered aqueous solution (e.g., 20 mM phosphate buffer at pH 3.0) and a polar organic solvent like acetonitrile or methanol.
-
Analyze Stressed Samples: Inject samples from your forced degradation studies.
-
Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of degradation products. If the peak is pure, it indicates that the degradants are being separated.
-
Method Optimization: If co-elution is observed, optimize the method by changing the gradient slope, mobile phase pH, organic solvent, or the column stationary phase.
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q4: What is the best way to characterize the unknown degradation products?
A4: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
LC-MS/MS: A tandem mass spectrometer (MS/MS) allows for the fragmentation of the molecular ion of the degradant. The resulting fragmentation pattern provides valuable structural information.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can provide a highly accurate mass measurement of the degradant, which can be used to determine its elemental composition. By comparing the mass and fragmentation pattern of the degradant to the parent compound, you can often deduce the structure of the degradation product.
IV. Experimental Protocols & Visualizations
Protocol 1: General Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal (in solution): Heat the stock solution at 60°C.
-
Control: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for hydrolytic samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a suitable, validated stability-indicating HPLC method.
Diagram 1: Forced Degradation Study Workflow
Caption: Troubleshooting guide for HPLC peak tailing.
V. Concluding Remarks
The study of degradation pathways is a dynamic and investigative process. This guide provides a robust framework for initiating and troubleshooting your stability studies of this compound. By systematically applying these principles and methodologies, you will be well-equipped to understand the stability profile of your molecule, ensuring the development of a safe, effective, and stable final product. For further assistance, always refer to the latest ICH guidelines and consult with analytical chemistry experts.
VI. References
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 6, 2026, from [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved February 6, 2026, from [Link]
-
Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved February 6, 2026, from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 23-31. Retrieved February 6, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). BioProcess International. Retrieved February 6, 2026, from [Link]
-
Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Retrieved February 6, 2026, from [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Mourne Training Services. Retrieved February 6, 2026, from [Link]
-
G. M. L. T. de Macedo, et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. Retrieved February 6, 2026, from [Link]
-
Pyrrolidine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijisrt.com [ijisrt.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Multi-Step Pyrrolidine Synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support center for pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multi-step pyrrolidine synthesis. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, its synthesis can be fraught with challenges, leading to frustratingly low yields.
This document is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter. We will move from general diagnostic strategies to specific reaction pitfalls, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: General Troubleshooting & Diagnosis
Before delving into reaction-specific issues, it's crucial to have a systematic approach to diagnosing the root cause of low yields. A haphazard approach can waste valuable time and resources.
FAQ: My overall yield for a multi-step synthesis is critically low. Where do I even begin to troubleshoot?
Answer: When a multi-step synthesis fails, it's essential to pinpoint which specific step or steps are underperforming. The "weakest link" in the chain is often the primary contributor to the overall low yield.
A Systematic Approach to Fault Isolation:
-
Review Each Step's Yield: Analyze the yield of each individual reaction in your sequence. A single step with a drastic drop (e.g., from 90% to 30%) is your primary suspect.
-
Verify Starting Material and Intermediate Purity: Do not assume the purity of commercial starting materials or the intermediates you've synthesized. Impurities can poison catalysts, participate in side reactions, or inhibit the desired transformation.
-
Protocol: Before starting a critical step, re-characterize your starting material/intermediate using ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
-
-
Re-evaluate Reaction Conditions: Small, unrecorded deviations from a published protocol can have a significant impact. Verify temperatures, reaction times, atmospheric conditions (e.g., inert gas), and reagent stoichiometry.
-
Analyze the Crude Product: Before purification, take an aliquot of your crude reaction mixture. Analyze it via TLC, LC-MS, or crude NMR. This can reveal:
-
Incomplete conversion (unreacted starting material).
-
Formation of multiple byproducts.
-
Degradation of the desired product.
-
Below is a workflow to guide your initial troubleshooting process.
Caption: General troubleshooting workflow for low-yield multi-step synthesis.
Section 2: Reaction-Specific Challenges
Different methods for constructing the pyrrolidine ring have their own unique failure modes. Here we address common issues associated with specific reaction types.
FAQ: My [3+2] dipolar cycloaddition is giving a low yield of the desired pyrrolidine and multiple regioisomers. How can I improve this?
Answer: The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for pyrrolidine synthesis. However, its success is highly dependent on controlling the stability and reactivity of the ylide and the nature of the dipolarophile.[2]
Causality & Solutions:
-
Poor Ylide Generation: The formation of the azomethine ylide is the critical first step. Inefficient generation leads to unreacted starting materials and low yields.
-
Solution: If using a reductive pathway from amides, ensure your catalyst (e.g., Vaska's complex) is active and the reductant (e.g., a silane) is fresh. NMR studies can help characterize reaction intermediates and confirm ylide formation.[2]
-
-
Regioselectivity Issues: The formation of regioisomers is a common problem, driven by the electronics of both the ylide and the dipolarophile.[2]
-
Solution: Altering the electronic nature of your dipolarophile can significantly influence the outcome. Switching from an electron-poor alkene to one with different substitution patterns can favor one regioisomer. DFT computations can often predict the favored regio- and diastereoselectivities.[2]
-
-
Reaction Conditions: Temperature and solvent can impact the stability of the ylide and the transition state energies of the cycloaddition.
-
Solution: Screen a variety of solvents and temperatures. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy barrier.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Use a well-defined, active catalyst (e.g., Ir(I) or Cu(I) complexes). | Ensures efficient and reproducible generation of the azomethine ylide.[2][3] |
| Solvent | Screen aprotic solvents (e.g., THF, DCM, Toluene). | Solvent polarity can influence the stability of the ylide and the cycloaddition transition state. |
| Temperature | Start at room temperature and screen up to reflux. | Balances the rate of ylide formation with its stability and the rate of cycloaddition. |
| Dipolarophile | Modify electron-withdrawing groups or steric bulk. | Can drastically alter the regioselectivity and diastereoselectivity of the reaction.[2] |
FAQ: My intramolecular cyclization to form the pyrrolidine ring is stalling, leaving significant amounts of the acyclic precursor. What's going wrong?
Answer: Intramolecular cyclization is a common strategy, but its success hinges on several factors, including ring strain, nucleophilicity of the amine, and the nature of the leaving group.
Causality & Solutions:
-
Inefficient Ring Closure: The intramolecular cyclization step may be kinetically slow or reversible.[4] This is particularly true when forming substituted rings.
-
Solution 1 (Catalysis): Many intramolecular C-H amination reactions benefit from a catalyst. Copper and rhodium catalysts are known to facilitate the formation of the C-N bond under mild conditions, often with good functional group tolerance.[3][5]
-
Solution 2 (Protecting Groups): The nucleophilicity of the nitrogen atom is critical. A carbamate protecting group (like Boc) can be less nucleophilic than desired. In some cases, deprotection prior to cyclization may be necessary, or choosing a protecting group that is more easily cleaved or that doesn't suppress nucleophilicity as much.[5]
-
Solution 3 (Reaction Conditions): The choice of base and solvent is crucial. A stronger, non-nucleophilic base might be needed to deprotonate the amine effectively. The reaction may also benefit from higher temperatures to overcome the activation barrier of ring closure.
-
Sources
Module 1: Reaction Optimization & Design of Experiments (DoE)
Welcome to the Process Safety & Scale-Up Support Center Status: Operational | Tier 3 Support | Senior Application Scientist Desk
Mission Directive: This guide bridges the critical gap between bench-scale discovery (mg to g) and pilot-plant manufacturing (kg to tons). Our goal is to transform your chemical recipe into a robust, scalable process by addressing the physical and thermodynamic realities of scale-up.
User Query: "I spent weeks optimizing temperature and stoichiometry one by one, but my yield dropped 15% when I moved to a 5L reactor. What happened?"
Diagnostic:
You likely utilized a "One Variable at a Time" (OVAT) approach.[1] OVAT fails to detect interaction effects . For example, a catalyst might be highly active at
The Fix: Factorial Design of Experiments (DoE) Switch to a systematic statistical approach. This defines a "Design Space"—a multidimensional zone where your process is proven to be robust.
Protocol: Implementing a Full Factorial Screen
-
Identify Critical Process Parameters (CPPs): Temp, Conc, Cat Loading, Time.
-
Set Ranges: Define a "Low" (-1) and "High" (+1) value for each.
-
Execute Matrix: Run experiments at all corner combinations (e.g.,
runs). -
Center Points: Add 3 replicate runs at the midpoint (0,0,0) to check for curvature/reproducibility.
Visualization: The DoE Workflow
Caption: Transition from variable screening to defining a robust Design Space (ICH Q8 aligned).
Module 2: Thermal Safety & Calorimetry
User Query: "My reaction was mild in a 100mL flask, but it triggered a pressure relief valve at 20L. How do I predict this?"
Root Cause:
Surface-area-to-volume ratio (
-
Lab Flask: High
. Heat dissipates easily to the oil bath. -
Reactor: Low
. Heat accumulates faster than the jacket can remove it.
The Metric: Adiabatic Temperature Rise (
Troubleshooting Table: Thermal Hazard Assessment
| Severity Level | Required Control Strategy | |
| < 50 K | Low | Standard Batch process is likely acceptable. |
| 50 - 100 K | Medium | Dosing Controlled: Reagent accumulation must be minimized. |
| > 100 K | High | Critical: Process must be semi-batch. Verify |
Remediation Protocol:
-
Run Reaction Calorimetry (RC1): Measure heat flow (
) over time. -
Calculate Accumulation: If you stop dosing, does heat generation stop immediately?
-
Yes: The reaction is dosing-controlled (Safe).
-
No: Reagents have accumulated. This is a "thermal runaway" risk.
-
Module 3: Physical Scale-Up (Mixing & Mass Transfer)[2][3]
User Query: "We scaled up a heterogeneous hydrogenation, and the reaction stalled. We kept the Power-per-Volume (
Diagnostic:
Constant
-
Problem: In larger vessels, maintaining constant
often results in lower gas hold-up and surface area ( ). -
Correction: For mass-transfer limited reactions, you may need to scale based on Mass Transfer Coefficient (
) or increase agitation intensity beyond simple .
Decision Logic: Selecting the Scale-Up Rule
Caption: Selection matrix for mixing scale-up parameters based on reaction kinetics.
Module 4: Work-Up & Isolation (Crystallization)
User Query: "The product oils out (forms a liquid) instead of crystallizing at scale, or the filtration takes 24 hours."
Root Cause 1: Oiling Out You exceeded the Metastable Zone Width (MSZW) too aggressively.
-
Science: The MSZW is the gap between the solubility curve (thermodynamic limit) and the nucleation curve (kinetic limit).[2]
-
Scale Effect: In a large reactor, local cold spots near the jacket wall can trigger "oiling out" if the cooling ramp is too fast relative to mixing.
Root Cause 2: Filtration Stalls You generated "fines" (tiny particles) due to high shear or rapid nucleation, clogging the filter cloth.
Remediation Protocol:
-
Measure MSZW: Use FBRM (Focused Beam Reflectance Measurement) or turbidity probes to map the nucleation point.
-
Seeding Strategy: Add 1-2% seed crystals within the MSZW (halfway between solubility and nucleation temps). This bypasses spontaneous nucleation and forces growth on existing crystals, ensuring large, filterable particles.
-
Calculate Specific Cake Resistance (
): Run a test filtration and plot vs . [3]-
If the slope is steep,
is high (bad filterability). You must re-optimize the crystallization (slower cooling, better seeding).
-
References
-
ICH Q11 Guideline : Development and Manufacture of Drug Substances. International Council for Harmonisation.
-
Reaction Calorimetry for Safety: Mettler Toledo Reaction Calorimetry Guide. Defines
and thermal accumulation. -
Design of Experiments (DoE) in Pharma : FDA Guidance on Process Validation. Supports the shift from OVAT to multivariate design.
-
Mixing Scale-Up Rules : Paul, E. L., Atiemo-Obeng, V. A., & Kresta, S. M. (Eds.).[1][4][5][6][7][8] Handbook of Industrial Mixing. (Standard reference for P/V vs Tip Speed).
-
Crystallization & MSZW : Chemical Engineering Science, "Metastable Zone Width and Nucleation Kinetics".
Sources
- 1. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. chemenggcalc.com [chemenggcalc.com]
- 4. jetir.org [jetir.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing 1,3'-Bipyrrolidine Synthesis
A Senior Application Scientist's Guide to Navigating the Critical Role of pH
Welcome to the technical support center for 1,3'-Bipyrrolidine reaction optimization. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield, purity, and stereoselectivity of their reactions by mastering one of the most critical, yet often overlooked, parameters: reaction pH . As your dedicated application scientist, I will provide not just protocols, but the fundamental reasoning behind them, empowering you to troubleshoot effectively and innovate confidently.
The 1,3'-Bipyrrolidine scaffold is a vital component in numerous bioactive molecules and pharmaceutical agents.[1] Its synthesis, typically involving the coupling of two pyrrolidine-based precursors, is highly sensitive to the acid-base environment. The nucleophilicity of the pyrrolidine nitrogen, the stability of intermediates, and the propensity for side reactions are all directly governed by the concentration of protons in your reaction medium. This guide will help you navigate these complexities.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during 1,3'-Bipyrrolidine synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low or the reaction has stalled completely. How could pH be the culprit?
A: This is the most common pH-related issue. The root cause almost always lies in the availability and nucleophilicity of your pyrrolidine starting material.
-
Causality (The "Why"): The key to a successful coupling reaction is the lone pair of electrons on the secondary amine of the pyrrolidine ring. This lone pair is what makes it a nucleophile.
-
Under Acidic Conditions (pH < ~10): The pyrrolidine nitrogen (pKa of the conjugate acid is ~11.3) becomes protonated to form a pyrrolidinium salt.[2] This positively charged species has no available lone pair and is not nucleophilic . Your active reactant is effectively sequestered, leading to a dramatic drop in the reaction rate or complete inhibition. In some cases, an acidic environment is intentionally used to generate specific intermediates like iminium salts, but this requires careful control.[3]
-
Under Strongly Basic Conditions (pH > 13): While ensuring the amine is deprotonated, excessively high pH can introduce other problems, such as base-catalyzed side reactions, epimerization of adjacent stereocenters, or degradation of sensitive functional groups on your substrates.[4]
-
-
Recommended Action:
-
Verify Starting pH: Ensure your reaction medium is neutral to slightly basic. For many amine coupling reactions, a pH of 8.0-9.5 is a good starting point to ensure the amine is predominantly in its unprotonated, nucleophilic form.[5]
-
Buffering: If your reaction generates acidic byproducts (e.g., HCl from a coupling reagent), the pH will drop over time, stalling the reaction. Consider using a non-nucleophilic organic base (e.g., DIPEA, 2,6-lutidine) or a formal buffer system if your solvent system allows.
-
Staged Addition: If a reactant or reagent is acidic, consider a staged addition protocol where a base is added concurrently to maintain the optimal pH range.
-
Q2: I'm observing significant formation of side products, particularly elimination or rearrangement products. What is the role of pH here?
A: Side product formation is often a direct consequence of running the reaction at a pH that favors alternative reaction pathways.
-
Causality (The "Why"):
-
Acid-Catalyzed Pathways: Excess acid can catalyze dehydration, rearrangement (e.g., Curtius rearrangement precursors), or ring-opening of strained pyrrolidine derivatives.[4][6] If your molecule has protecting groups, strong acid can lead to premature deprotection, exposing reactive sites that lead to undesired products.
-
Base-Catalyzed Pathways: Strong bases can promote elimination reactions if you have a suitable leaving group beta to a proton. For substrates with stereocenters alpha to a carbonyl or other acidifying group, strong bases can cause epimerization, leading to a loss of stereochemical purity.
-
-
Recommended Action:
-
Characterize Byproducts: Isolate and identify the structure of your main side products. This will provide crucial clues about the unwanted reaction mechanism (e.g., elimination, hydrolysis).
-
pH Screening: Perform a systematic pH screen. Set up small-scale parallel reactions at different pH points (e.g., 7.5, 8.5, 9.5, 10.5) to identify the pH at which the formation of the desired product is maximized and side products are minimized.
-
Review Reagents: Ensure none of your reagents are decomposing under the pH conditions to generate catalysts for side reactions.
-
Q3: My reaction is producing a mixture of diastereomers or enantiomers, even with a chiral catalyst. Can pH affect stereoselectivity?
A: Absolutely. The pH can influence both the catalyst and the substrate, impacting the transition state geometry that dictates stereochemical outcomes.
-
Causality (The "Why"):
-
Catalyst Protonation State: Many asymmetric catalysts, particularly those based on peptides or containing amine functionalities, have specific protonation states that are required for effective stereocontrol.[7][8] Deviating from the optimal pH can alter the catalyst's conformation or its ability to form key hydrogen bonds with the substrate, thereby reducing the energy difference between the diastereomeric transition states and lowering the observed enantioselectivity (ee) or diastereoselectivity (dr).
-
Substrate Conformation: As discussed, pH can lead to epimerization of stereocenters alpha to activating groups, directly eroding the stereochemical integrity of your product.[4]
-
Yield vs. Selectivity Trade-off: It is common to observe that more basic conditions increase the reaction rate and yield but can be detrimental to enantioselectivity.[7] This is often because the uncatalyzed or a less selective background reaction becomes more competitive at higher pH.
-
-
Recommended Action:
-
Consult the literature for your specific catalyst system to identify the recommended pH range.
-
If literature is unavailable, perform a pH screen while carefully monitoring both conversion and stereochemical ratio (ee/dr) by chiral chromatography. This will allow you to find the optimal balance between reactivity and selectivity.
-
Data Summary: General Impact of pH on 1,3'-Bipyrrolidine Reactions
| pH Range | Dominant Pyrrolidine Species | Expected Reaction Outcome | Potential Issues & Troubleshooting |
| Acidic (pH < 7) | Pyrrolidinium Salt (Protonated, R₂NH₂⁺) | Very slow to no reaction. | Low Yield: Amine is non-nucleophilic. Action: Adjust pH to 8.0-9.5 with a non-nucleophilic base. |
| Neutral to Mildly Basic (pH 7-10) | Pyrrolidine (Deprotonated, R₂NH) | Optimal reaction rate for most couplings. | Stalling: Acidic byproducts may lower pH. Action: Add a stoichiometric amount of base or use a buffer. |
| Strongly Basic (pH > 11) | Pyrrolidine (Deprotonated, R₂NH) | Fast reaction, but risk of side reactions. | Low Selectivity/Side Products: Risk of epimerization or elimination. Action: Lower pH to the 8.0-9.5 range. |
Visualizing the Process: Diagrams and Workflows
Diagram 1: The Role of pH in Pyrrolidine Reactivity
Caption: Equilibrium of pyrrolidine between its active (deprotonated) and inactive (protonated) forms.
Diagram 2: Troubleshooting Workflow for pH-Related Issues
Caption: A decision-making workflow for diagnosing and resolving pH-related reaction problems.
Experimental Protocols
Protocol 1: Accurate pH Measurement in Organic Solvents
Measuring pH in non-aqueous or mixed-solvent systems is challenging for standard electrodes.[9]
-
Select the Right Electrode: Use a pH electrode specifically designed for organic solvents, such as one with a movable sleeve junction and a non-aqueous electrolyte (e.g., LiCl in ethanol).
-
Calibration: Calibrate the electrode using standard aqueous buffers, but be aware that the reading in your organic solvent will be an apparent pH (pH*) and should be used for consistency and relative comparison rather than as an absolute thermodynamic value.
-
Procedure:
-
Before starting the reaction, take a small aliquot of your complete reaction mixture (without any components that react instantly).
-
Measure the apparent pH.
-
Periodically and safely withdraw aliquots during the reaction to monitor for pH drift.
-
For water-immiscible solvents, you can perform an aqueous extraction and measure the pH of the aqueous layer, though this only provides an indirect measure.[9]
-
Protocol 2: Small-Scale pH Screening for Reaction Optimization
-
Setup: In parallel reaction vials, prepare your standard reaction mixture.
-
pH Adjustment: To each vial, add a different, carefully measured amount of a suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) or acid to achieve a range of starting apparent pH values (e.g., 7.0, 8.0, 9.0, 10.0, 11.0).
-
Execution: Run all reactions under identical conditions (temperature, stirring, time).
-
Analysis: Quench all reactions simultaneously. Analyze the outcome of each reaction by a quantitative method like LC-MS or qNMR to determine the yield of the desired product and the formation of major side products.
References
-
Al-Shabib, N. A., et al. (2024). The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. RSC Advances, 14(7), 4883-4895. Available at: [Link][10][11]
-
Che, C., et al. (2021). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Chemical Reviews, 121(15), 9347-9414. Available at: [Link][7]
-
Carroll, J. B., et al. (2008). Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H. Tetrahedron Letters, 49(49), 6943-6946. Available at: [Link][4]
-
Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1085-1097. Available at: [Link][3]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. IntechOpen. Available at: [Link][1]
-
METTLER TOLEDO. (n.d.). pH Measurement of Organic Solvents. Available at: [Link][9]
-
Padwa, A., et al. (2009). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 14(11), 4641-4669. Available at: [Link][12]
-
Al-Horani, R. A. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(15), 4998. Available at: [Link][8]
-
GE Healthcare. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Available at: [Link][13]
-
Tanis, K. M., et al. (2020). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 142(30), 13111-13118. Available at: [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 4. Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.cn]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Chiral Diamines in Asymmetric Synthesis: 1,3'-Bipyrrolidine Dihydrochloride in Focus
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the pursuit of enantiomerically pure molecules, the synthetic chemist's toolkit is ever-expanding with novel chiral catalysts and ligands. Among these, chiral diamines have carved a significant niche, serving as versatile scaffolds that can impart high levels of stereocontrol in a vast array of chemical transformations. Their ability to form well-defined, often rigid, chelate complexes with metal centers is fundamental to their efficacy in asymmetric catalysis.
This guide offers a comparative analysis of 1,3'-Bipyrrolidine dihydrochloride, a C2-symmetric chiral diamine, against other stalwart chiral diamines: (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH), (-)-Sparteine, and 2,2'-Diamino-1,1'-binaphthyl (BINAM) derivatives. We will delve into their structural attributes, catalytic performance supported by experimental data, and the mechanistic underpinnings of their stereodirecting capabilities.
This compound: A Profile
1,3'-Bipyrrolidine is a bicyclic organic compound featuring two pyrrolidine rings connected by a single bond[1]. The dihydrochloride salt is a stable, solid form, facilitating its handling and storage. The free base, typically generated in situ, possesses two stereogenic centers, which contribute to its potential as a chiral ligand in coordination chemistry and as a building block in organic synthesis[1]. Its flexible yet defined structure allows for the formation of a five-membered chelate ring with a metal, creating a chiral environment that can effectively induce asymmetry in catalytic reactions.
While still emerging compared to more established chiral diamines, 1,3'-bipyrrolidine and its derivatives have shown promise in various asymmetric transformations, including 1,3-dipolar cycloaddition reactions for the synthesis of complex heterocyclic structures[2].
Comparative Analysis with Archetypal Chiral Diamines
The selection of a chiral diamine is contingent upon the specific reaction, substrate, and metal catalyst. A direct comparison in a single reaction for all four diamines is often not available in the literature, as certain diamines are preferentially used for specific types of transformations. Therefore, we will compare their performance in reactions where they have demonstrated significant success.
(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH): The Workhorse
(1R,2R)-(-)-1,2-Diaminocyclohexane is a C2-symmetric vicinal diamine that is widely used in asymmetric synthesis as a chiral auxiliary, ligand, and organocatalyst[3][4]. Its rigid trans-cyclohexane backbone provides a well-defined and predictable chiral environment.
Performance in Copper-Catalyzed Conjugate Addition:
(-)-Sparteine: The Conformationally Locked Alkaloid
(-)-Sparteine is a naturally occurring tetracyclic chiral diamine with a rigid, cage-like structure. It is particularly renowned for its use in asymmetric deprotonation reactions involving organolithium bases[5][6][7]. The complexation of (-)-sparteine with an organolithium reagent creates a chiral base that can enantioselectively remove a proton, leading to the formation of a configurationally stable organolithium species.
Performance in Asymmetric Deprotonation:
A classic example is the asymmetric deprotonation of N-Boc-pyrrolidine. The sec-butyllithium/(-)-sparteine complex can deprotonate the pyrrolidine ring with high enantioselectivity, leading to products with up to 98% ee after quenching with an electrophile.
BINAM Derivatives: Axially Chiral Powerhouses
2,2'-Diamino-1,1'-binaphthyl (BINAM) and its derivatives are C2-symmetric chiral diamines possessing axial chirality. The high steric barrier to rotation around the C-C bond connecting the two naphthalene rings provides a stable and well-defined chiral pocket.
Performance in Asymmetric Strecker Reaction:
BINAM-derived Schiff bases have been successfully used as ligands in the asymmetric Strecker reaction. For example, in the hydrocyanation of imines, these ligands can induce high enantioselectivity, often achieving ee values greater than 90% for the synthesis of chiral α-amino nitriles.
Experimental Protocols and Methodologies
To provide a practical framework for the application of these chiral diamines, we present detailed protocols for representative reactions.
Protocol 1: Copper-Catalyzed Conjugate Addition of Diethylzinc to Cyclohexenone
This protocol is a general representation of a widely used method for creating a new carbon-carbon bond with stereocontrol.
Experimental Workflow:
Caption: General workflow for copper-catalyzed conjugate addition.
Step-by-Step Methodology:
-
A solution of Cu(OTf)₂ (e.g., 0.030 mmol) and the chiral diamine ligand (e.g., 0.065 mmol) in an anhydrous solvent such as toluene (3 mL) is stirred under an argon atmosphere for 1 hour at room temperature.
-
The resulting solution is cooled to the desired temperature (e.g., -20 °C).
-
Cyclohexenone (e.g., 1.2 mmol) is added to the mixture.
-
A solution of diethylzinc (e.g., 1.5 equivalents, 1 M in a suitable solvent) is added dropwise.
-
The reaction is stirred for a specified time (e.g., 3 hours) at the same temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
-
The yield is determined, and the enantiomeric excess is measured using chiral HPLC or GC.
Protocol 2: Asymmetric Deprotonation of N-Boc-Pyrrolidine with s-BuLi/(-)-Sparteine
This protocol exemplifies the use of a chiral base to achieve enantioselective functionalization.
Experimental Workflow:
Caption: Workflow for asymmetric deprotonation and trapping.
Step-by-Step Methodology:
-
To a solution of (-)-sparteine in an anhydrous ether solvent at -78 °C is added sec-butyllithium (s-BuLi).
-
After stirring for a short period, a solution of N-Boc-pyrrolidine is added.
-
The mixture is stirred at -78 °C for several hours to allow for complete deprotonation.
-
An electrophile (e.g., trimethylsilyl chloride) is added to trap the resulting chiral organolithium species.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted, purified, and analyzed for yield and enantiomeric excess.
Mechanistic Rationale for Stereoselectivity
The origin of enantioselectivity lies in the formation of a diastereomeric transition state, where the chiral ligand creates a biased environment that favors one pathway over the other.
Generalized Catalytic Cycle for Copper-Catalyzed Conjugate Addition:
Caption: Generalized catalytic cycle for conjugate addition.
In the copper-catalyzed conjugate addition, the chiral diamine (L*) forms a complex with the copper(I) species. Transmetalation from the organozinc reagent generates a chiral copper-alkyl species. The enone then coordinates to this complex. The stereochemistry of the newly formed C-C bond is determined during the migratory insertion step. The chiral ligand directs the facial selectivity of the enone and the trajectory of the alkyl group transfer, leading to the preferential formation of one enantiomer.
Mechanism of (-)-Sparteine-Mediated Asymmetric Deprotonation:
Caption: Mechanism of asymmetric deprotonation with (-)-sparteine.
In the case of (-)-sparteine, it forms a well-defined complex with the organolithium base. The substrate then coordinates to this chiral complex. The rigid structure of sparteine creates two diastereomeric transition states for proton abstraction, one of which is significantly lower in energy. This energy difference dictates the enantioselectivity of the deprotonation.
Conclusion
The selection of a chiral diamine is a critical decision in the design of an asymmetric synthesis. While this compound is a promising and versatile ligand, its full potential and comparative performance against established diamines like DACH, (-)-sparteine, and BINAM derivatives are still being explored. This guide has provided a framework for understanding the strengths and typical applications of these key chiral diamines. The provided protocols and mechanistic insights serve as a starting point for researchers to make informed decisions in their pursuit of efficient and highly enantioselective transformations.
References
-
Carl ROTH. Safety Data Sheet: 3,3'-Diaminobenzidine tetrahydrochloride. (2024). [Link]
-
CP Lab Safety. (S)-1,3'-Bipyrrolidine dihydrochloride, 97% Purity, C8H18Cl2N2, 1 gram. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC. [Link]
-
Lead Sciences. (R)-1,3'-Bipyrrolidine dihydrochloride. [Link]
-
Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enantioselective conjugate addition of dialkylzinc reagents to cyclic and acyclic enones catalyzed by ch. CORE. (2019). [Link]
-
Sparteine-Free, Highly Stereoselective Construction of Complex Allylic Alcohols Using 1,2-Metallate Rearrangements. PMC. [Link]
-
A New Sparteine Surrogate for Asymmetric Deprotonation of N -Boc Pyrrolidine. ResearchGate. (2025). [Link]
-
Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. JACS Directory. (2024). [Link]
-
Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. PubMed Central. (2023). [Link]
-
Peter O'Brien's Group Research Highlights. University of York. [Link]
-
Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications (RSC Publishing). [Link]
-
Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews (ACS Publications). [Link]
-
S1 Copper catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones. Construction of all-carbon quat. AWS. [Link]
-
Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]
-
Catalytic asymmetric construction of quaternary α-amino acid containing pyrrolidines through 1,3-dipolar cycloaddition of azomethine ylides to α-aminoacrylates. PubMed. (2013). [Link]
-
Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF. PubMed. (2010). [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. (2024). [Link]
- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]
-
Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water. ChemRxiv. [Link]
-
(R∗,R∗) and (R∗,S∗)-2,2'-Bispyrrolidine. Organic Syntheses Procedure. [Link]
-
Copper-catalyzed 1,4-conjugate addition of diethylzinc to.... ResearchGate. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. MDPI. (2025). [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]
-
(PDF) Sparteine Metal Complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. ResearchGate. (2025). [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Pyrrolidine. Wikipedia. [Link]
Sources
- 1. CAS 267241-99-6: 1,3'-bipyrrolidine | CymitQuimica [cymitquimica.com]
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- 3. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 5. jacsdirectory.com [jacsdirectory.com]
- 6. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation of Analytical Methods for 1,3'-Bipyrrolidine: A Comparative Technical Guide
Executive Summary: The "Invisible" Amine Challenge
1,3'-Bipyrrolidine (CAS: 19714-26-2 for free base; 913702-34-8 for 2HCl) represents a distinct class of bicyclic diamines frequently used as building blocks for kinase inhibitors and GPCR ligands.[1] Its analytical validation presents two critical hurdles:
-
Lack of Chromophore: The molecule lacks a conjugated
-system (e.g., benzene ring), rendering standard UV detection (254 nm) ineffective.[1] -
High Polarity & Basicity: With two nitrogen centers, the molecule is highly polar and prone to severe tailing on standard C18 columns due to silanol interactions.[1]
This guide objectively compares three validation strategies—HILIC-MS/MS , Derivatization-HPLC-UV , and GC-FID —and provides a detailed, self-validating protocol for the most robust accessible method: FMOC-Cl Derivatization .[1]
Comparative Analysis of Methodologies
The following matrix synthesizes experimental performance data for 1,3'-Bipyrrolidine across three standard analytical platforms.
Table 1: Performance Comparison Matrix
| Feature | Method A: HILIC-MS/MS | Method B: FMOC-HPLC-UV | Method C: GC-FID (Base Deactivated) |
| Primary Application | Trace Bioanalysis (PK/PD) | QC Release & Purity Assay | Raw Material Solvent/Purity |
| Detection Limit (LOD) | < 1.0 ng/mL (High Sensitivity) | ~50 ng/mL | ~10 µg/mL |
| Selectivity | Excellent (Mass based) | High (Chemical tag specificity) | Moderate (Thermal separation) |
| Throughput | High (5-min run) | Low (Requires reaction time) | Medium (15-20 min run) |
| Cost per Sample | High (Instrumentation) | Moderate (Reagents) | Low |
| Key Limitation | Matrix effects (Ion suppression) | Extra sample prep steps | Thermal degradation risk |
Decision Logic for Method Selection
The choice of method depends strictly on the sample matrix and required sensitivity.
Figure 1: Decision tree for selecting the optimal analytical technique based on sample origin and sensitivity requirements.
Deep Dive Protocol: FMOC-Cl Derivatization HPLC-UV
While LC-MS is superior for sensitivity, FMOC-Cl (9-Fluorenylmethyl chloroformate) derivatization is the most robust technique for QC labs lacking MS.[1] It solves the "chromophore problem" by attaching a UV-active fluorenyl group to the secondary amine, enabling stable detection at 265 nm.
Scientific Rationale
1,3'-Bipyrrolidine contains secondary amine groups.[1] FMOC-Cl reacts rapidly with secondary amines under alkaline conditions (pH 8–9) to form stable carbamates.[1]
-
Reaction: Amine + FMOC-Cl
FMOC-Amine + HCl[1] -
Why FMOC? Unlike OPA (o-phthalaldehyde), FMOC reacts with both primary and secondary amines and forms a fluorescent/UV-active derivative that is highly lipophilic, improving retention on C18 columns.
Reagents & Preparation[1][2][3]
-
Analyte Stock: 1.0 mg/mL 1,3'-Bipyrrolidine in water.[1]
-
Derivatizing Reagent: 5 mM FMOC-Cl in Acetonitrile (ACN).
-
Buffer: 0.2 M Borate Buffer (pH 9.0).
-
Quenching Agent: 0.1 M Glycine (removes excess FMOC-Cl to prevent interference).[1]
Step-by-Step Workflow
-
Mix: In a 1.5 mL vial, combine 100 µL Sample + 100 µL Borate Buffer .
-
React: Add 200 µL FMOC-Cl Reagent . Vortex immediately.
-
Incubate: Let stand at ambient temperature for 5 minutes . (Reaction is kinetic; consistency is key).
-
Quench: Add 50 µL Glycine solution . Vortex and wait 1 minute.
-
Note: FMOC-Cl itself absorbs UV.[1] Glycine reacts with the excess reagent to shift its elution time away from the analyte.
-
-
Dilute: Add 550 µL Mobile Phase A to match initial gradient conditions.
-
Inject: 10 µL into HPLC.
Chromatographic Conditions[1][2][4][5]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 30% B to 90% B over 15 mins. (The derivative is hydrophobic).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 265 nm (Fluorenyl absorption max).[1]
Validation Framework (ICH Q2(R1))
To ensure scientific integrity, the method must be validated against the following criteria.
Specificity (Selectivity)
The FMOC-glycine adduct (quenching byproduct) elutes earlier than the FMOC-Bipyrrolidine derivative due to the polarity of the glycine carboxylic acid.
-
Requirement: Resolution (
) > 2.0 between the derivatized analyte and the reagent peak.
Linearity & Range[1][3][4][5]
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Acceptance:
. -
Causality: The reaction must be performed with excess FMOC-Cl (at least 10-fold molar excess) to ensure the reaction is limited only by the analyte concentration, preserving linearity.
Accuracy (Recovery)
Perform spike-recovery at 3 levels (50%, 100%, 150% of target).
-
Acceptance: 98.0% – 102.0%.
Precision[4][5]
-
System Precision: 6 injections of standard (
). -
Method Precision: 6 separate preparations (
).
Visualizing the Workflow
The following diagram illustrates the critical path for the FMOC derivatization logic, ensuring the user understands the why behind the quenching step.
Figure 2: Reaction scheme and separation logic for FMOC-Cl derivatization of secondary amines.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link
-
Thermo Fisher Scientific. (n.d.).[1] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link
-
PubChem. (2023).[1] Compound Summary: Pyrrolidine.[1][4] National Library of Medicine.[1][5] Link
-
Agilent Technologies. (2020).[1] Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Application Note. Link
Sources
A Senior Application Scientist's Guide to the Stereospecific Biological Activity of Bipyrrolidine Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the bipyrrolidine scaffold represents a privileged structure with significant potential in therapeutic applications. Its rigid, C2-symmetric, and chiral nature makes it an attractive building block for creating novel ligands with high affinity and selectivity for various biological targets. However, the seemingly subtle differences between the stereoisomers of bipyrrolidine—specifically the (R,R), (S,S), and meso forms—can lead to dramatically different biological outcomes. This guide provides an in-depth comparison of the biological activities of bipyrrolidine stereoisomers, drawing upon established principles of stereopharmacology and data from related pyrrolidine-containing compounds to illuminate the critical role of stereochemistry in their function. While direct comparative studies on simple bipyrrolidine stereoisomers are an emerging area of research, the evidence from more complex analogs provides a compelling rationale for the importance of stereoisomerically pure bipyrrolidines in drug design and development.
The Significance of Chirality in Drug Action
Chirality is a fundamental concept in pharmacology, as the stereochemistry of a drug molecule can profoundly influence its interaction with chiral biological targets such as receptors, enzymes, and ion channels.[1] Enantiomers, being non-superimposable mirror images, can exhibit different pharmacokinetic and pharmacodynamic properties.[2] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).[1] Therefore, the development of single-enantiomer drugs is often preferred to maximize efficacy and safety.[3]
Bipyrrolidine Stereoisomers: A Structural Overview
The 2,2'-bipyrrolidine core can exist as three distinct stereoisomers:
-
(R,R)-2,2'-bipyrrolidine: A C2-symmetric chiral molecule.
-
(S,S)-2,2'-bipyrrolidine: The enantiomer of the (R,R)-isomer, also C2-symmetric and chiral.
-
(R,S)- or meso-2,2'-bipyrrolidine: An achiral diastereomer with a plane of symmetry.
The distinct three-dimensional arrangement of the two pyrrolidine rings in each stereoisomer dictates how they present their functional groups for interaction with biological targets.
Comparative Biological Activity: Insights from Pyrrolidine-Containing Ligands
While a comprehensive head-to-head comparison of the biological activities of the three 2,2'-bipyrrolidine stereoisomers is not yet extensively documented in the literature, compelling evidence from structurally related compounds underscores the profound impact of stereochemistry. A primary biological target for many pyrrolidine-containing molecules is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[4]
Case Study: Chiral Cyclopropanes Targeting α4β2-nAChRs
A study on a series of chiral cyclopropane derivatives incorporating an N-methyl-pyrrolidine moiety revealed significant stereoselectivity in their binding to and potency at α4β2- and α4β2-nAChRs. The compound with an (S)-configuration of the N-methyl-pyrrolidine and a (1S,2R)-configuration of the cyclopropane ring was found to be at least 70-fold more potent at α4β2-nAChRs and 10-fold more potent at α4β2-nAChRs than its diastereoisomers.[5] This highlights that a precise spatial arrangement of the pyrrolidine ring and its substituents is crucial for optimal receptor interaction.
Case Study: Arylpyrrolidinols as Antinociceptive Agents
In a study of chiral arylpyrrolidinols, the antinociceptive activity was found to be clearly influenced by the stereochemical features of the molecules. The (2R,3S) enantiomer of the phenylpyrrolidinols was identified as the eutomer, exhibiting the most potent activity in a formalin test, which is a model for chronic pain.[6] This again demonstrates that the specific 3D orientation of the pyrrolidine ring and its substituents is a key determinant of biological function.
Based on these and other similar findings, it is highly probable that the (R,R), (S,S), and meso stereoisomers of 2,2'-bipyrrolidine will also exhibit distinct biological profiles when interacting with targets such as nAChRs. The C2-symmetry of the (R,R) and (S,S) enantiomers may allow for a bivalent interaction with the receptor, potentially leading to higher affinity and/or potency compared to the meso isomer. The different spatial orientations of the nitrogen lone pairs and any substituents on the pyrrolidine rings will undoubtedly influence their binding modes and subsequent functional effects (agonist, antagonist, or modulator).
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activities of bipyrrolidine stereoisomers, a series of well-defined in vitro and in vivo assays should be employed. Below are representative protocols for key experiments.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay determines the affinity of the bipyrrolidine stereoisomers for specific nAChR subtypes. A common method is a competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of each bipyrrolidine stereoisomer for a specific nAChR subtype (e.g., α4β2 or α7).
Materials:
-
Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).[7]
-
Bipyrrolidine stereoisomers ((R,R), (S,S), and meso).
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and filter mats.
-
Scintillation counter.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the bipyrrolidine stereoisomers in assay buffer. Prepare a working solution of the radioligand at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Bipyrrolidine stereoisomer solution (or buffer for total binding wells)
-
Cell membrane preparation
-
Radioligand solution
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).[7]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of each bipyrrolidine stereoisomer that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value for each stereoisomer using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the bipyrrolidine stereoisomers on a cell line.
Objective: To determine the concentration of each bipyrrolidine stereoisomer that reduces the viability of a cell line by 50% (IC50).[8]
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y).
-
Cell culture medium and supplements.
-
Bipyrrolidine stereoisomers.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the bipyrrolidine stereoisomers in cell culture medium and add them to the wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[6]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the concentration of the bipyrrolidine stereoisomer and determine the IC50 value for each.
Signaling Pathways and Functional Outcomes
The interaction of bipyrrolidine stereoisomers with their biological targets, such as nAChRs, can trigger a cascade of intracellular signaling events that ultimately determine the cellular response.
Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[9] This influx of ions depolarizes the cell membrane, leading to the activation of voltage-gated ion channels and the propagation of an electrical signal. The increase in intracellular Ca²⁺ can also act as a second messenger, activating a variety of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and neuroprotection.[9][10]
// Nodes Bipyrrolidine [label="Bipyrrolidine\nStereoisomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="Nicotinic\nAcetylcholine Receptor\n(nAChR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ion_Channel [label="Ion Channel\nOpening", fillcolor="#FBBC05", fontcolor="#202124"]; Cation_Influx [label="Na+ / Ca2+\nInflux", fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolarization [label="Membrane\nDepolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; VGICs [label="Voltage-Gated\nIon Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal_Propagation [label="Signal\nPropagation", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K-Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection &\nCell Survival", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Synthesis [label="Synthesis & Resolution of\n(R,R), (S,S), and meso\nBipyrrolidines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding_Assay [label="nAChR Binding Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functional_Assay [label="Functional Assay\n(e.g., Ca2+ influx)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytotoxicity_Assay [label="In Vitro Cytotoxicity\n(e.g., MTT Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Assay [label="In Vivo Model\n(e.g., Antinociception)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Comparative Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR)\nDetermination", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Synthesis -> Binding_Assay; Synthesis -> Functional_Assay; Synthesis -> Cytotoxicity_Assay; Binding_Assay -> Data_Analysis; Functional_Assay -> Data_Analysis; Cytotoxicity_Assay -> Data_Analysis; Data_Analysis -> SAR; SAR -> In_Vivo_Assay; }
Caption: Workflow for comparing bipyrrolidine stereoisomers.
Data Summary and Interpretation
The following table summarizes the hypothetical comparative data for the bipyrrolidine stereoisomers based on the principles of stereopharmacology and evidence from related compounds.
| Stereoisomer | nAChR Binding Affinity (Ki, nM) | Functional Activity at nAChR | In Vitro Cytotoxicity (IC50, µM) |
| (R,R)-Bipyrrolidine | Low (e.g., 10) | Potent Agonist | High (e.g., >100) |
| (S,S)-Bipyrrolidine | High (e.g., 500) | Weak Partial Agonist/Antagonist | Moderate (e.g., 50) |
| meso-Bipyrrolidine | Intermediate (e.g., 100) | Negligible Activity | Low (e.g., 10) |
Interpretation:
In this hypothetical scenario, the (R,R)-bipyrrolidine is the eutomer, exhibiting high affinity and potent agonist activity at the nAChR with low cytotoxicity. The (S,S)-enantiomer has significantly lower affinity and a different functional profile, possibly acting as a weak partial agonist or antagonist, and displays moderate cytotoxicity. The meso-isomer shows intermediate affinity but lacks significant functional activity and has the highest cytotoxicity. These hypothetical data illustrate how the three-dimensional structure of each stereoisomer can lead to distinct interactions with the biological target, resulting in different functional outcomes and toxicity profiles.
Conclusion and Future Directions
The stereochemistry of bipyrrolidine scaffolds is a critical determinant of their biological activity. While direct comparative studies on the fundamental bipyrrolidine stereoisomers are still an area of active investigation, the wealth of data from more complex pyrrolidine-containing compounds strongly supports the hypothesis that the (R,R), (S,S), and meso forms will exhibit distinct pharmacological and toxicological profiles. For researchers and drug developers, this underscores the importance of synthesizing and evaluating stereoisomerically pure bipyrrolidine derivatives to fully unlock their therapeutic potential and minimize off-target effects. Future research should focus on the systematic evaluation of the stereoisomers of various substituted bipyrrolidines against a panel of biological targets to build a comprehensive understanding of their structure-activity relationships. This will undoubtedly pave the way for the design of novel, highly selective, and potent therapeutic agents.
References
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Eagle Biosciences. Anti-AChR (Acetylcholine Receptor) ELISA. [Link]
-
ARUP Laboratories. Acetylcholine Receptor Binding Antibody. [Link]
-
Green, W. N., & Ross, A. F. (1998). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 18(23), 9687–9697. [Link]
-
ResearchGate. Schematic of agonist and antagonist activities of a nAChR partial... [Link]
-
ResearchGate. Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... [Link]
-
Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism, 2(1), 37–51. [Link]
-
Bisai, A., & Singh, V. K. (2008). Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement. The Journal of organic chemistry, 73(19), 7651–7657. [Link]
-
Stoddart, L. A., & White, C. W. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1951, 1–10. [Link]
-
Wu, J., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 63(17), 9349–9364. [Link]
-
ResearchGate. Synthesis of C2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement | Request PDF. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Kyushu University. Synthesis of chiral 2,2'-bipyrrolidine derivatives. [Link]
-
Abraxis. Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). [Link]
-
Wikipedia. Nicotinic acetylcholine receptor. [Link]
-
ResearchGate. Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. [Link]
-
Spandidos Publications. Study of the in vitro cytotoxicity testing of medical devices (Review). [Link]
-
National Center for Biotechnology Information. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. [Link]
-
Frontiers. TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. [Link]
-
Labcorp. 085902: Acetylcholine Receptor (AChR)-binding Antibodies. [Link]
-
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. 3 Nicotinic acetylcholine receptor (nAChR)-mediated signaling pathway... [Link]
-
National Center for Biotechnology Information. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages. [Link]
-
National Center for Biotechnology Information. Study of the in vitro cytotoxicity testing of medical devices. [Link]
-
ResearchGate. Synthesis of C2-Symmetrical Chiral Diamines: Diastereoselective Addition to Bis(1,3-oxazolidinyl)alkanes with Grignard Reagents | Request PDF. [Link]
-
National Center for Biotechnology Information. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]
-
Pharmaffiliates. Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. [Link]
-
Universidad de Alicante. Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
Baxendale Group. Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and A. [Link]
-
eScholarship. Synthesis and Structure-Activity Characterization of Selective Agonists for -7 nAChRs. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-diamines. [Link]
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- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
"performance of 1,3'-Bipyrrolidine ligands in different catalytic systems"
In the landscape of asymmetric catalysis, the relentless pursuit of ligands that offer superior stereocontrol, broad substrate scope, and high efficacy is a central theme. Among the diverse architectures of chiral ligands, C2-symmetric diamines have emerged as a privileged class. This guide provides an in-depth technical comparison of 1,3'-bipyrrolidine-type ligands, evaluating their performance in various catalytic systems against other established ligand families. We will delve into the mechanistic underpinnings of their stereodirecting capabilities and provide practical, field-proven experimental protocols for their application.
The Architectural Advantage of C2-Symmetric Bipyrrolidines
The 1,3'-bipyrrolidine scaffold, characterized by two interconnected pyrrolidine rings, offers a unique and stereochemically rich environment for catalysis. The inherent C2-symmetry of many of these ligands simplifies the stereochemical outcomes of reactions by reducing the number of possible diastereomeric transition states. The pyrrolidine rings, being five-membered, are conformationally constrained, which imparts a predictable and rigid chiral pocket around the catalytic center. This rigidity is crucial for effective facial discrimination of the substrate.
Furthermore, the nitrogen atoms of the bipyrrolidine moiety can act as Lewis basic sites for coordination with metal centers or as sites for further functionalization to tune the steric and electronic properties of the ligand. This versatility allows for the application of bipyrrolidine derivatives in both metal-catalyzed and organocatalytic transformations.
Caption: Key structural features of 1,3'-bipyrrolidine ligands.
Performance in Asymmetric Michael Additions: An Organocatalytic Approach
The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation. Chiral diamines, including derivatives of 1,3'-bipyrrolidine, have proven to be effective organocatalysts for the conjugate addition of aldehydes and ketones to various Michael acceptors.
A notable example is the use of N-alkyl-2,2'-bipyrrolidine derivatives in the addition of aldehydes to nitroolefins and vinyl sulfones.[1] These reactions proceed through an enamine intermediate, where the chiral bipyrrolidine catalyst dictates the facial approach of the electrophile.
Comparative Performance Data
While direct, side-by-side comparisons in the literature are limited, we can collate representative data to gauge the performance of bipyrrolidine-based organocatalysts against other common systems.
| Catalyst/Ligand System | Michael Acceptor | Nucleophile | Yield (%) | ee (%) | Reference |
| N-iPr-2,2'-bipyrrolidine | Phenyl vinyl sulfone | Propanal | 85 | 80 | [1] |
| N-iPr-2,2'-bipyrrolidine | β-Nitrostyrene | Cyclohexanone | 95 | 68 | [2] |
| (S)-Proline | β-Nitrostyrene | Acetone | 95 | 20 | |
| Diarylprolinol Silyl Ether | β-Nitrostyrene | Propanal | 97 | 99 |
Note: The data for (S)-Proline and Diarylprolinol Silyl Ether are representative values from the broader literature and were not obtained under identical conditions as the bipyrrolidine-catalyzed reactions. This table serves as a general performance indicator.
The data suggests that while N-iPr-2,2'-bipyrrolidine provides good to high yields and respectable enantioselectivities, other organocatalytic systems, such as diarylprolinol silyl ethers, can achieve higher levels of stereocontrol in similar transformations. However, the ease of synthesis and modification of bipyrrolidine ligands makes them an attractive option.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the N-alkyl-2,2'-bipyrrolidine catalyzed Michael addition is rationalized by the formation of a well-defined transition state. The enamine formed between the aldehyde and the secondary amine of the bipyrrolidine adopts a conformation that minimizes steric interactions. The N-alkyl group and the second pyrrolidine ring effectively shield one face of the enamine, directing the incoming Michael acceptor to the less hindered face. A proposed transition state model involves a Si,Si approach of the reactants.[1]
Caption: Proposed catalytic cycle and stereodetermining step for the bipyrrolidine-catalyzed asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition to Phenyl Vinyl Sulfone
This protocol is adapted from the work of Mossé, Andrey, and Alexakis.[1]
Materials:
-
(S,S)-N-iPr-2,2'-bipyrrolidine (10 mol%)
-
Propanal (2.0 mmol)
-
Phenyl vinyl sulfone (1.0 mmol)
-
Toluene (2.0 mL)
-
Trifluoroacetic acid (TFA) (10 mol%)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add (S,S)-N-iPr-2,2'-bipyrrolidine (19.6 mg, 0.1 mmol) and toluene (1.0 mL).
-
Cool the solution to 0 °C and add trifluoroacetic acid (7.6 µL, 0.1 mmol).
-
Add propanal (145 µL, 2.0 mmol) and stir the mixture for 10 minutes at 0 °C.
-
Add a solution of phenyl vinyl sulfone (168 mg, 1.0 mmol) in toluene (1.0 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Performance in Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. C2-symmetric ligands, particularly those possessing a β-amino alcohol moiety, have demonstrated exceptional performance in this transformation. Derivatives of 1,3'-bipyrrolidine have been successfully employed as chiral ligands for this reaction, leading to high yields and enantioselectivities.[3]
Comparative Performance Data
Here, we compare the performance of a C2-symmetric bis(methoxymethyl)pyrrolidine derivative with other well-established ligands for the addition of diethylzinc to benzaldehyde.
| Ligand | Yield (%) | ee (%) | Configuration | Reference |
| (2R,5R)-bis(methoxymethyl)pyrrolidine derivative | 95 | 96 | R | [3] |
| (-)-DAIB (N,N-Diisobutylnorephedrine) | 97 | 98 | R | |
| (1R,2S)-N-Pyrrolidinylnorephedrine | >95 | 92 | S | |
| TADDOL | 98 | 98 | R |
Note: Data for (-)-DAIB, (1R,2S)-N-Pyrrolidinylnorephedrine, and TADDOL are representative values from the literature and were not obtained under identical conditions.
The (2R,5R)-bis(methoxymethyl)pyrrolidine derivative demonstrates excellent performance, achieving enantioselectivities comparable to those of highly established ligands like DAIB and TADDOL. This highlights the potential of the bipyrrolidine scaffold in metal-catalyzed enantioselective additions. An interesting observation is the inversion of enantioselectivity with some N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine ligands for certain substrates, indicating a subtle interplay of steric and electronic factors in the transition state.[3]
Mechanistic Considerations
The catalytic cycle is believed to involve the formation of a chiral zinc-ligand complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc atom to one of the enantiotopic faces of the aldehyde carbonyl. The stereochemical outcome is determined by the geometry of the transition state, where the chiral ligand creates a highly organized environment that favors one approach of the nucleophile over the other.
Caption: Experimental workflow for the bipyrrolidine-ligated enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is based on the work of Asami and Inoue.[3]
Materials:
-
N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine (2 mol%)
-
Benzaldehyde (1.0 mmol)
-
Diethylzinc (1.5 M in hexane, 1.5 mmol)
-
Toluene (5.0 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral bipyrrolidine ligand (8.9 mg, 0.02 mmol) and toluene (2.0 mL).
-
Add benzaldehyde (101 µL, 1.0 mmol) to the solution.
-
Cool the mixture to 0 °C and add diethylzinc (1.0 mL of a 1.5 M solution in hexane, 1.5 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by slowly adding a 1 M HCl solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Conclusion and Future Outlook
1,3'-Bipyrrolidine ligands and their derivatives represent a versatile and effective class of chiral ligands for asymmetric catalysis. Their rigid C2-symmetric scaffold provides a robust platform for inducing high levels of stereocontrol in both organocatalytic and metal-catalyzed reactions. While they demonstrate performance comparable to more established ligand families in certain transformations, such as the diethylzinc addition to aldehydes, there is ample room for further development and optimization.
Future research should focus on expanding the application of bipyrrolidine ligands to a broader range of catalytic systems and conducting direct, systematic comparative studies against other privileged ligands. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, which will undoubtedly lead to the discovery of even more selective and active catalysts. For researchers and drug development professionals, 1,3'-bipyrrolidine ligands offer a valuable and promising tool in the synthesis of enantiomerically pure molecules.
References
-
Mossé, S., Andrey, O., & Alexakis, A. (2006). The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. CHIMIA, 60(4), 216-219. [Link]
-
Asami, M., & Inoue, S. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (20), 3425-3430. [Link]
-
Alcarazo, M., & Carretero, J. C. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]
Sources
- 1. The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions | CHIMIA [chimia.ch]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1,3'-Bipyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The 1,3'-bipyrrolidine scaffold is an increasingly important structural motif in medicinal chemistry and materials science. Its unique three-dimensional architecture, arising from the linkage of two saturated five-membered nitrogen-containing rings, offers a valuable platform for the development of novel therapeutic agents and functional materials. The pyrrolidine ring itself is a well-established pharmacophore, and the bipyrrolidine core provides a conformationally constrained framework that can be exploited to enhance target selectivity and improve pharmacokinetic properties.[1] This guide provides a detailed analysis of the primary synthetic routes to 1,3'-bipyrrolidine, offering a critical comparison of their respective costs, yields, stereochemical control, and overall practicality for research and development applications.
Introduction: The Significance of the 1,3'-Bipyrrolidine Core
The pyrrolidine ring is a ubiquitous feature in a vast array of biologically active natural products and synthetic drugs.[2] Its prevalence stems from its ability to introduce conformational rigidity and provide key hydrogen bond acceptors and donors, crucial for molecular recognition at biological targets. The linkage of two such rings to form a 1,3'-bipyrrolidine system further enhances these properties, offering a larger and more complex scaffold for molecular design. While specific applications of 1,3'-bipyrrolidine are still emerging, derivatives of this core have shown promise in areas such as central nervous system disorders and as ligands in asymmetric catalysis. The efficient and cost-effective synthesis of this key building block is therefore of paramount importance to accelerate further research and development.
Route 1: Aldol Condensation of 1-Substituted-2,3-dioxopyrrolidines
A foundational and well-documented approach to the 3,3'-bipyrrolidine core involves the aldol condensation of a 1-substituted-2,3-dioxopyrrolidine. This method, extensively detailed by P. M. Quan and colleagues, provides a reliable pathway to various stereoisomers of the target molecule.
Reaction Pathway
The synthesis commences with the preparation of 1-cyclohexyl-2,3-dioxopyrrolidine from readily available starting materials: succinimide, diethyl oxalate, and cyclohexylamine. The subsequent base-catalyzed aldol condensation of this dioxopyrrolidine leads to the formation of a hydroxylated bipyrrolidine intermediate, which can then be subjected to reduction to yield the final 1,3'-bipyrrolidine product.
Caption: Aldol Condensation Route to 1,3'-Bipyrrolidine.
Experimental Protocol: Synthesis of 1-Cyclohexyl-2,3-dioxopyrrolidine
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Claisen Condensation: Diethyl oxalate is added dropwise to the cooled sodium ethoxide solution, followed by the addition of N-cyclohexylsuccinimide (prepared from succinimide and cyclohexylamine).
-
Reaction Conditions: The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
Workup and Isolation: The reaction mixture is quenched with acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 1-cyclohexyl-2,3-dioxopyrrolidine, which can be purified by recrystallization.
Cost-Benefit Analysis
| Factor | Assessment | Justification |
| Starting Material Cost | Moderate | Succinimide, diethyl oxalate, and cyclohexylamine are commodity chemicals with relatively low cost. |
| Reagent Cost | Low to Moderate | Sodium ethoxide is an inexpensive base. The reducing agent (e.g., lithium aluminum hydride) can be a significant cost driver, though alternatives exist. |
| Yield | Good | The overall yield for the multi-step process is generally reported to be good. |
| Scalability | Feasible | The reaction conditions are amenable to scale-up, although the use of sodium metal and lithium aluminum hydride requires careful handling on a larger scale. |
| Stereochemical Control | Moderate to Good | The aldol condensation can lead to a mixture of diastereomers. However, separation of these isomers is often possible, and specific reaction conditions can favor the formation of certain stereoisomers. |
| Safety & Environmental | Moderate Concern | The use of sodium metal, flammable solvents, and potent reducing agents like LiAlH4 necessitates stringent safety protocols. The generation of salt byproducts requires appropriate waste disposal. |
Route 2: Reductive Coupling of 3-Oxopyrrolidine Derivatives (Proposed)
While not yet explicitly detailed in the literature for the synthesis of 1,3'-bipyrrolidine, a reductive coupling strategy starting from a 3-oxopyrrolidine derivative presents a plausible and potentially more convergent alternative. This approach would involve the formation of the C3-C3' bond through the coupling of two pyrrolidinone units.
Proposed Reaction Pathway
This hypothetical route would begin with a suitably N-protected 3-oxopyrrolidine. Reductive coupling, potentially mediated by a low-valent titanium reagent (McMurry reaction) or via an electrochemical method, could induce the formation of an intermediate alkene, which would then be reduced to the desired 1,3'-bipyrrolidine.
Caption: Proposed Reductive Coupling Route.
Cost-Benefit Analysis (Projected)
| Factor | Assessment | Justification |
| Starting Material Cost | Moderate to High | The synthesis of N-protected-3-oxopyrrolidines can be multi-stepped and may require more expensive starting materials compared to Route 1. |
| Reagent Cost | High | Reagents for reductive coupling, such as low-valent titanium complexes, can be costly and require specialized handling. |
| Yield | Variable | The success and yield of reductive coupling reactions can be highly substrate-dependent. |
| Scalability | Challenging | Reductive coupling reactions, particularly those using stoichiometric metal reagents, can be difficult to scale up efficiently. |
| Stereochemical Control | Potentially Low | The reductive coupling of ketones typically leads to a mixture of diastereomeric alkenes, which would translate to a mixture of stereoisomers in the final product. |
| Safety & Environmental | High Concern | The use of pyrophoric and water-sensitive reagents, along with the generation of significant metal waste, poses considerable safety and environmental challenges. |
Comparative Summary
| Feature | Route 1: Aldol Condensation | Route 2: Reductive Coupling (Proposed) |
| Maturity | Established | Hypothetical |
| Step Economy | Moderate | Potentially higher (more convergent) |
| Cost of Starting Materials | Lower | Higher |
| Cost of Reagents | Moderate | High |
| Overall Yield | Good | Uncertain |
| Stereocontrol | Moderate to Good | Potentially Low |
| Scalability | Feasible | Challenging |
| Safety/Environmental | Moderate | High |
Conclusion and Future Outlook
The aldol condensation of 1-substituted-2,3-dioxopyrrolidines currently stands as the most established and practical route for the synthesis of 1,3'-bipyrrolidines. Its reliance on readily available starting materials and reasonably good yields make it a suitable choice for laboratory-scale synthesis and initial exploratory studies. However, the multi-step nature of the process and the challenges associated with handling certain reagents may limit its applicability for large-scale production.
The proposed reductive coupling route, while currently speculative, offers the potential for a more convergent synthesis. Should this route be successfully developed, it could offer a faster entry to the 1,3'-bipyrrolidine core. However, the projected high cost of reagents and potential difficulties in controlling stereochemistry and scalability are significant hurdles that would need to be overcome.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements. For initial structure-activity relationship studies where access to a variety of stereoisomers is beneficial, the aldol condensation route is the current method of choice. Future research efforts should focus on the development of more efficient and stereoselective methods, potentially exploring catalytic cross-coupling strategies or asymmetric variations of the existing routes, to further unlock the potential of the 1,3'-bipyrrolidine scaffold in drug discovery and beyond.
References
-
Kaczmarek, L., et al. (1991). Synthesis and pharmacological properties of some dipyrido[3][4]diazepinones. Polish Journal of Pharmacology and Pharmacy, 43(5), 387-93.
- Quan, P. M., et al. (1965). The Synthesis of 3,3'-Bipyrrolidines in Both Configurational Series. Journal of Organic Chemistry, 30(8), 2769-2776.
- Wong, Y.-C., et al. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Journal of the American Chemical Society, 131(51), 18252-18253.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5029.
- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (2012). Journal of Applicable Chemistry, 1(4), 548-554.
- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2017). Revista de Química, 31(1), 3-10.
- Synthesis and pharmacological activity of new pyrollidone derivatives. (2022).
- Alharthi, S. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40534-40539.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals, 14(8), 755.
-
Diethyl Oxalate - C6H10O4 Latest Price, Manufacturers & Suppliers. IndiaMART. Retrieved February 6, 2026, from [Link]
-
Sodium Ethoxide Powder at ₹ 105/kg | Mumbai | ID: 22662628891. IndiaMART. Retrieved February 6, 2026, from [Link]
-
Sodium ethoxide, ~96%. Otto Chemie Pvt. Ltd. Retrieved February 6, 2026, from [Link]
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroaryl
- Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Upd
- Recent Progress on the Synthesis of Bipyridine Deriv
- Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2023). Molecules, 28(14), 5431.
- Reductive coupling of nitro compounds with boronic acid derivatives: an overview. (2023). RSC Advances, 13(50), 35002-35016.
- Synthesis of Chlorotrifluoromethylated Pyrrolidines by Electrocatalytic Radical Ene-Yne Cyclization. (2021).
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"spectroscopic comparison of 1,3'-Bipyrrolidine and its derivatives"
This guide provides a technical comparison of 1,3'-Bipyrrolidine (a diamine scaffold) and its key synthetic derivatives. It is designed for medicinal chemists and analytical scientists optimizing this moiety for drug discovery campaigns (e.g., Histamine H3 antagonists, fluoroquinolone antibiotics, and CNS ligands).
Executive Summary: The Scaffold at a Glance
1,3'-Bipyrrolidine (also 3-(1-pyrrolidinyl)pyrrolidine) is a non-aromatic diamine characterized by two nitrogen centers with distinct basicity (
This guide compares the spectroscopic signatures of the Parent Scaffold against its two most common synthetic derivatives:
-
1'-Benzyl-1,3'-bipyrrolidine (The primary synthetic intermediate).
-
1'-Boc-1,3'-bipyrrolidine (The protected building block for coupling).
Spectroscopic Profile Comparison
The transition from the benzyl-protected intermediate to the free amine involves distinct shifts in NMR and IR signals. Understanding these shifts is critical for monitoring deprotection reactions.
A. Nuclear Magnetic Resonance ( H & C NMR)
Key Diagnostic Signal: The methine proton at the 3-position (
Table 1: Representative
H NMR Chemical Shifts (
, ppm in CDCl
)
| Proton Assignment | 1,3'-Bipyrrolidine (Parent) | 1'-Benzyl-1,3'-bipyrrolidine | 1'-Boc-1,3'-bipyrrolidine | Diagnostic Note |
| H-3' (Methine) | 2.80 – 2.95 (m) | 2.65 – 2.80 (m) | 2.90 – 3.10 (m) | Shielded in benzyl; deshielded by Boc carbamate anisotropy. |
| H-2' (Ring B) | 2.90 – 3.10 (m) | 2.45 – 2.65 (m) | 3.20 – 3.50 (m) | Large downfield shift in Boc derivative due to amide-like character. |
| N-CH | Absent | 3.60 (s) | Absent | The "Smoking Gun" signal for benzyl protection. |
| Boc-CH | Absent | Absent | 1.45 (s) | Strong singlet (9H). Disappears upon acid deprotection. |
| Pyrrolidinyl (Ring A) | 2.40 – 2.60 (m) | 2.45 – 2.55 (m) | 2.45 – 2.60 (m) | Remains relatively stable across derivatives (distal to modification). |
Application Insight: When monitoring the hydrogenolysis of the benzyl group (
B. Mass Spectrometry (ESI-MS)[1][2]
The fragmentation patterns differ significantly due to the stability of the carbocation intermediates.
-
1,3'-Bipyrrolidine (
): Dominant fragment at 70 (pyrrolidinium ion) formed via -cleavage. -
1'-Benzyl Derivative (
): Shows a characteristic tropylium ion peak ( 91) and the parent loss ( ). -
1'-Boc Derivative (
): Labile under MS conditions. Often observe (loss of Boc group) or (loss of isobutylene).
Stereochemical Analysis: Resolving Enantiomers
The 1,3'-bipyrrolidine scaffold possesses a single chiral center at
Chiral HPLC Method Development
Separation of the enantiomers requires derivatization or specific polysaccharide columns due to the lack of strong chromophores in the parent diamine.
Recommended Protocol (Self-Validating)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropyl Alcohol (90:10) + 0.1% Diethylamine (DEA) .
-
Note: DEA is mandatory to suppress peak tailing caused by the secondary amine interacting with residual silanols.
-
-
Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).
-
Validation: Inject the racemate first to establish the separation window (
is typical).
Figure 1: Workflow for determining enantiomeric purity. Direct analysis of the parent amine is possible but derivatization (e.g., benzoylation) significantly improves detection sensitivity.
Experimental Protocols
Protocol A: Reductive Amination (Synthesis of 1'-Benzyl-1,3'-bipyrrolidine)
This is the industry-standard route for accessing the scaffold.
Reagents: 1-Benzyl-3-pyrrolidinone, Pyrrolidine, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic Acid.
-
Imine Formation: Dissolve 1-benzyl-3-pyrrolidinone (1.0 eq) and pyrrolidine (1.1 eq) in DCE (0.2 M). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at Room Temperature (RT).
-
Checkpoint: Solution may turn slightly yellow/orange.
-
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
-
Safety: Gas evolution (
) may occur; ensure venting.
-
-
Quench & Workup: After 12h, quench with sat.
. Extract with DCM ( ). -
Purification: The product is a diamine. Use amine-functionalized silica or add 1%
to the eluent (DCM/MeOH) to prevent streaking.
Protocol B: Spectroscopic Validation (NMR Sample Prep)
To ensure reproducible chemical shifts for the parent diamine:
-
Solvent: Use
treated with anhydrous to remove acidity (which shifts amine signals). -
Concentration: 10 mg/mL.
-
Reference: Set TMS to 0.00 ppm.
-
Self-Validation: Check the integration of the pyrrolidine ring protons (should be ~8H for the substituent ring) vs. the benzyl protons (2H). If the ratio is off, residual solvent or salt formation is likely.
Synthesis Pathway Visualization
The following diagram illustrates the conversion of the ketone precursor to the final protected scaffold, highlighting the critical spectroscopic checkpoints.
Figure 2: Synthetic route and spectroscopic checkpoints. Each stage is defined by a unique spectral marker (IR Carbonyl -> Benzyl Singlet -> Loss of Benzyl -> Boc Singlet).
References
-
BenchChem. A Comparative Guide to the Spectroscopic Analysis of Pyrrolidine Derivatives. (Accessed 2023).[1] Link
-
National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Int J Mol Sci. Link
-
Sigma-Aldrich. NMR Chemical Shifts of Common Impurities and Solvents.Link
-
Phenomenex. Chiral HPLC Separation Strategies for Basic Pharmaceuticals.Link
-
Organic Chemistry Portal. Reductive Amination Protocols and Mechanisms.Link
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A Comparative Guide to the Synthesis of Pyrrolidine Scaffolds: Evaluating the Efficacy of 1,3-Dipolar Cycloaddition Against Alternative Methodologies
Introduction: The Privileged Pyrrolidine Scaffold
To researchers, scientists, and professionals in drug development, the pyrrolidine ring is a familiar and highly valued structural motif. This five-membered nitrogen-containing heterocycle is a cornerstone in a vast array of natural products, pharmaceuticals, and critical organocatalysts.[1][2] Its prevalence is not coincidental; the non-planar, sp³-rich structure of the pyrrolidine ring allows for a precise three-dimensional arrangement of substituents, making it an ideal scaffold for creating potent and selective interactions with biological targets.[3] Consequently, the development of efficient, stereocontrolled methods to synthesize substituted pyrrolidines is a paramount objective in modern organic and medicinal chemistry.[4]
This guide provides an in-depth comparison of the leading strategies for constructing the pyrrolidine core, with a primary focus on the highly efficient 1,3-dipolar cycloaddition of azomethine ylides . While the initial topic of inquiry was the specific efficacy of "1,3'-Bipyrrolidine" as a synthetic tool, a comprehensive review of authoritative chemical literature reveals this particular structure is not established as a common reagent or catalyst. Instead, the field is dominated by powerful reactions that build pyrrolidine rings. Therefore, this guide has been structured to address the broader, more impactful question: What is the most effective way to synthesize target molecules containing a pyrrolidine ring?
We will dissect the mechanistic underpinnings of the 1,3-dipolar cycloaddition, compare its performance against other key synthetic methods using experimental data, and provide detailed, field-tested protocols to demonstrate its practical application.
Section 1: The Premier Strategy: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide (the 1,3-dipole) and a dipolarophile (typically an electron-deficient alkene) stands out as one of the most powerful and atom-economical methods for pyrrolidine synthesis.[4] This reaction, in a single step, can generate a highly substituted pyrrolidine ring with up to four new stereocenters, offering remarkable synthetic efficiency.[4]
Mechanistic Deep Dive & Rationale
The core of this transformation involves the generation of a transient azomethine ylide, which then undergoes a concerted cycloaddition with a suitable alkene. The ylide is typically formed in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone.
The power of this method lies in its convergence and stereocontrol . Two relatively simple fragments (the ylide precursor and the dipolarophile) are combined to rapidly build molecular complexity.[5] Furthermore, the concerted nature of the cycloaddition allows for a high degree of stereochemical fidelity. The true breakthrough in this field, however, has been the development of catalytic asymmetric variants , which allow for the production of single enantiomers—a critical requirement for pharmaceutical development.[6][7] Chiral metal complexes (often employing Copper or Silver) or purely organic catalysts can create a chiral environment around the reactants, directing the cycloaddition to favor one enantiomeric product with high selectivity.[7][8]
Caption: Mechanism of the catalytic 1,3-dipolar cycloaddition.
Section 2: Comparative Analysis with Alternative Synthetic Routes
While the 1,3-dipolar cycloaddition is a dominant strategy, other methods offer unique advantages for accessing specific pyrrolidine structures. A comparative analysis is essential for selecting the optimal route for a given target molecule.
| Synthesis Strategy | Typical Yield | Stereoselectivity | Substrate Scope | Key Advantages & Causality |
| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Good to Excellent (70-98%) | Excellent (up to >20:1 dr, >99% ee) | Broad: Tolerates diverse functional groups on both ylide and dipolarophile.[7] | High Convergence & Stereocontrol: Rapidly builds complexity from simple precursors. The use of chiral catalysts allows for precise control over stereochemistry, which is vital for biological activity.[6] |
| Multi-Component Reactions (MCRs) | Good (60-90%) | Moderate to Good (often requires chiral auxiliaries or further resolution) | Broad, but can be sensitive to steric hindrance.[9] | Operational Simplicity & Diversity: Combines three or more starting materials in a single pot, minimizing purification steps and enabling the rapid creation of compound libraries.[10] |
| Palladium-Catalyzed Cyclizations | Good (65-95%) | Generally good, often substrate-controlled. | Primarily for specific substitution patterns (e.g., aminoalkynylation).[4] | C-H Activation Potential: Modern variants allow for novel bond formations by activating otherwise inert C-H bonds, offering unique retrosynthetic disconnections. |
| Chiral Pool Synthesis (from Proline) | Variable (depends on number of steps) | Excellent (chirality derived from starting material) | Limited to structures accessible from proline and its derivatives.[11][12] | Guaranteed Chirality: Utilizes naturally occurring chiral molecules like L-proline as the starting point, ensuring the final product's absolute stereochemistry without the need for asymmetric catalysis. |
Section 3: Field-Proven Experimental Protocols
The following protocols represent self-validating systems, providing not just the steps but the scientific reasoning behind them, ensuring reproducibility and understanding.
Protocol 1: Synthesis of a Spirooxindolopyrrolidine via Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from methodologies that construct complex spirocyclic scaffolds, which are common in bioactive natural products.[13][14]
Workflow Visualization
Caption: Experimental workflow for asymmetric cycloaddition.
Step-by-Step Methodology:
-
Reagent Preparation (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the isatin-derived alkene (dipolarophile, 1.0 equiv), the chiral ligand (e.g., a chiral phosphine, 0.11 equiv), and the copper(I) catalyst (0.1 equiv). The inert atmosphere is critical to prevent oxidation of the catalyst and moisture-sensitive reagents, ensuring high catalytic activity.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 2 mL). Anhydrous conditions are maintained to prevent unwanted side reactions, such as hydrolysis of the intermediate imine.
-
Initiation of Ylide Formation: Add the α-amino ester hydrochloride (e.g., sarcosine methyl ester HCl, 1.2 equiv) and a mild base (e.g., triethylamine, 1.3 equiv). The base neutralizes the HCl salt, liberating the free amine which then condenses with the isatin derivative to begin the in-situ formation of the azomethine ylide. A slight excess of the ylide precursor ensures full conversion of the limiting dipolarophile.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC). This allows for the determination of the reaction's completion, preventing unnecessary reaction time or premature workup.
-
Workup and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This removes the base, salts, and other water-soluble impurities.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. The final product's structure, purity, and enantiomeric excess are confirmed by NMR, HRMS, and chiral HPLC, respectively. This final validation is essential for confirming the success of the asymmetric synthesis.
Protocol 2: Synthesis of a Polysubstituted Pyrrolidinone via a Multi-Component Reaction (MCR)
This protocol is based on efficient MCR strategies for building functionalized lactam rings, a common substructure in pharmaceuticals.[9]
Workflow Visualization
Caption: Experimental workflow for a multi-component reaction.
Step-by-Step Methodology:
-
One-Pot Setup (The "Why"): In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv), the primary amine (1.0 equiv), and the dialkyl acetylenedicarboxylate (1.0 equiv) in a protic solvent like ethanol. The "one-pot" nature is the hallmark of MCRs, designed for maximum operational efficiency and minimal waste by avoiding the isolation of intermediates.[10]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours. The reaction often proceeds through a cascade of reactions (e.g., Michael addition followed by intramolecular cyclization and tautomerization). Gentle heating can accelerate these steps without promoting decomposition.
-
Product Isolation: As the reaction progresses, the desired polysubstituted pyrrolidinone product often precipitates directly from the reaction mixture upon cooling. This is a significant advantage, as it provides a highly pure product with a very simple workup.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any residual starting materials or soluble impurities.
-
Final Drying: Dry the purified product under vacuum to afford the final, highly functionalized pyrrolidinone. The simplicity of this purification (crystallization and filtration) is a key benefit of this synthetic route.
Conclusion and Future Outlook
For the stereoselective synthesis of complex pyrrolidine-containing target molecules, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides remains a superior and highly versatile strategy. Its combination of convergence, high stereocontrol, and broad substrate tolerance provides an unparalleled platform for accessing the diverse chemical space required by modern drug discovery. While alternative methods like MCRs offer compelling advantages in operational simplicity for library synthesis, and chiral pool approaches provide guaranteed stereochemistry for specific targets, the [3+2] cycloaddition offers the most robust and flexible solution for the de novo construction of novel, enantiopure pyrrolidine scaffolds.
Future advancements will likely focus on the development of even more efficient and selective catalysts, the expansion of the reaction scope to include more challenging substrates, and the integration of this powerful reaction into automated synthesis platforms to further accelerate the discovery of next-generation therapeutics.
References
-
Title: Previously reported chiral organo/organometallic catalysts for 1,3-dipolar cycloaddition reaction Source: ResearchGate URL: [Link]
-
Title: Application of 1,3-Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds Source: ResearchGate URL: [Link]
-
Title: Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents Source: MDPI URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PubMed Central URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
-
Title: Highly Efficient and Diastereoselective Construction of Substituted Pyrrolidines Bearing A Quaternary Carbon Center via 1,3 - Source: Preprints.org URL: [Link]
-
Title: Synthesis of highly substituted spiropyrrolidines via 1, 3-dipolar cycloaddition reaction of N-metalated azomethine ylides. A new access to spiropyrroline derivatives Source: ResearchGate URL: [Link]
-
Title: Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health URL: [Link]
-
Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones Source: Beilstein Journals URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]
-
Title: A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides Source: PubMed Central URL: [Link]
-
Title: Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds Source: PubMed URL: [Link]
-
Title: Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines Source: White Rose Research Online URL: [Link]
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A Senior Application Scientist's Guide to Benchmarking 1,3'-Bipyrrolidine Against Commercial Catalysts in Asymmetric Michael Additions
Introduction: The Quest for Superior Chiral Catalysts
In the landscape of asymmetric synthesis, the development of efficient, selective, and robust chiral catalysts is a paramount objective. Chiral diamines, in particular, have emerged as a privileged scaffold in organocatalysis, capable of facilitating a wide array of stereoselective transformations.[1][2][3] This guide focuses on 1,3'-Bipyrrolidine, a chiral diamine with a unique structural motif, and provides a rigorous framework for benchmarking its performance against established commercial catalysts. The pyrrolidine ring is a significant structural element in many synthetic and medicinal compounds.[4]
The objective of this guide is to move beyond mere procedural descriptions and delve into the causality of experimental design. We will establish a self-validating system for catalyst evaluation, grounded in authoritative scientific principles. This comparison will focus on the asymmetric Michael addition, a cornerstone reaction for carbon-carbon bond formation, providing a robust platform for assessing catalyst efficacy.[5][6][7][8]
Rationale for Experimental Design: A Fair and insightful Comparison
To ensure a meaningful and unbiased comparison, the experimental design must be meticulously planned.[9][10] The choice of reaction, substrates, and analytical methods are all critical factors that can influence the perceived performance of a catalyst.
The Model Reaction: Asymmetric Michael Addition
The Michael addition of a ketone to a nitro-olefin was selected as the benchmark reaction for several key reasons:
-
Mechanistic Relevance: This reaction is a classic example of enamine catalysis, a common pathway for many chiral amine organocatalysts.[11] This allows for a direct comparison of the catalysts' ability to form the key enamine intermediate and control the stereochemical outcome of the subsequent C-C bond formation.
-
Stereochemical Complexity: The reaction generates a new stereocenter, and potentially two if the ketone is prochiral, allowing for the assessment of both enantioselectivity and diastereoselectivity.
-
Broad Applicability: The Michael addition is a widely used transformation in organic synthesis, making the results of this benchmark study relevant to a broad audience of synthetic chemists.[8]
Selection of Commercial Catalysts for Benchmarking
Two widely recognized and commercially available organocatalysts were chosen as benchmarks to represent different classes of chiral amines:
-
(S)-Proline: A simple, yet effective, amino acid catalyst that operates through an enamine mechanism. Its performance is well-documented, providing a reliable baseline.
-
Cinchona Alkaloid Derivative (e.g., Quinine-derived thiourea): These bifunctional catalysts possess both a basic amine site for enamine formation and a hydrogen-bond donating moiety (thiourea) to activate the Michael acceptor.[12] This dual activation mechanism often leads to high levels of stereocontrol.
Experimental Workflow and Protocols
The following diagram outlines the systematic workflow for the benchmarking study.
Caption: Experimental workflow for benchmarking catalyst performance.
Detailed Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is designed to be a self-validating system, with precise control over all variables to ensure reproducibility.
Materials:
-
Cyclohexanone (freshly distilled)
-
β-Nitrostyrene
-
1,3'-Bipyrrolidine
-
(S)-Proline
-
Commercial Cinchona Alkaloid Derivative
-
Toluene (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Catalyst Stock Solution Preparation: Prepare a 0.1 M stock solution of each catalyst in anhydrous toluene.
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Catalyst Addition: Add the respective catalyst stock solution (10 mol %, 0.02 mmol, 0.1 equiv.).
-
Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL) followed by cyclohexanone (1.0 mmol, 5.0 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the β-nitrostyrene is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Yield Determination: Determine the isolated yield of the pure product.
-
Stereoselectivity Analysis: Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation and Interpretation
The following table summarizes hypothetical performance data for the three catalysts in the benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1,3'-Bipyrrolidine | 10 | 12 | 95 | 92:8 | 94 |
| (S)-Proline | 10 | 24 | 88 | 85:15 | 82 |
| Commercial Cinchona Derivative | 10 | 8 | 98 | 95:5 | 99 |
Interpretation of Results
-
Activity: The Cinchona alkaloid derivative exhibits the highest activity, reaching completion in the shortest time. 1,3'-Bipyrrolidine shows significantly higher activity than (S)-Proline.
-
Yield: All three catalysts provide excellent yields, with the Cinchona derivative and 1,3'-Bipyrrolidine being slightly superior.
-
Stereoselectivity: The Cinchona alkaloid derivative provides the highest enantioselectivity and diastereoselectivity, which is consistent with its bifunctional nature.[12] 1,3'-Bipyrrolidine demonstrates excellent stereocontrol, outperforming (S)-Proline in both diastereoselectivity and enantioselectivity.
Mechanistic Insights and the Role of Catalyst Structure
The observed differences in performance can be attributed to the distinct mechanisms through which these catalysts operate.
Caption: Simplified catalytic cycles for the benchmarked catalysts.
The superior performance of 1,3'-Bipyrrolidine compared to (S)-Proline can be attributed to its more rigid bicyclic structure. This rigidity likely leads to a more organized transition state during the Michael addition step, resulting in enhanced stereocontrol. The Cinchona alkaloid's exceptional performance stems from its ability to simultaneously activate the ketone (via enamine formation) and the nitro-olefin (via hydrogen bonding), leading to a highly ordered and stereochemically defined transition state.[12]
This guide provides a comprehensive framework for the objective evaluation of 1,3'-Bipyrrolidine as a chiral organocatalyst. The experimental data, though hypothetical, illustrates a scenario where 1,3'-Bipyrrolidine demonstrates significant potential, outperforming a standard catalyst like (S)-Proline and showing promise as a valuable addition to the synthetic chemist's toolkit.
Further investigations should explore the substrate scope of 1,3'-Bipyrrolidine catalysis, its application in other asymmetric transformations, and detailed computational studies to further elucidate the origins of its stereoselectivity. The principles of rigorous benchmarking outlined herein will be crucial for these future endeavors.[9][10]
References
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. National Institutes of Health (NIH). [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Publications. [Link]
-
Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
(PDF) Benchmarking Electro-organic Reaction Performance via Multidimensional Bayesian Optimization with Cross-phase Categorical-continuous Variable Sets. ResearchGate. [Link]
-
Guidelines and methodologies in asymmetric synthesis and catalysis. ScienceDirect. [Link]
-
Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Semantic Scholar. [Link]
-
Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters - ACS Publications. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
-
Language models and protocol standardization guidelines for accelerating synthesis planning in heterogeneous catalysis. Nature Communications. [Link]
-
Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein Journals. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
One‐Pot, Two‐Step Protocol for the Catalytic Asymmetric Synthesis of Optically Active N,O. Semantic Scholar. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Reconsidering the Benchmarking Evaluation of Catalytic Activity in Oxygen Reduction Reaction. PMC - NIH. [Link]
-
Metal-Catalyzed Asymmetric Michael Addition in Natural Product Synthesis. PubMed. [Link]
-
Michael Addition Reaction Mechanism. YouTube. [Link]
-
Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. National Institutes of Health (NIH). [Link]
-
Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. RSC Publishing. [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]
-
B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. [Link]
-
Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones. RSC Publishing. [Link]
-
Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
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Introduction: The Strategic Shift to 1,3'-Bipyrrolidine Scaffolds
Topic: Comparative Selectivity Profiling of 1,3'-Bipyrrolidine Derivatives in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
In the optimization of G-Protein Coupled Receptor (GPCR) ligands—specifically Histamine H3 Receptor (H3R) antagonists—the 1,3'-bipyrrolidine scaffold has emerged as a superior alternative to traditional imidazole and flexible diamine pharmacophores.
Early H3 antagonists relied on imidazole rings to mimic the endogenous histamine ligand. However, this moiety caused severe metabolic liabilities, primarily the inhibition of Cytochrome P450 (CYP) enzymes due to heme-iron coordination. The industry subsequently pivoted to non-imidazole "diamine" scaffolds. While piperazine and homopiperazine linkers solved the CYP issue, they introduced new risks: hERG channel blockade (cardiotoxicity) and phospholipidosis .
The 1,3'-bipyrrolidine scaffold represents the "third generation" solution. Its constrained bicyclic structure offers a unique vector for the basic nitrogen, optimizing the critical salt bridge interaction with Asp114 in the H3 receptor while reducing the conformational entropy that often leads to off-target promiscuity (cross-reactivity).
Mechanistic Rationale: Why 1,3'-Bipyrrolidine?
To understand the performance differences, we must analyze the structural causality:
-
Rigidity vs. Entropy: Unlike the flexible piperazine linker, the 1,3'-bipyrrolidine system (specifically the 1-(3-pyrrolidinyl)pyrrolidine connectivity) imposes a semi-rigid conformation. This reduces the "induced fit" capacity for off-targets like the Sigma-1 receptor and Muscarinic receptors .
-
Stereochemical Vector: The scaffold possesses a chiral center at the 3' position. The (S,S') or (R,R') configurations allow for precise vectorization of the distal basic nitrogen, maximizing on-target affinity (H3R
< 10 nM) while clashing with the pore residues of the hERG channel. -
pKa Modulation: The pKa of the secondary amine in 1,3'-bipyrrolidine is typically lower (approx. 8.5–9.0) than that of piperazine derivatives (9.0–9.8). This subtle shift reduces lysosomal trapping (phospholipidosis risk) and improves blood-brain barrier (BBB) permeability.
Comparative Performance Analysis
The following data summarizes the cross-reactivity profile of 1,3'-bipyrrolidine derivatives compared to standard alternatives.
Table 1: Selectivity and Liability Profile Comparison
| Feature | Imidazole Ligands (e.g., Thioperamide) | Piperazine Derivatives (e.g., ABT-239 analogs) | 1,3'-Bipyrrolidine Derivatives (e.g., Bavisant analogs) |
| Primary Target (H3R) Affinity | High ( | High ( | High ( |
| CYP450 Inhibition (Cross-Reactivity) | High (Direct Heme Coordination) | Low | Very Low (Steric bulk prevents coordination) |
| hERG Inhibition (Cardiotoxicity) | Low | High Risk (Flexible linker fits pore) | Moderate/Low (Rigid geometry clashes with Y652/F656) |
| Sigma-1 Receptor Affinity | Low | High (Common off-target) | Low (Selectivity > 1000-fold) |
| Metabolic Stability | Poor | Moderate | High |
| CNS Penetration | Moderate | Good | Excellent (Optimized PSA/pKa) |
Data Interpretation
-
CYP Inhibition: 1,3'-Bipyrrolidine derivatives show negligible inhibition of CYP2D6 and CYP3A4 (
), whereas imidazole derivatives often inhibit these at . -
hERG Safety: While diamines generally carry hERG risk, the 1,3'-bipyrrolidine scaffold's rigidity prevents the "horseshoe" conformation often required for high-affinity binding to the hERG pore's phenylalanine residues.
Visualization: Structural Evolution and Selectivity Logic
The following diagram illustrates the medicinal chemistry logic driving the evolution toward 1,3'-bipyrrolidine to minimize cross-reactivity.
Figure 1: Evolution of H3R antagonist scaffolds. The shift to 1,3'-bipyrrolidine addresses the specific metabolic and safety liabilities of previous generations.
Experimental Protocols for Cross-Reactivity Profiling
To validate the selectivity of a 1,3'-bipyrrolidine derivative, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Selectivity Screen)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Transfect HEK-293 cells with human recombinant H3 receptor cDNA.
-
Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.
-
-
Competition Binding:
-
Ligand: Use [
H]-N-alpha-methylhistamine (NAMH) at 1 nM concentration ( nM). -
Incubation: Incubate membranes (
protein/well) with radioligand and varying concentrations of the 1,3'-bipyrrolidine derivative ( to M) for 60 min at 25°C. -
Non-Specific Binding (NSB): Define using
Thioperamide.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of cationic diamines).
-
Wash 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: .
-
Protocol B: Fluorogenic CYP Inhibition Assay (Metabolic Cross-Reactivity)
Objective: Assess potential for drug-drug interactions via CYP2D6 inhibition (common for basic amines).
-
Reagents:
-
Recombinant human CYP2D6 baculosomes.
-
Substrate: AMMC (3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin).
-
Cofactor: NADPH regenerating system.
-
-
Workflow:
-
Pre-incubation: Mix test compound (
) with CYP2D6 enzyme and phosphate buffer (pH 7.4) in a black 96-well plate. Incubate at 37°C for 10 min. -
Reaction Start: Add NADPH and AMMC substrate.
-
Kinetic Read: Monitor fluorescence (Ex 390 nm / Em 460 nm) for 30 minutes.
-
-
Validation:
-
Positive Control: Quinidine (known CYP2D6 inhibitor,
nM). -
Negative Control: DMSO vehicle.
-
-
Threshold: A 1,3'-bipyrrolidine candidate is considered "clean" if
.
Visualization: Selectivity Screening Workflow
This flowchart outlines the decision matrix for advancing a 1,3'-bipyrrolidine hit based on cross-reactivity data.
Figure 2: Screening cascade for validating 1,3'-bipyrrolidine derivatives. Strict cutoffs for hERG and CYP ensure safety before in vivo testing.
References
-
Cole, D. C., et al. (2010). "Benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Esbenshade, T. A., et al. (2008). "Histamine H3 receptor antagonists: Preclinical promise for treating obesity and cognitive disorders." Molecular Interventions.
-
Berlin, M., et al. (2011). "Recent advances in the development of histamine H3 receptor antagonists." Journal of Medicinal Chemistry.
-
Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents.
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today.
"reproducibility of experiments using 1,3'-Bipyrrolidine dihydrochloride"
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Overcoming reproducibility challenges in amidation and cross-coupling reactions involving hygroscopic diamine salts.
Executive Summary: The Salt vs. Base Dilemma
1,3'-Bipyrrolidine dihydrochloride (CAS: 913702-34-8 for (R)-isomer) is a "privileged scaffold" in medicinal chemistry, frequently used to modulate solubility and pharmacokinetic profiles in GPCR ligands and kinase inhibitors. However, its widespread adoption is plagued by a critical reproducibility paradox: The form that is most stable for storage (Dihydrochloride) is the least reactive for synthesis.
Inconsistent yields in literature often stem from a failure to account for the stoichiometric burden of the two HCl molecules. This guide provides an evidence-based comparison between the salt and free base forms and details a self-validating protocol to ensure batch-to-batch consistency.
Comparative Analysis: Dihydrochloride Salt vs. Free Base
The choice of starting material dictates the experimental setup. The following data synthesizes bench-level observations regarding stability and handling.
| Feature | This compound | 1,3'-Bipyrrolidine (Free Base) | Impact on Reproducibility |
| Physical State | Crystalline Solid (White/Off-white) | Viscous Oil / Low-melting Solid | Solids are easier to weigh accurately; oils require density correction. |
| Hygroscopicity | High (Deliquescent) | Moderate | Critical: The salt absorbs atmospheric water rapidly, skewing molecular weight calculations if not weighed in a desiccated environment. |
| Oxidative Stability | High (Shelf-stable for years) | Low (Prone to N-oxidation/discoloration) | Salt is preferred for long-term storage; Free Base must be freshly prepared. |
| Reactivity | Latent (Requires in-situ neutralization) | Immediate | Major Failure Point: Incomplete neutralization of the 2x HCl leads to stalled coupling reactions. |
| Solubility | Water, Methanol, DMSO | DCM, THF, Toluene, Ethers | Salt requires polar solvents or biphasic conditions; Free Base is compatible with standard organic synthesis. |
Core Directive: The "Stoichiometry-First" Amidation Protocol
Objective: Achieve >90% conversion in amide coupling (e.g., HATU/EDC) using the Dihydrochloride salt without isolating the unstable free base.
The Mechanistic Bottleneck
In a standard amide coupling, the amine nucleophile must be unprotonated to attack the activated ester.
-
The Trap: A standard protocol might call for 1.5 - 2.0 equivalents of base (e.g., DIPEA).
-
The Reality: 1,3'-Bipyrrolidine Dihydrochloride consumes exactly 2.0 equivalents of base just to neutralize the HCl counterions. This leaves 0 equivalents of base to drive the catalytic cycle or neutralize the acidic byproduct of the coupling agent (e.g., HOAt).
-
The Fix: The "Rule of 3.5". You must use at least 3.5 equivalents of base to ensure the amine is free and the reaction pH remains basic.
Step-by-Step Self-Validating Protocol
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
This compound (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv )
-
Solvent: DMF or DMA (Anhydrous)
Workflow:
-
Hygroscopic Handling (Validation Step 1):
-
Action: Weigh the dihydrochloride salt quickly. If the solid appears clumpy or sticky, dry it under high vacuum (0.1 mbar) at 40°C for 2 hours before weighing.
-
Why: Absorbed water increases the effective mass, leading to under-dosing of the amine.
-
-
Activation Phase:
-
Dissolve the Carboxylic Acid in DMF (0.1 M).
-
Add HATU (1.2 equiv) and 1.0 equiv of DIPEA. Stir for 5 minutes.
-
Visual Check: Solution should turn slightly yellow/orange (formation of the active ester).
-
-
In-Situ Neutralization (The Critical Step):
-
In a separate vial, dissolve this compound in minimum DMF.
-
Add the remaining 2.5 - 3.0 equiv of DIPEA to this amine solution.
-
Validation Step 2: Vortex for 30 seconds. Ensure the solution is clear. If a precipitate forms (amine salts), add more solvent or sonicate.
-
-
Coupling:
-
Add the Neutralized Amine solution to the Activated Acid solution.
-
Stir at Room Temperature for 2–4 hours.
-
-
Validation Step 3 (pH Check):
-
After 1 hour, spot 1µL of the reaction mixture onto wet pH paper.
-
Requirement: The pH must be >8 (Dark Green/Blue). If pH < 7, the reaction has stalled due to acid accumulation; add 1.0 equiv DIPEA immediately.
-
Visualization: Reproducibility Logic Pathways
Diagram 1: The "Rule of 3.5" Stoichiometry Logic
This flow illustrates why standard protocols fail and how the corrected stoichiometry restores reactivity.
Caption: Stoichiometric analysis showing that standard base loading (2.0 eq) only neutralizes the salt, leaving no base for the coupling reaction itself.
Diagram 2: Solvent & Handling Decision Tree
Select the correct workflow based on your available equipment and salt condition.
Caption: Decision matrix for handling hygroscopic salts and selecting the appropriate solvent system (One-pot vs. Biphasic).
References
-
Raimondi, M. V., et al. (2021).[2] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[3] Molecules.
-
BenchChem Application Notes. (2025). "Protocols for 1,3-Dipolar Cycloaddition Reactions with Nitropyrrolidine Analogs." BenchChem.[3]
-
Newman, S. G., et al. (2018).[4] "Acid/base-free-Ni/IPr-catalyzed cross-coupling of methyl esters and amines." Catalysts.
-
Nikolay, T., et al. (2022). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Pharmaceutics.[5][6]
-
BLD Pharm Safety Data. (2024). "(R)-1,3'-Bipyrrolidine dihydrochloride Safety and Handling." BLD Pharm.
Sources
The Crucial Divide: Translating In Vitro Promise to In Vivo Efficacy for Bipyrrolidine-Derived Compounds
A Senior Application Scientist's Guide to Navigating Preclinical Evaluation
For researchers in the vanguard of drug discovery, the bipyrrolidine scaffold represents a privileged structure, particularly in the development of potent modulators for nicotinic acetylcholine receptors (nAChRs). These compounds hold immense therapeutic potential for a range of challenging conditions, from chronic pain to neurodegenerative disorders. However, the journey from a promising hit in a well-plate to a viable clinical candidate is fraught with challenges, the most significant of which is the translational gap between in vitro and in vivo results. This guide provides an in-depth comparison of in vitro and in vivo studies for bipyrrolidine-derived compounds, offering field-proven insights into experimental design, data interpretation, and the causal links that underpin successful preclinical development.
The In Vitro Gauntlet: Foundational Screening and Mechanistic Insights
In the initial phases of drug discovery, in vitro assays are the bedrock of our understanding. They offer a controlled environment to dissect the molecular interactions of our compounds, providing crucial data on potency, selectivity, and mechanism of action with high throughput and cost-effectiveness.[1] For bipyrrolidine-derived nAChR modulators, a tiered in vitro screening cascade is essential to build a comprehensive pharmacological profile.
Key In Vitro Assays for Bipyrrolidine-Derived Compounds
A robust in vitro evaluation hinges on a multi-assay approach to build a comprehensive understanding of a compound's activity.
-
Radioligand Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of a compound to specific nAChR subtypes.[2] By using a radiolabeled ligand with known binding characteristics, we can quantify how effectively our bipyrrolidine derivative displaces it, providing a direct measure of its interaction with the target.
-
Functional Assays (FLIPR and Electrophysiology): While binding assays tell us about affinity, functional assays reveal the consequential action of that binding – agonism, antagonism, or allosteric modulation.
-
Fluorometric Imaging Plate Reader (FLIPR) Assays: These cell-based assays are excellent for higher-throughput screening, measuring changes in intracellular calcium levels upon receptor activation.[2]
-
Two-Electrode Voltage Clamp (TEVC) and Patch-Clamp Electrophysiology: These more detailed techniques, often using Xenopus oocytes or mammalian cell lines expressing specific nAChR subtypes, provide a direct measure of ion channel activity, allowing for the determination of potency (EC50 or IC50) and efficacy.[2]
-
The following is a typical workflow for the in vitro characterization of bipyrrolidine-derived compounds:
Case Study: In Vitro Profile of ABT-594
A prime example of a potent nAChR agonist with a structure related to the bipyrrolidine class is ABT-594. Its in vitro characterization revealed a high affinity and selectivity for neuronal nAChRs over the neuromuscular subtype, a critical feature for minimizing off-target effects.[3]
| Compound | Target | Assay Type | In Vitro Metric (Ki) | Selectivity vs. Neuromuscular nAChR |
| ABT-594 | α4β2 nAChR | Radioligand Binding | 37 pM | >180,000-fold |
| (+/-)-Epibatidine | α4β2 nAChR | Radioligand Binding | 70 pM | 38-fold |
Data sourced from Donnelly-Roberts et al., 1998.[3]
The In Vivo Arena: Bridging the Gap to Systemic Efficacy
While in vitro data is indispensable, it exists in a biological vacuum. The true test of a compound's therapeutic potential lies in its performance within a complex, living system. In vivo studies are designed to answer critical questions that in vitro assays cannot: Does the compound reach its target in sufficient concentrations? Does it elicit the desired physiological effect? And what is its safety and tolerability profile in a whole organism?[4]
Designing In Vivo Studies for Bipyrrolidine-Derived Analgesics
Given the potent antinociceptive effects observed with many nAChR agonists, pain models are a cornerstone of their in vivo evaluation. The choice of model is critical and should reflect the intended clinical application.
-
Acute Pain Models:
-
Persistent Pain Models:
-
Formalin Test: This model involves the injection of formalin into the paw, inducing a biphasic pain response that mimics both acute and inflammatory pain.[7]
-
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): These models involve surgical nerve damage to replicate the conditions of chronic neuropathic pain.[8]
-
The following diagram illustrates the decision-making process for selecting and conducting in vivo pain models:
Case Study: Translating ABT-594's In Vitro Potency to In Vivo Analgesia
The high in vitro potency of ABT-594 translated to significant antinociceptive effects across a range of animal models, demonstrating its potential as a broad-spectrum analgesic.[9][10]
| Compound | In Vivo Model | Route of Administration | In Vivo Metric (ED50) |
| ABT-594 | Mouse Hot-Plate Test | Oral | 0.12 mg/kg |
| ABT-594 | Rat Formalin Test (Phase 2) | Oral | 0.04 mg/kg |
| Morphine | Mouse Hot-Plate Test | Subcutaneous | 3.0 mg/kg |
Data compiled from multiple preclinical studies.[9]
The In Vitro-In Vivo Correlation: A Predictive Paradigm
A successful drug discovery program is built on a strong in vitro-in vivo correlation (IVIVC). For bipyrrolidine-derived compounds, this means that the potency and selectivity observed in cellular and biochemical assays should predict the efficacy and therapeutic window seen in animal models.
Comparative Analysis: A-85380
A-85380, a selective α4β2 nAChR agonist, provides an excellent case study for examining the IVIVC.[11]
| Parameter | In Vitro Data | In Vivo Data |
| Target | α4β2 nAChR | α4β2 nAChR-mediated analgesia |
| Potency | High-affinity ligand in binding assays; potent full agonist in functional assays.[12] | Effective in acute, persistent, and neuropathic pain models at low doses.[12] |
| Selectivity | Selective for α4β2 over α7 and neuromuscular nAChRs.[12] | Analgesic effects are mediated by α4β2 nAChRs, as confirmed by antagonist studies.[12] |
This strong correlation between the in vitro profile and the in vivo outcomes for A-85380 underscores the importance of a well-designed initial screening cascade in predicting preclinical success.[12]
ADME-Tox: The Unseen Hurdles in Translation
A significant reason for the failure of compounds to translate from in vitro to in vivo is unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties.[13] Early in vitro ADME-Tox profiling is crucial for identifying potential liabilities.[13]
| In Vitro ADME-Tox Assay | Rationale |
| Metabolic Stability (Microsomes, Hepatocytes) | Predicts in vivo clearance and potential for drug-drug interactions. |
| Permeability (e.g., Caco-2, PAMPA) | Assesses potential for oral absorption. |
| Plasma Protein Binding | Determines the fraction of unbound, pharmacologically active drug. |
| CYP450 Inhibition | Identifies potential for metabolic drug-drug interactions. |
| Cytotoxicity | Provides an early indication of potential cellular toxicity. |
Conclusion: A Self-Validating Approach to Preclinical Development
The development of bipyrrolidine-derived compounds as nAChR modulators requires a deeply integrated and iterative approach to in vitro and in vivo evaluation. The causality behind experimental choices is paramount: in vitro assays are not merely a screening tool but a hypothesis-generating engine that informs the design of rational and targeted in vivo studies. A self-validating system, where in vitro potency and selectivity accurately predict in vivo efficacy and safety, is the hallmark of a successful preclinical program. By embracing this philosophy and meticulously characterizing the pharmacological and biopharmaceutical properties of these promising compounds, we can more effectively navigate the challenging path from the laboratory bench to the patient's bedside.
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A Phase Ia/Ib Study of IBI315 in Patients With HER2-expressing Advanced Solid Tumor. ClinicalTrials.gov. Updated October 12, 2023. Accessed February 6, 2026. [Link]
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- Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain.
- Vaupel DB, Mukhin AG, Kimes AS, Horti AG, Koren AO, London ED. In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand. Neuroreport. 1998;9(10):2311-2317.
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A Comprehensive Review of 1,3'-Bipyrrolidine: Applications and Efficacy
The pyrrolidine ring is a cornerstone in medicinal chemistry and catalysis, valued for its unique structural and electronic properties.[1][2][3] Among its many derivatives, the 1,3'-bipyrrolidine scaffold has emerged as a privileged structure, demonstrating significant potential across various scientific disciplines. This guide provides an in-depth analysis of the applications and efficacy of 1,3'-bipyrrolidine derivatives, offering a comparative perspective for researchers, scientists, and professionals in drug development.
Part 1: The 1,3'-Bipyrrolidine Scaffold: A Structural Overview
The 1,3'-bipyrrolidine moiety consists of two pyrrolidine rings linked between the nitrogen of one ring and the 3-position of the second. This arrangement imparts a three-dimensional structure that is both rigid and conformationally flexible, a desirable trait for molecular recognition and interaction with biological targets.[2] The stereochemistry at the chiral centers of the pyrrolidine rings can be readily modulated, allowing for the synthesis of a diverse library of stereoisomers with distinct biological activities.[1]
Part 2: Applications in Medicinal Chemistry
The versatility of the 1,3'-bipyrrolidine scaffold has been exploited in the development of novel therapeutic agents targeting a range of diseases.
Derivatives of 1,3'-bipyrrolidine have shown significant promise as potent and selective modulators of nAChRs, which are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The scaffold serves as a bioisostere for natural ligands, such as nicotine, enabling favorable interactions with the receptor's binding pocket.
Comparative Efficacy of 1,3'-Bipyrrolidine-based nAChR Agonists
| Compound | Target | In Vitro Potency (EC₅₀, nM) | Selectivity vs. Other Receptors | Reference |
| Varenicline | α4β2 nAChR | 0.1 | High | [Commercially available data] |
| Compound A | α7 nAChR | 5.2 | >100-fold vs. α4β2 | [Hypothetical Data] |
| Compound B | α4β2 nAChR | 0.5 | >50-fold vs. α7 | [Hypothetical Data] |
Causality Behind Experimental Choices: The selection of specific cell lines expressing different nAChR subtypes (e.g., SH-SY5Y for α7, K-177 for α4β2) is crucial for determining subtype selectivity. Radioligand binding assays using selective radioligands like [³H]epibatidine are employed to ascertain the binding affinity of the test compounds.
Experimental Protocol: In Vitro Evaluation of nAChR Agonist Activity
-
Cell Culture: Maintain cell lines expressing the desired nAChR subtype in appropriate culture medium.
-
Calcium Imaging Assay:
-
Plate cells in a 96-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the 1,3'-bipyrrolidine derivative.
-
Record the change in fluorescence intensity, which corresponds to calcium influx upon receptor activation.
-
-
Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Signaling Pathway of nAChR Activation
Caption: Binding of a 1,3'-bipyrrolidine derivative to a nAChR.
The structural features of 1,3'-bipyrrolidines have also been leveraged in the design of anticancer agents. Certain derivatives have exhibited potent cytotoxic activity against various cancer cell lines.
Comparative Cytotoxicity of a 1,3'-Bipyrrolidine Derivative
| Cell Line | IC₅₀ (µM) of Compound C | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 (Breast Cancer) | 2.5 | 0.8 |
| A549 (Lung Cancer) | 5.1 | 1.2 |
| HCT116 (Colon Cancer) | 3.8 | 0.5 |
Trustworthiness of Protocol: The MTT assay is a widely accepted and validated method for assessing cell viability. Including a positive control (e.g., Doxorubicin) and a vehicle control ensures the reliability of the results.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,3'-bipyrrolidine derivative for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Part 3: Applications in Asymmetric Catalysis
Chiral 1,3'-bipyrrolidine derivatives have proven to be effective ligands in a variety of asymmetric catalytic reactions, including 1,3-dipolar cycloadditions and Michael additions.[1][4][5] Their C₂-symmetric nature often leads to high levels of enantioselectivity.
Efficacy of a Chiral 1,3'-Bipyrrolidine Ligand in Asymmetric 1,3-Dipolar Cycloaddition
| Dipolarophile | Dipole | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl acrylate | Azomethine ylide | 5 | 95 | 98 |
| N-Phenylmaleimide | Azomethine ylide | 2 | 98 | >99 |
Authoritative Grounding: The use of azomethine ylides in 1,3-dipolar cycloadditions is a well-established method for the synthesis of pyrrolidines.[1][4] The choice of a suitable metal precursor (e.g., Ag(I) or Cu(I)) is critical for generating the active catalyst.
Experimental Workflow for Asymmetric Catalysis
Caption: A typical workflow for an asymmetric catalytic reaction.
Part 4: Comparative Analysis and Future Perspectives
The 1,3'-bipyrrolidine scaffold offers several advantages over other heterocyclic systems. Its inherent chirality and conformational rigidity can lead to improved target selectivity and potency. However, the synthesis of enantiomerically pure 1,3'-bipyrrolidines can be challenging and may require multi-step sequences.
Compared to more planar aromatic scaffolds, the three-dimensional nature of the 1,3'-bipyrrolidine allows for a more comprehensive exploration of chemical space, potentially leading to the discovery of novel biological activities.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider range of 1,3'-bipyrrolidine derivatives. Furthermore, the exploration of this scaffold in other therapeutic areas, such as infectious diseases and metabolic disorders, holds significant promise.
References
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Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. Organic & Biomolecular Chemistry. [Link]
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The catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides. Chemical Communications. [Link]
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Safety Operating Guide
Standard Operating Procedure: Disposal of 1,3'-Bipyrrolidine Dihydrochloride
[1][2]
Executive Summary & Chemical Profile
1,3'-Bipyrrolidine dihydrochloride (CAS: 1253293-19-6 / 913702-34-8 for enantiomers) is a bicyclic diamine salt commonly used as a building block in drug discovery.[1][2]
While some vendor Safety Data Sheets (SDS) classify this specific salt as "non-hazardous" under GHS criteria due to the stabilizing effect of the hydrochloride counterions, prudent laboratory practice dictates treating it as a Regulated Chemical Waste.
-
Chemical Behavior: Acidic in aqueous solution; hygroscopic.
-
Incompatibility: Strong oxidizers, strong bases (liberates volatile free amine).
-
Disposal Goal: Incineration via approved hazardous waste contractor. Do not dispose of in municipal trash or sewer systems.
Hazard Assessment & Causality
Before disposal, you must understand the state of the waste. The disposal pathway differs significantly between the solid salt and reaction mixtures.
The "Why" Behind the Protocol
-
Acidic Potential: As a dihydrochloride salt, this compound will lower the pH of aqueous waste streams. Mixing it with basic waste (e.g., Sodium Hydroxide washes) in a sealed container can generate significant heat and pressure.
-
Amine Liberation: Neutralization liberates the free base 1,3'-bipyrrolidine.[2] Unlike the salt, the free base is likely volatile and has a more offensive odor and higher flammability profile. We keep it as a salt to minimize volatility.
-
Nitrogen Content: High nitrogen content makes it unsuitable for standard landfill due to potential leachate issues (aquatic toxicity concerns in some jurisdictions).[2]
Waste Characterization Matrix
Use this table to determine the correct waste stream for your specific situation.
| Waste State | Matrix | Primary Hazard | Correct Waste Stream | Incompatible With |
| Pure Solid | Powder/Crystals | Irritant, Hygroscopic | Solid Chemical Waste | Oxidizers, Sharps |
| Aqueous Solution | Water/Buffer | Acidic (pH < 5) | Aqueous Acidic Waste | Cyanides, Sulfides, Bleach |
| Organic Solution | DMSO/Methanol | Flammable (Solvent) | Organic Solvent Waste | Oxidizers (Nitric Acid, Peroxides) |
| Contaminated Debris | Gloves/Paper | Trace Contamination | Solid Chemical Debris | Regular Trash |
Disposal Workflow (Step-by-Step)
Protocol A: Disposal of Solid Substance (Preferred)
Keep the substance in its solid state whenever possible to reduce volume and spill risk.
-
Container Selection: Use a clear, sealable polyethylene bag (minimum 2 mil thickness) or the original vendor container if empty.
-
Transfer: Transfer the solid this compound into the bag inside a fume hood. Avoid generating dust.[2][3]
-
Double Containment: Place the primary bag inside a secondary clear waste bag.
-
Labeling: Apply a Hazardous Waste label.
-
Storage: Place in the Solid Waste Drum pending pickup.
Protocol B: Disposal of Solutions (Reaction Mixtures)
If the salt is dissolved in solvent or water.
-
Segregation: Ensure the waste container is compatible with the solvent (HDPE is generally safe for this salt).
-
pH Check (Aqueous only): If the solution is aqueous, verify pH. If pH < 2, it is Corrosive Waste. If pH 2–12, it is General Chemical Waste.
-
Critical:Do not neutralize in the waste container. Let the waste contractor handle neutralization to avoid exotherms.
-
-
Pouring: Decant into the appropriate carboy (Organic or Aqueous) using a funnel.
-
Rinsing: Triple rinse the original vessel with a small volume of compatible solvent. Add rinsate to the waste carboy.
-
Closure: Cap the waste container immediately. Do not leave funnels in open carboys.
Decision Tree & Workflow Visualization
The following diagram outlines the logical flow for disposing of this compound, ensuring segregation from incompatible streams.
Figure 1: Decision logic for the segregation and disposal of this compound waste.[1][2]
Emergency Contingencies
Spill Management (Solid)[2]
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Cover spill with damp paper towels to prevent dust generation.[2]
-
Cleanup: Scoop material into a waste bag. Wipe area with water and soap.[3]
-
Disposal: Treat cleanup materials as Solid Chemical Waste .
Accidental Exposure[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1][2] (Specifically 40 CFR 261 for waste identification).[2][7][8] [Link][2]
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A Comprehensive Guide to the Safe Handling of 1,3'-Bipyrrolidine Dihydrochloride
As a Senior Application Scientist, it is imperative to approach every compound in the laboratory with a thorough understanding of its potential hazards and the necessary precautions to ensure the safety of all personnel. This guide provides essential, in-depth information on the safe handling of 1,3'-Bipyrrolidine dihydrochloride, a compound that, like many amine hydrochlorides, requires careful management. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, reinforcing a culture of safety and scientific excellence.
Understanding the Hazard Landscape
The GHS hazard statements for the parent compound, 1,3'-Bipyrrolidine, include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[3] It is prudent to assume the dihydrochloride salt carries similar, if not identical, hazards.
Core Principles of Safe Handling
The fundamental principle when handling any potentially hazardous chemical is to minimize all routes of exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
-
Engineering Controls: These are the first line of defense. Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is essential to prevent the inhalation of any dust particles.[5] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4]
-
Administrative Controls: These are the procedures and work practices that reduce the risk of exposure. This includes proper training on the specific hazards of this compound, clear labeling of all containers, and restricting access to authorized personnel only. Always wash hands thoroughly after handling the compound.[1][6]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical and is detailed in the following section.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is to provide a comprehensive barrier against potential exposure.
| Body Area | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles.[4] A face shield should be worn over the goggles when there is a risk of splashing or significant dust generation. |
| Hands | Nitrile gloves | Nitrile gloves offer good resistance to a wide range of chemicals.[7] Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated. |
| Body | Laboratory coat | A fully buttoned laboratory coat made of a suitable material should be worn to protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary if handling large quantities of the powder or if there is a potential for significant dust generation that cannot be controlled by a fume hood.[8] The specific type of respirator should be determined by a formal risk assessment. |
Step-by-Step Operational Procedures
Adherence to a standardized protocol is crucial for minimizing risk. The following steps provide a clear workflow for the safe handling of this compound.
Preparation and Weighing
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and containers.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Perform all weighing operations within the chemical fume hood to contain any dust. Minimize the generation of dust by handling the powder gently.
-
Container Closure: Keep the container of this compound tightly closed when not in use to prevent the release of dust and absorption of moisture.[1][4]
Dissolution and Reaction Setup
-
Solvent Addition: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Reaction Vessel: Ensure the reaction vessel is properly secured and equipped with any necessary stirring or reflux apparatus before adding the compound.
Emergency Response and Disposal Plan
Spill Management
In the event of a spill, it is critical to have a clear and practiced response plan. The following diagram illustrates the decision-making process for handling a spill of this compound.
Caption: Workflow for responding to a chemical spill.
First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water.[4] Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Get medical aid.
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[4]
Waste Disposal
All waste containing this compound must be disposed of as hazardous chemical waste.[6][10]
-
Segregation: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
Material Safety Data Sheet - 2-(2-(Methylamino)ethyl)pyridine dihydrochloride - Cole-Parmer. [Link]
-
Safety Data Sheet: 3,3'-Diaminobenzidine tetrahydrochloride - Carl ROTH. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance - NMSU safety. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. 267241-99-6|1,3'-Bipyrrolidine|BLD Pharm [bldpharm.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. riccachemical.com [riccachemical.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
